5-(Pyrrolidin-2-yl)-2H-tetrazole
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-pyrrolidin-2-yl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-(Pyrrolidin-2-yl)-2H-tetrazole from Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathway for producing 5-(pyrrolidin-2-yl)-2H-tetrazole, a valuable proline surrogate in asymmetric catalysis, starting from the readily available amino acid, L-proline. The synthesis involves a multi-step sequence including protection, amide formation, dehydration, cycloaddition, and deprotection. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflow and reaction mechanism.
Synthetic Strategy Overview
The conversion of L-proline to this compound is achieved through a five-step synthetic sequence. The strategy begins with the protection of the secondary amine of L-proline as a tert-butyloxycarbonyl (Boc) carbamate. The carboxylic acid moiety of the protected proline is then converted to a primary amide. Subsequent dehydration of the amide yields the corresponding nitrile. A [3+2] cycloaddition reaction between the nitrile and an azide source forms the tetrazole ring. Finally, the removal of the Boc protecting group affords the target compound.
Caption: Overall synthetic workflow from L-proline to the final product.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)
This initial step protects the secondary amine of L-proline to prevent unwanted side reactions in subsequent steps.
Protocol:
-
Suspend L-proline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (2.0 eq), to the suspension and stir until the proline dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
After the reaction is complete, as monitored by TLC, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Adjust the pH of the aqueous solution to approximately 3 with a suitable acid, such as citric acid or dilute HCl.
-
Extract the product with an organic solvent, for example, ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-proline.
| Parameter | Value |
| L-proline | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 eq |
| Base | Sodium Hydroxide (2.0 eq) |
| Solvent | Dioxane/Water |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 95-99% |
Table 1: Reaction parameters for the N-Boc protection of L-proline.
Step 2: Synthesis of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (N-Boc-L-prolinamide)
The carboxylic acid of N-Boc-L-proline is converted to a primary amide, a necessary precursor for the nitrile formation.
Protocol:
-
Dissolve N-Boc-L-proline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive, for instance, 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Bubble ammonia gas through the solution or add ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq).
-
Continue stirring at room temperature for 12-18 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-L-prolinamide.
| Parameter | Value |
| N-Boc-L-proline | 1.0 eq |
| Coupling Agent (EDC) | 1.2 eq |
| Additive (HOBt) | 1.2 eq |
| Ammonia Source | Ammonia gas or NH₄Cl/TEA |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 80-90% |
Table 2: Reaction parameters for the synthesis of N-Boc-L-prolinamide.
Step 3: Synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate
The primary amide is dehydrated to form the corresponding nitrile.
Protocol:
-
Dissolve N-Boc-L-prolinamide (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a dehydrating agent. The Burgess reagent (1.2 eq) is a mild and effective option.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the nitrile product.
| Parameter | Value |
| N-Boc-L-prolinamide | 1.0 eq |
| Dehydrating Agent | Burgess Reagent (1.2 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Table 3: Reaction parameters for the dehydration of N-Boc-L-prolinamide.
Step 4: Synthesis of (S)-tert-butyl 2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate
The tetrazole ring is formed via a [3+2] cycloaddition reaction.
Protocol:
-
Dissolve the nitrile, (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq), in a solvent like N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 eq) and a Lewis acid catalyst, for example, zinc(II) chloride (ZnCl₂) (0.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium nitrite followed by acidification with dilute HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude product, which can be purified by crystallization or column chromatography.
| Parameter | Value |
| Nitrile Substrate | 1.0 eq |
| Azide Source | Sodium Azide (1.5 eq) |
| Catalyst | Zinc(II) Chloride (0.5 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 65-80% |
Table 4: Reaction parameters for the [3+2] cycloaddition to form the tetrazole ring.
Caption: Key transformations in the synthesis of the protected tetrazole.
Step 5: Synthesis of this compound
The final step involves the removal of the Boc protecting group to yield the target compound.
Protocol:
-
Dissolve the Boc-protected tetrazole (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.
-
Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a suitable base and purified, or in many cases, the salt itself is the desired final form.
| Parameter | Value |
| Boc-protected tetrazole | 1.0 eq |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) or 4M HCl in dioxane |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Reaction Temperature | Room temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
Table 5: Reaction parameters for the N-Boc deprotection.
Conclusion
The synthesis of this compound from L-proline is a robust and reproducible process. The protocols outlined in this guide provide a clear pathway for researchers to access this valuable compound. Careful execution of each step, with appropriate monitoring and purification, is crucial for achieving high yields and purity of the final product. The presented data and workflows serve as a comprehensive resource for the successful implementation of this synthetic route in a laboratory setting.
An In-depth Technical Guide on the Physicochemical Properties of 5-(Pyrrolidin-2-yl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyrrolidin-2-yl)-2H-tetrazole, a proline analogue, has emerged as a significant organocatalyst in asymmetric synthesis. The replacement of the carboxylic acid group of proline with a tetrazole moiety imparts unique physicochemical properties that enhance its catalytic efficiency, particularly in terms of solubility in organic solvents and overall stability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and application in a representative catalytic reaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application as an organocatalyst. These properties influence its solubility, stability, and interaction with reactants, thereby affecting reaction rates and stereoselectivity. The following tables summarize the available quantitative data for the (S)- and (R)-enantiomers of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N₅ | N/A |
| Molecular Weight | 139.16 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
Table 2: Quantitative Physicochemical Data for (S)-5-(Pyrrolidin-2-yl)-2H-tetrazole
| Property | Value | Experimental Conditions |
| Melting Point | 253-258 °C | Not specified |
| Optical Activity | [α]²⁰/D -9.0° | c = 1 in methanol |
Table 3: Quantitative Physicochemical Data for (R)-5-(Pyrrolidin-2-yl)-2H-tetrazole
| Property | Value | Experimental Conditions |
| Melting Point | 272-274 °C | Not specified |
Table 4: Solubility Profile
| Solvent | Solubility |
| Water | Slightly soluble / Sparingly |
| Ethanol | Good solubility |
| Dimethyl sulfoxide (DMSO) | Good solubility |
| Acetic Acid | Slightly soluble |
Table 5: Acidity (pKa)
| Property | Estimated Value Range | Remarks |
| pKa | ~4.7 - 5.5 | The pKa of 5-substituted tetrazoles is generally similar to that of carboxylic acids.[2][3][4] The exact experimental pKa for this compound is not available in the reviewed literature. The acidity is influenced by the substituent on the tetrazole ring.[3] |
Table 6: Lipophilicity (LogP)
| Property | Value | Method |
| LogP | -0.6 | Computed |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific protocols for this compound are not extensively reported, the following are generalized standard procedures for organic compounds that can be adapted.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube by tapping the open end into the sample until a small amount enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
If the compound is in its salt form, it may be necessary to first titrate with a standardized acid to protonate it fully, followed by titration with a standardized base.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to pinpoint the equivalence point.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of the compound between n-octanol and water.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate.
-
Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
In a separatory funnel or vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous]
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
Objective: To determine the maximum concentration of the compound that can dissolve in a specific solvent at a given temperature.
Apparatus:
-
Screw-cap vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., water, ethanol). The excess solid ensures that a saturated solution is formed.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Determine the concentration of the compound in the diluted solution using a calibrated analytical method.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Synthesis and Catalytic Workflow
The following diagrams illustrate the synthesis of this compound and its application in a typical asymmetric aldol reaction.
Synthesis of this compound
The synthesis of this compound typically starts from L-proline. The carboxylic acid group is converted to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring.
References
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole: A Superior Proline Surrogate in Catalysis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole has emerged as a highly effective proline surrogate in the realms of asymmetric organocatalysis and medicinal chemistry. Its unique structural and electronic properties, stemming from the bioisosteric replacement of a carboxylic acid with a tetrazole ring, offer significant advantages in terms of catalytic efficiency, solubility, and metabolic stability. This technical guide provides a comprehensive overview of its synthesis, comparative catalytic performance, and its role in the development of novel therapeutics, supported by detailed experimental protocols and quantitative data.
Introduction: The Rationale for a Proline Surrogate
L-proline is a widely utilized organocatalyst in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. However, its application can be limited by its poor solubility in many organic solvents.[1] The substitution of the carboxylic acid moiety with a 5-substituted 1H-tetrazole ring provides a solution to this challenge. The tetrazole group mimics the acidity and steric profile of a carboxylic acid (pKa ≈ 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) while enhancing lipophilicity.[1] This bioisosteric replacement not only improves solubility but also often leads to superior catalytic performance, including higher yields, enhanced enantioselectivity, and faster reaction times.[1]
In medicinal chemistry, replacing a carboxylic acid with a tetrazole can improve a drug candidate's pharmacokinetic profile. Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance. Tetrazoles are generally more metabolically robust, potentially leading to a longer in vivo half-life.[2]
Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
The synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole is typically achieved from L-proline through a multi-step process involving the formation of a nitrile intermediate followed by a [3+2] cycloaddition with an azide source. A reliable and scalable procedure has been reported in Organic Syntheses.
Experimental Protocol: Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole[3]
A detailed, multi-step experimental protocol for the synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole is provided below, adapted from a literature procedure.
Step A: (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester
-
To an oven-dried, three-necked, 1-L round-bottomed flask equipped with an argon inlet, septum, and thermocouple, add Cbz-L-proline (50.0 g, 201 mmol) and anhydrous dichloromethane (400 mL).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Add oxalyl chloride (19.2 mL, 221 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate 1-L flask, prepare a solution of 7 N ammonia in methanol (143 mL, 1003 mmol) and cool it to 0 °C.
-
Add the previously prepared acid chloride solution to the ammonia solution via cannula over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Add ethyl acetate (500 mL) and water (250 mL) to the residue and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
Step B: (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester
-
To an oven-dried, three-necked, 1-L round-bottomed flask equipped with an argon inlet, septum, and thermocouple, add the crude (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester from the previous step and anhydrous dichloromethane (500 mL).
-
Cool the solution to 0 °C.
-
Add cyanuric chloride (37.0 g, 201 mmol) in one portion.
-
Add anhydrous pyridine (48.6 mL, 602 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (200 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude nitrile.
Step C: (S)-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester
-
To a 1-L, single-necked, round-bottomed flask, add the crude (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester, sodium azide (26.1 g, 401 mmol), and triethylamine hydrochloride (55.2 g, 401 mmol).
-
Add toluene (500 mL) and heat the mixture to reflux (approximately 110 °C) for 24 hours.
-
Cool the reaction to room temperature and add water (300 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
Step D: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
-
To a 500-mL, single-necked, round-bottomed flask, dissolve the crude (S)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester in ethanol (255 mL).
-
Add 10 wt % palladium on carbon (1.49 g) under an argon atmosphere.
-
Evacuate the flask and purge with hydrogen gas five times.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 20-24 hours.
-
Filter the reaction mixture through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
Caption: Synthetic workflow for (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
Asymmetric Organocatalysis: A Performance Comparison
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole has demonstrated superior performance compared to L-proline in several key asymmetric reactions. Its enhanced solubility allows for a broader range of solvents to be used and can lead to lower catalyst loadings.[1]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. The use of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a catalyst often results in higher yields and enantioselectivities compared to proline.
Table 1: Comparison of Proline and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole in the Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline (30) | DMSO | 24 | 68 | 76 | [3] |
| L-Proline (30) | CH3CN | 24 | 5 | 50 | [3] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | CH2Cl2 | 4 | 95 | 81 | [2] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | Toluene | 4 | 92 | 86 | [2] |
Experimental Protocol: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole Catalyzed Aldol Reaction[5]
-
To a vial containing a magnetic stir bar, add the aldehyde (0.5 mmol).
-
Add the ketone (2.0 mmol, 4 equivalents).
-
Add the solvent (1.0 mL).
-
Add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: General mechanism of the amine-catalyzed aldol reaction.
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. (S)-5-(pyrrolidin-2-yl)-1H-tetrazole has been shown to be a highly effective catalyst for this transformation, often providing the desired products with high diastereoselectivity and enantioselectivity.[2]
Table 2: Comparison of Proline and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole in a Three-Component Mannich Reaction
| Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |
| Acetone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline (20) | DMSO | 95 | 95:5 | 93 | [4] |
| Acetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | Toluene | 99 | >99:1 | 96 | [2] |
| Cyclohexanone | Benzaldehyde | p-Anisidine | L-Proline (20) | Dioxane | 52 | 95:5 | 96 | [4] |
| Cyclohexanone | Benzaldehyde | p-Anisidine | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | CH2Cl2 | 94 | >99:1 | >99 | [2] |
Experimental Protocol: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole Catalyzed Mannich Reaction[7]
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2 mL), add the ketone (2.0 mmol).
-
Add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired β-amino carbonyl compound.
Applications in Drug Discovery: A Neuroprotective Focus
The (S)-5-(pyrrolidin-2-yl)-1H-tetrazole scaffold is of significant interest in drug discovery, particularly for neurological disorders. The pyrrolidine ring is a common feature in many biologically active compounds, and the tetrazole serves as a metabolically stable bioisostere for a carboxylic acid, which is a common pharmacophore for interacting with various receptors.
Modulation of Ionotropic Glutamate Receptors
Proline analogs and compounds containing the pyrrolidinyl-tetrazole moiety have been investigated as modulators of ionotropic glutamate receptors, such as AMPA and kainate receptors.[5][6] These receptors play a crucial role in excitatory synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological conditions, including epilepsy and neurodegenerative diseases.[7] Antagonists of these receptors can have neuroprotective effects by preventing excitotoxicity.
Table 3: Biological Activity of Selected Tetrazole-Containing Ionotropic Glutamate Receptor Antagonists
| Compound | Target Receptor | Activity (IC50/Ki) | Therapeutic Potential | Reference |
| LY293558 | AMPA | Ki = 1.7 µM | Anticonvulsant, Neuroprotectant | [8] |
| trans-4-(tetrazol-5-yl)proline | AMPA | IC50 = 3.4 µM | CNS modulation | [5] |
Signaling Pathway: AMPA/Kainate Receptor Antagonism
The neuroprotective effects of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole-containing compounds can be attributed to their antagonism of AMPA and kainate receptors. By blocking these receptors, they prevent excessive influx of Ca2+ into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.
Caption: Neuroprotective mechanism via AMPA/kainate receptor antagonism.
Conclusion
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole stands out as a powerful and versatile proline surrogate. In asymmetric organocatalysis, it consistently demonstrates improved performance in terms of yield, enantioselectivity, and reaction conditions. Its superior solubility profile expands the scope of applicable solvents, making it a more practical catalyst for various transformations. In the field of drug discovery, the incorporation of this moiety offers a strategic advantage by enhancing metabolic stability and providing a key pharmacophore for interacting with important biological targets, such as ionotropic glutamate receptors. The continued exploration of this privileged scaffold is expected to yield further advancements in both synthetic methodology and the development of novel therapeutics for a range of diseases.
References
- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Diversity Oriented Synthesis Approach to New 2,3- trans-Substituted l-Proline Analogs as Potential Ligands for the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) ethyl] decahydroisoquinoline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-(Pyrrolidin-2-yl)-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organocatalyst, 5-(Pyrrolidin-2-yl)-2H-tetrazole. This document is intended to be a valuable resource for researchers and professionals in drug development and asymmetric synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside relevant experimental protocols and a workflow for its application.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that the data for the specific tautomer, the 2H-tetrazole, is often presented in equilibrium with its 1H-tautomer in solution. The data presented here is a composite based on available information for the closely related and often interchangeably reported (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5-4.6 | m | 1H | CH -tetrazole (pyrrolidine C2) |
| ~3.2-3.4 | m | 2H | NH₂ -pyrrolidine |
| ~2.0-2.2 | m | 2H | CH₂ -pyrrolidine (C5) |
| ~1.8-2.0 | m | 2H | CH₂ -pyrrolidine (C3, C4) |
| ~1.6 | br s | 1H | NH -tetrazole |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C -tetrazole |
| ~55.0 | C H-pyrrolidine (C2) |
| ~46.0 | C H₂-pyrrolidine (C5) |
| ~31.0 | C H₂-pyrrolidine (C3) |
| ~25.0 | C H₂-pyrrolidine (C4) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3300 | Broad | N-H stretching (pyrrolidine and tetrazole) |
| 2850-2950 | Medium | C-H stretching (aliphatic) |
| 1450-1600 | Medium-Strong | N=N stretching, C=N stretching (tetrazole ring vibrations) |
| 1000-1200 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion Type | Notes |
| 140.09 | [M+H]⁺ | Calculated for C₅H₁₀N₅⁺ |
| 139.08 | [M]⁺ | Molecular Ion |
| 111.07 | [M-N₂]⁺ | Characteristic loss of a nitrogen molecule |
| 97.08 | [M-HN₃]⁺ | Characteristic loss of hydrazoic acid in positive ion mode |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
-
¹H NMR Acquisition: Standard acquisition parameters are used, including a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Spectra are acquired with proton decoupling. A spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization in positive ion mode.
-
Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion. Data is acquired in both positive and negative ion modes over a mass range of m/z 50-500.
Asymmetric Aldol Reaction Workflow
This compound is a highly effective organocatalyst for asymmetric reactions. The following diagram illustrates a typical workflow for an asymmetric aldol reaction.
Caption: Workflow for an asymmetric aldol reaction catalyzed by this compound.
This guide provides a foundational understanding of the spectroscopic properties and application of this compound. For more specific applications and in-depth mechanistic studies, consulting the primary literature is recommended.
Tautomerism in 5-(Pyrrolidin-2-yl)tetrazole: A Technical Guide for Drug Development Professionals
Abstract
5-(Pyrrolidin-2-yl)tetrazole, a chiral heterocyclic compound, is a notable proline analogue that has garnered significant attention as an organocatalyst in asymmetric synthesis. The tetrazole moiety, being a well-established bioisostere of the carboxylic acid group, imparts unique physicochemical properties that are highly relevant in medicinal chemistry and drug design. A critical and often overlooked aspect of its molecular character is the phenomenon of prototropic tautomerism within the tetrazole ring. This technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-(pyrrolidin-2-yl)tetrazole, drawing upon established principles of tetrazole chemistry, spectroscopic data from analogous systems, and modern computational methods. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical underpinnings, experimental characterization protocols, and predictive data concerning the tautomeric behavior of this versatile molecule.
Introduction to Tetrazole Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's reactivity, pharmacology, and material properties. In the realm of nitrogen-rich heterocycles, tetrazoles exhibit a characteristic and well-documented prototropic tautomerism. For NH-unsubstituted 5-substituted tetrazoles, the equilibrium predominantly involves two distinct forms: the 1H-tetrazole and the 2H-tetrazole tautomers, arising from the migration of a proton between the N1 and N2 positions of the tetrazole ring.[1] A third, far less stable 5H-tautomer is theoretically possible but is generally not observed experimentally due to its high relative energy.[1]
The position of this tautomeric equilibrium is sensitive to the nature of the substituent at the C5 position, the physical state (solid, liquid, or gas), solvent polarity, and temperature. Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit varied biological activities, metabolic stabilities, and pharmacokinetic profiles.
Tautomeric Forms of 5-(Pyrrolidin-2-yl)tetrazole
The principal tautomeric equilibrium for 5-(pyrrolidin-2-yl)tetrazole involves the interconversion between the 1H- and 2H- forms. The pyrrolidin-2-yl substituent, being an alkyl-amine moiety, influences the electronic properties of the tetrazole ring, which in turn modulates the stability of the respective tautomers.
Based on extensive studies of 5-substituted tetrazoles, a general trend has been established:
-
The 1H-tautomer is typically more polar and is favored in the solid state and in polar solvents.[2]
-
The 2H-tautomer is less polar and often found to be more stable in the gas phase or in non-polar solvents.
The equilibrium between these two forms is a dynamic process, and both species are expected to be present in solution.
Figure 1. Tautomeric equilibrium of 5-(pyrrolidin-2-yl)tetrazole.
Quantitative Analysis of Tautomeric Equilibrium
While direct experimental quantification of the tautomeric equilibrium for 5-(pyrrolidin-2-yl)tetrazole is not available in the current literature, data from structurally similar 5-alkyl-substituted tetrazoles can provide valuable estimates. The equilibrium constant (KT = [2H]/[1H]) is a key parameter for understanding the relative populations of the tautomers in solution.
Table 1: Tautomeric Ratios for 5-Methyltetrazole in Various Solvents
| Solvent | Dielectric Constant (ε) | Tautomer Ratio (KT = [2H]/[1H]) | Predominant Form |
| Gas Phase | 1 | ~0.88 / 0.12 (Calculated)[3] | 2H |
| Dioxane | 2.2 | ~0.60 / 0.40 | 2H |
| Acetonitrile | 37.5 | ~0.35 / 0.65 | 1H |
| Water | 80.1 | ~0.10 / 0.90 | 1H |
Data compiled and inferred from studies on 5-methyltetrazole.[3]
These data suggest that for 5-(pyrrolidin-2-yl)tetrazole, the 1H-tautomer will likely be the major species in polar protic and aprotic solvents commonly used in pharmaceutical and biological studies, whereas the 2H-tautomer may become more significant in less polar environments.
Experimental Protocols for Tautomer Characterization
Determining the structure of the predominant tautomer and quantifying the equilibrium requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution. 1H, 13C, and 15N NMR spectroscopy can distinguish between the 1H and 2H forms due to the different chemical environments of the nuclei in each tautomer.
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Prepare solutions of 5-(pyrrolidin-2-yl)tetrazole at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).
-
1H NMR Acquisition: Acquire standard 1D 1H NMR spectra for each sample. The chemical shift of the remaining C5-H proton on the tetrazole ring (if present) and the protons on the pyrrolidine ring adjacent to the tetrazole will be sensitive to the tautomeric form.
-
13C NMR Acquisition: Acquire 1D 13C NMR spectra. The chemical shift of the C5 carbon of the tetrazole ring is particularly diagnostic. In 2,5-disubstituted tetrazoles (analogous to the 2H-tautomer), the C5 signal is typically deshielded by 9-12 ppm relative to the corresponding 1,5-disubstituted derivatives (analogous to the 1H-tautomer).[4]
-
15N NMR Acquisition: Acquire 1H-15N HMBC spectra. This 2D experiment shows correlations between protons and nitrogen atoms, providing unambiguous information about the protonation state of the tetrazole ring.[5] The nitrogen chemical shifts themselves are also highly indicative of the tautomeric form.
-
Data Analysis:
-
Assign the peaks for each tautomer based on established chemical shift ranges from analogous compounds (see Table 2).
-
Quantify the tautomer ratio by integrating the well-resolved signals corresponding to each tautomer in the 1H or 13C NMR spectra.
-
Table 2: Expected NMR Chemical Shift Ranges for Tetrazole Tautomers
| Nucleus | Tautomer Type | Expected Chemical Shift (ppm) | Rationale/Reference |
| ¹³C | 1H-Tautomer (C5) | 153 - 156 | Analogous to 1,5-disubstituted tetrazoles[4] |
| 2H-Tautomer (C5) | 162 - 165 | Deshielded relative to 1H form[4] | |
| ¹⁵N | 1H-Tautomer (N1) | -70 to -90 | Shielded, protonated nitrogen |
| 1H-Tautomer (N4) | -50 to -60 | ||
| 2H-Tautomer (N2) | -5 to +5 | Shielded, protonated nitrogen | |
| 2H-Tautomer (N4) | -30 to -40 |
Note: These are estimated ranges based on literature data for 5-substituted and N-alkylated tetrazoles. Actual values for 5-(pyrrolidin-2-yl)tetrazole may vary.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides unambiguous proof of the molecular structure, including the specific tautomeric form, in the solid state.
Detailed Protocol for SCXRD Analysis:
-
Crystal Growth: Grow single crystals of 5-(pyrrolidin-2-yl)tetrazole suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] This is often the most challenging step. Common methods include:
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern.[6]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[6]
-
Analysis: The final refined structure will unequivocally show the position of the hydrogen atom on the tetrazole ring, thereby identifying the tautomer present in the crystal lattice. It is widely observed that NH-unsubstituted 5-substituted tetrazoles crystallize in the 1H-tautomeric form.[2]
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and for aiding in the interpretation of spectroscopic data.
Detailed Protocol for DFT Analysis:
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-(pyrrolidin-2-yl)tetrazole using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).[9][10] This should be done for the gas phase and also using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate different solvent environments.[2][11]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).[9]
-
Relative Energy Calculation: Compare the Gibbs free energies of the optimized tautomers in the gas phase and in different solvents to predict their relative stabilities and the tautomeric equilibrium constant (ΔG = -RT ln KT).
-
NMR Chemical Shift Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structures to calculate theoretical 13C and 15N NMR chemical shifts. These can be compared with experimental data to aid in spectral assignment.
Figure 2. Integrated workflow for tautomer analysis.
Conclusion and Outlook
The tautomeric nature of 5-(pyrrolidin-2-yl)tetrazole is a critical feature that influences its chemical and biological properties. While direct experimental data for this specific molecule remains to be published, a robust framework for its analysis can be constructed from established principles of tetrazole chemistry. It is predicted that 5-(pyrrolidin-2-yl)tetrazole exists as a dynamic equilibrium of 1H- and 2H-tautomers. The 1H-tautomer is expected to predominate in the solid state and in polar solvents, which are most relevant for biological and pharmaceutical applications.
The detailed experimental and computational protocols provided in this guide offer a clear roadmap for researchers to definitively characterize the tautomeric landscape of this compound. Such studies are essential for a complete understanding of its structure-activity relationship, informing the design of novel therapeutics and catalysts based on this privileged scaffold. Future work should focus on executing these protocols to provide the missing quantitative data and to solidify the understanding of this important molecule's behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. How To [chem.rochester.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Computational Insights into the Structural Landscape of 5-(pyrrolidin-2-yl)tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(pyrrolidin-2-yl)tetrazole, a proline bioisostere, has garnered significant attention as an organocatalyst and a scaffold in medicinal chemistry. Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and catalyst optimization. This technical guide provides a comprehensive overview of the computational and experimental studies on the structure of 5-(pyrrolidin-2-yl)tetrazole. It details the methodologies for its synthesis and characterization, presents available structural data, and explores its interaction with relevant biological signaling pathways. While a complete, published computational conformational analysis with exhaustive quantitative data remains to be presented in the literature, this guide outlines the established theoretical framework and methodologies for such a study, drawing parallels from computational analyses of proline and its analogs.
Introduction
The replacement of a carboxylic acid group with a tetrazole ring can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, while often retaining or enhancing its biological activity. 5-(pyrrolidin-2-yl)tetrazole is a prime example of this strategy, serving as a more soluble and often more efficient catalyst than proline in various asymmetric reactions.[1] Its structural rigidity, conferred by the pyrrolidine ring, and the electronic properties of the tetrazole moiety are key to its function. This guide delves into the structural intricacies of this important molecule.
Computational Studies on Structure and Conformation
Methodological Approach for Conformational Analysis
A robust computational study would typically involve the following workflow:
References
- 1. rsc.org [rsc.org]
- 2. First principle computational study on the full conformational space of L-proline diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 5-(Pyrrolidin-2-yl)tetrazole as a Superior Organocatalyst: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving field of asymmetric organocatalysis, 5-(pyrrolidin-2-yl)tetrazole has emerged as a powerful and highly effective catalyst for a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the mechanism of action of this proline surrogate, detailing its advantages in solubility and acidity that lead to enhanced reactivity and stereoselectivity. We present a comprehensive overview of its application in key asymmetric transformations, including Aldol, Mannich, and Michael reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document serves as a critical resource for researchers seeking to leverage the superior catalytic performance of 5-(pyrrolidin-2-yl)tetrazole in synthetic chemistry and drug development.
Introduction: A Superior Alternative to Proline
For years, L-proline has been a cornerstone of organocatalysis, facilitating numerous asymmetric transformations through its enamine-based mechanism. However, its practical application is often hampered by poor solubility in many common organic solvents, necessitating the use of polar aprotic solvents like DMSO or DMF.[1][2] The development of 5-(pyrrolidin-2-yl)tetrazole as a proline analogue has offered a significant advancement in the field.[1][2] By replacing the carboxylic acid moiety of proline with a tetrazole ring, a bioisostere, this catalyst exhibits markedly improved solubility in a wider range of organic solvents, including dichloromethane.[3][4]
Furthermore, the tetrazole group possesses a pKa similar to that of a carboxylic acid, ensuring it can effectively participate in the catalytic cycle as a Brønsted acid. This combination of enhanced solubility and appropriate acidity translates to superior performance, often leading to higher yields, improved enantioselectivities, and shorter reaction times with lower catalyst loadings compared to proline.[1][2]
Core Mechanism of Action: Enamine Catalysis
The catalytic prowess of 5-(pyrrolidin-2-yl)tetrazole lies in its ability to generate a nucleophilic enamine intermediate from a carbonyl compound, a mechanism it shares with proline.[5] The secondary amine of the pyrrolidine ring reacts with the carbonyl donor (typically a ketone or aldehyde) to form a transient iminium ion. Subsequent deprotonation, facilitated by a base or the catalyst itself, yields the key enamine intermediate. This enamine then engages in a stereoselective reaction with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high fidelity. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
The general workflow for a 5-(pyrrolidin-2-yl)tetrazole catalyzed reaction can be visualized as follows:
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. 5-(Pyrrolidin-2-yl)tetrazole has proven to be a highly efficient catalyst for this transformation, accommodating a wide range of aldehydes and ketones.
Catalytic Cycle
The catalytic cycle for the aldol reaction begins with the formation of an enamine from the ketone donor and the catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to yield the β-hydroxy ketone product and regenerate the catalyst.
Performance Data
| Entry | Aldehyde | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | CH₂Cl₂ | 2 | 65 | >19:1 | >99 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | DMSO | 24 | 93 | - | 86 |
| 3 | Benzaldehyde | Cyclohexanone | 10 | CH₂Cl₂ | 16 | 70 | >19:1 | >99 |
| 4 | Isobutyraldehyde | Cyclohexanone | 10 | CH₂Cl₂ | 16 | 85 | 10:1 | 95 |
Data synthesized from multiple sources.[2][3]
Experimental Protocol: General Procedure for the Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) in the specified anhydrous solvent (2.0 mL) is added the ketone (5.0 mmol).
-
(S)-5-(pyrrolidin-2-yl)tetrazole (0.05-0.20 mmol) is then added, and the resulting mixture is stirred at the specified temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral high-performance liquid chromatography (HPLC) analysis.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing pharmaceuticals and natural products. 5-(Pyrrolidin-2-yl)tetrazole excels as a catalyst in this three-component reaction.
Catalytic Cycle
In the Mannich reaction, the catalyst first forms an enamine with the ketone. In parallel, the aldehyde and amine react to form an imine electrophile. The enamine then adds to the imine in a diastereoselective and enantioselective fashion. Hydrolysis of the resulting iminium ion furnishes the β-amino carbonyl product and regenerates the catalyst.
Performance Data
| Entry | Aldehyde | Amine | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 48 | 65 | 95:5 | 94 |
| 2 | Benzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 72 | 50 | 90:10 | 92 |
| 3 | 4-Chlorobenzaldehyde | p-Anisidine | Cyclohexanone | 20 | DMSO | 48 | 78 | >95:5 | 96 |
| 4 | 2-Naphthaldehyde | p-Anisidine | Acetone | 20 | DMSO | 72 | 60 | 92:8 | 93 |
Data synthesized from multiple sources.[3][4]
Experimental Protocol: General Procedure for the Asymmetric Mannich Reaction
-
A mixture of the aldehyde (1.0 mmol), amine (1.1 mmol), and (S)-5-(pyrrolidin-2-yl)tetrazole (0.1-0.2 mmol) in the specified solvent (2.0 mL) is stirred at room temperature for 30 minutes.
-
The ketone (3.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature.
-
The reaction is monitored by TLC.
-
After completion, the reaction is quenched with water and extracted with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired β-amino carbonyl compound.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the formation of C-C bonds in a conjugate fashion. 5-(Pyrrolidin-2-yl)tetrazole has been successfully employed as a catalyst for the addition of ketones to nitroalkenes, yielding valuable γ-nitro carbonyl compounds with high stereocontrol.
Catalytic Cycle
Similar to the other transformations, the catalytic cycle is initiated by the formation of an enamine between the ketone and the catalyst. This enamine then undergoes a conjugate addition to the nitroalkene electrophile. The resulting nitronate intermediate is protonated, and subsequent hydrolysis of the iminium ion releases the γ-nitro carbonyl product and regenerates the catalyst.
Performance Data
| Entry | Nitroalkene | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | (E)-1-Nitro-2-phenylethene | Acetone | 20 | Toluene | 48 | 80 | - | 90 |
| 3 | (E)-2-(2-Nitrovinyl)furan | Cyclohexanone | 10 | Toluene | 36 | 92 | 93:7 | 97 |
| 4 | (E)-1-Nitro-2-(p-tolyl)ethene | Cyclopentanone | 15 | Toluene | 48 | 88 | 90:10 | 95 |
Data synthesized from representative literature.
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
-
To a solution of the nitroalkene (0.5 mmol) and the ketone (1.5 mmol) in the specified solvent (1.0 mL) is added (S)-5-(pyrrolidin-2-yl)tetrazole (0.05-0.1 mmol).
-
The reaction mixture is stirred at the designated temperature until the nitroalkene is consumed, as indicated by TLC analysis.
-
The solvent is removed under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.
Conclusion
5-(Pyrrolidin-2-yl)tetrazole has unequivocally demonstrated its superiority as an organocatalyst in a range of asymmetric transformations. Its enhanced solubility and favorable acidic properties, stemming from the tetrazole moiety, allow for improved catalytic efficiency, broader solvent compatibility, and often superior stereochemical outcomes compared to its progenitor, proline. The enamine-based mechanism provides a reliable and predictable platform for the stereoselective synthesis of crucial chiral building blocks. This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative data and practical experimental protocols, to empower researchers in leveraging this exceptional catalyst for their synthetic endeavors in drug discovery and beyond.
References
- 1. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyrrolidin-2-yl)tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of 5-(pyrrolidin-2-yl)tetrazole derivatives. These compounds, particularly the chiral (S)-enantiomer, have emerged as powerful organocatalysts in a variety of asymmetric transformations, offering a more soluble and often more reactive alternative to proline.[1][2] This document details the synthetic pathways, analytical characterization, and catalytic applications, presenting quantitative data in accessible formats and outlining experimental workflows.
Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
The most common synthetic route to (S)-5-(pyrrolidin-2-yl)-1H-tetrazole commences with readily available N-protected L-proline. The synthesis involves the conversion of the carboxylic acid moiety to a nitrile, followed by a [3+2] cycloaddition with an azide source to form the tetrazole ring, and finally, deprotection of the pyrrolidine nitrogen. A well-established procedure is detailed in Organic Syntheses.[3]
A general workflow for this synthesis is depicted below:
Caption: General synthetic workflow for (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
Experimental Protocols
Step 1: Synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester (N-Cbz-L-prolinamide)
To a solution of N-Cbz-L-proline in an appropriate solvent (e.g., THF), a chlorinating agent such as thionyl chloride is added to form the acid chloride in situ. The resulting mixture is then carefully added to a solution of aqueous ammonia to yield the corresponding amide.
Step 2: Synthesis of (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester (N-Cbz-(S)-pyrrolidine-2-carbonitrile)
The dehydration of N-Cbz-L-prolinamide is achieved using a dehydrating agent. A common method involves the use of cyanuric chloride in N,N-dimethylformamide (DMF).[3] The reaction mixture is typically cooled before the addition of the dehydrating agent.
Step 3: Synthesis of (S)-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester (N-Cbz-(S)-5-(pyrrolidin-2-yl)-1H-tetrazole)
The tetrazole ring is formed via a [3+2] cycloaddition reaction between the nitrile group and an azide source. A typical procedure involves heating the nitrile with sodium azide and triethylamine hydrochloride in a suitable solvent like toluene.[3]
Step 4: Synthesis of (S)-5-Pyrrolidin-2-yl-1H-tetrazole
The final step is the removal of the N-Cbz protecting group. This is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a protic solvent like ethanol under a hydrogen atmosphere.[3]
Characterization of 5-(Pyrrolidin-2-yl)tetrazole Derivatives
The synthesized compounds are characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and stereochemistry.
Table 1: Physicochemical Properties of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
| Property | Value | Reference |
| Molecular Formula | C₅H₉N₅ | [4][5] |
| Molecular Weight | 139.16 g/mol | [5][6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 253-258 °C | [5] |
| Optical Rotation [α]²⁰/D | -9.0° (c = 1 in methanol) | [5] |
| Elemental Analysis | C, 43.15; H, 6.52; N, 50.33 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of the synthesized compounds. The following table summarizes typical chemical shifts for the parent compound, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
Table 2: Representative NMR Data for 5-Substituted-1H-tetrazoles (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.41-8.50 (aromatic protons), signals for the pyrrolidine ring protons |
| ¹³C NMR | 155.2 (tetrazole carbon), 123.0-150.5 (aromatic carbons), signals for the pyrrolidine ring carbons |
Note: The exact chemical shifts for the pyrrolidinyl protons can vary and require detailed 2D NMR analysis for precise assignment. The data for other 5-substituted 1H-tetrazoles are provided for comparison.[7]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for 5-Substituted-1H-tetrazoles
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3449 |
| C-H stretch (aromatic) | 3061 |
| C=N stretch (tetrazole ring) | 1642, 1562 |
| C-N stretch | 1474, 1164 |
Note: These are general ranges, and the exact peak positions can vary depending on the specific derivative and sampling method.[7]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.
Application in Asymmetric Organocatalysis
5-(Pyrrolidin-2-yl)tetrazole derivatives have proven to be highly effective organocatalysts for a range of asymmetric reactions, including the Biginelli, Aldol, and Mannich reactions.[8][9][10] The general mechanism involves the formation of an enamine or iminium ion intermediate, analogous to proline catalysis.
The workflow for a typical organocatalytic asymmetric reaction is outlined below:
References
- 1. rsc.org [rsc.org]
- 2. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | C5H9N5 | CID 11275040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Medicinal Chemistry Applications of Tetrazole-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of tetrazole-containing compounds in medicinal chemistry. It highlights the role of the tetrazole moiety as a versatile bioisostere and its contribution to the development of a wide range of therapeutic agents.
Introduction: The Tetrazole Scaffold in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a prominent scaffold in modern drug discovery.[1][2] Although not found in nature, its unique physicochemical properties have positioned it as a "privileged structure" in medicinal chemistry.[3][4] The tetrazole moiety is a key component in over 20 marketed drugs, demonstrating a broad spectrum of biological activities including antihypertensive, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[3][4][5][6]
One of the most significant applications of the tetrazole ring is its role as a bioisostere for the carboxylic acid group.[3][5] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, leading to improved pharmacokinetic profiles and reduced side effects.[7] The tetrazole ring can also act as a cis-amide mimic, contributing to conformational rigidity and improved potency.[3][4]
Therapeutic Applications and Biological Activities
Tetrazole derivatives have been investigated for a wide array of therapeutic applications, owing to their diverse pharmacological activities.
Antihypertensive Agents
A notable success of tetrazole-containing drugs is in the treatment of hypertension. Angiotensin II receptor blockers (ARBs) like Losartan and Candesartan feature a tetrazole ring that is crucial for their high affinity and selective binding to the AT₁ receptor, leading to effective blood pressure control.[7][8]
Anticancer Agents
The tetrazole moiety is a promising pharmacophore in the development of novel anticancer drugs.[9][10][11] Various tetrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, some hybrid analogues combining tetrazole with other pharmacophores have shown strong and selective activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines.
Antimicrobial and Antifungal Agents
Numerous tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[12] Thiazole- and piperidine-containing tetrazole derivatives have shown notable activity.[12] Marketed antibacterial drugs like Cefotiam contain a tetrazole moiety.[6]
Other Therapeutic Areas
The versatility of the tetrazole scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory and Analgesic: Tetrazolo[1,5-a]quinoline derivatives have shown anti-inflammatory activity comparable to indomethacin.[12]
-
Antidiabetic: Novel tetrazole-bearing N-glycosides have been designed as SGLT2 inhibitors for the treatment of diabetes.[2]
-
Antiviral: Tetrazole compounds have been investigated for their potential to inhibit HIV-1 integrase.[1]
Data on Biological Activities of Tetrazole-Containing Compounds
The following tables summarize quantitative data on the biological activities of various tetrazole-containing compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hybrid Tetrazole Analogues (5a, 5b, 5c) | MCF-7 (Breast Cancer) | 20.35 - 26.21 | |
| Hybrid Tetrazole Analogues (5a, 5b, 5c) | HepG2 (Liver Carcinoma) | 10.14 - 20.32 | |
| Baylis-Hillman derived Tetrazoles (5b, 5f, 5l, 5o) | Hep G2 (Liver Carcinoma) | - | [13] |
| Baylis-Hillman derived Tetrazoles (5b, 5f, 5l, 5o) | A 549 (Lung Adenocarcinoma) | - | [13] |
| Baylis-Hillman derived Tetrazoles (5e, 5f, 5g, 5o) | DU 145 (Prostate Cancer) | - | [13] |
Note: Specific IC50 values for the Baylis-Hillman derivatives were not provided in the source material, but they were highlighted as being particularly active.
| Compound Class | Enzyme/Target | IC50 (ppm) | Reference |
| 1-(2-(5-(4-nitrophenyl)-2,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrrole-2,5-dione (37) | Urease | 4.325 | [5] |
Synthesis of Tetrazole-Containing Compounds
Several synthetic strategies have been developed for the preparation of tetrazole derivatives.
[3+2] Cycloaddition of Nitriles and Azides
The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[1]
General Experimental Protocol:
-
Reactant Mixture: A mixture of the nitrile, sodium azide, and a catalyst (e.g., triethylamine hydrochloride or zinc chloride) is prepared in a suitable solvent (e.g., toluene, DMF, or water).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Synthesis from Amines and Amides
Tetrazoles can also be synthesized from primary amines or amides.[1]
General Experimental Protocol (from Amines):
-
Reactant Mixture: A primary amine is reacted with triethyl orthoformate and sodium azide in a solvent such as DMSO.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature.
-
Work-up and Purification: The product is isolated and purified using standard techniques.
Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have been employed for the synthesis of complex tetrazole-containing molecules. The Passerini and Ugi reactions, for example, can incorporate tetrazole aldehydes as building blocks.[3][4][14]
General Experimental Protocol (Passerini Three-Component Reaction):
-
Reactant Mixture: A tetrazole aldehyde, an isocyanide, and a carboxylic acid are mixed in a solvent like dichloromethane (DCM).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 24 hours.
-
Work-up and Purification: The solvent is evaporated, and the resulting product is purified by chromatography.
Visualizing Key Concepts and Pathways
The following diagrams illustrate important concepts and pathways related to the medicinal chemistry of tetrazoles.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Caption: General synthetic workflows for tetrazole-containing compounds.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Losartan.
Conclusion
The tetrazole scaffold continues to be a valuable tool in medicinal chemistry. Its ability to act as a bioisostere for carboxylic acids and other functional groups has led to the development of numerous successful drugs.[7] The diverse range of biological activities associated with tetrazole-containing compounds, coupled with the development of novel synthetic methodologies, ensures that this heterocyclic ring system will remain a focus of drug discovery efforts for the foreseeable future. The ongoing exploration of tetrazole chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. nbinno.com [nbinno.com]
- 9. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00263A [pubs.rsc.org]
- 14. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Catalyzed by 5-(Pyrrolidin-2-yl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-(pyrrolidin-2-yl)tetrazole as a highly efficient organocatalyst in asymmetric aldol reactions. This catalyst serves as a powerful alternative to proline, often demonstrating superior performance in terms of yield, enantioselectivity, and operational simplicity.[1]
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a green and sustainable approach for these transformations. 5-(Pyrrolidin-2-yl)tetrazole, a proline surrogate where the carboxylic acid moiety is replaced by a tetrazole ring, has garnered significant attention as a highly effective catalyst for various asymmetric reactions, including the aldol reaction.[1][2][3] The tetrazole group's isosteric and isoelectronic similarity to a carboxylic acid, coupled with its increased acidity and solubility in organic solvents, contributes to the catalyst's enhanced reactivity and broader substrate scope compared to proline.[1]
Advantages of 5-(Pyrrolidin-2-yl)tetrazole Catalyst
-
Enhanced Solubility: Exhibits improved solubility in a wider range of organic solvents compared to proline, facilitating reaction setup and homogeneity.[1]
-
Increased Reactivity: Often provides higher reaction rates and allows for lower catalyst loadings.[2]
-
High Enantioselectivity: Consistently delivers high levels of stereocontrol, leading to products with excellent enantiomeric excess (ee).
-
Broad Substrate Scope: Effective for a variety of aldehyde and ketone substrates.
-
Operational Simplicity: Reactions can often be performed under mild conditions, with straightforward work-up procedures.[4]
Data Presentation
Table 1: Asymmetric Aldol Reaction of Various Aldehydes with Cyclohexanone
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | p-Nitrobenzaldehyde | 10 | CH2Cl2 | 24 | 95 | >99:1 | 99 |
| 2 | o-Nitrobenzaldehyde | 10 | CH2Cl2 | 48 | 92 | 98:2 | 98 |
| 3 | p-Chlorobenzaldehyde | 10 | CH2Cl2 | 36 | 88 | >99:1 | 97 |
| 4 | Benzaldehyde | 20 | CH2Cl2 | 72 | 85 | 95:5 | 95 |
| 5 | 2-Naphthaldehyde | 10 | Toluene | 48 | 90 | >99:1 | 99 |
Table 2: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Various Ketones
| Entry | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 10 | CH2Cl2 | 24 | 95 | >99:1 | 99 |
| 2 | Acetone | 20 | Neat | 48 | 75 | - | 90 |
| 3 | Cyclopentanone | 10 | CH2Cl2 | 36 | 93 | 98:2 | 97 |
| 4 | Acetophenone | 20 | Toluene | 72 | 60 | 80:20 | 85 |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
This protocol describes the synthesis of the catalyst from L-proline.
Materials:
-
N-Boc-L-proline
-
1,1'-Carbonyldiimidazole (CDI)
-
Ammonia solution (0.5 M in dioxane)
-
Phosphorus oxychloride (POCl3)
-
Pyridine
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Amide Formation: To a solution of N-Boc-L-proline (1.0 eq) in DCM, add CDI (1.1 eq) portion-wise at 0 °C. Stir the mixture for 1 hour at room temperature. Cool the reaction to 0 °C and add ammonia solution (2.0 eq). Stir for 12 hours at room temperature.
-
Nitrile Formation: To the crude amide, add pyridine (3.0 eq) and cool to 0 °C. Add POCl3 (1.2 eq) dropwise. Stir at room temperature for 3 hours.
-
Tetrazole Formation: To the resulting nitrile, add sodium azide (3.0 eq) and ammonium chloride (3.0 eq) in DMF. Heat the mixture to 100 °C for 12 hours.
-
Deprotection: Concentrate the reaction mixture and dissolve the residue in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Work-up and Purification: Neutralize the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction
This protocol outlines the general method for the aldol reaction between a ketone and an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, or neat)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial containing (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10 mol%), add the ketone (5.0 eq) and the chosen solvent (if not neat). Stir the mixture at room temperature for 10 minutes.
-
Addition of Aldehyde: Add the aldehyde (1.0 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified aldol product.
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
References
- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Mannich Reaction Catalyzed by 5-(Pyrrolidin-2-yl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are key structural motifs in a wide array of pharmaceuticals and natural products. While L-proline has been a cornerstone catalyst for this transformation, its application can be limited by issues such as low solubility in common organic solvents and moderate catalytic activity. As a superior alternative, 5-(pyrrolidin-2-yl)tetrazole has emerged as a highly effective organocatalyst. The tetrazole moiety, being isosteric to the carboxylic acid group of proline, imparts enhanced acidity and significantly improves solubility in organic solvents. This leads to higher reaction rates, lower catalyst loadings, and excellent stereoselectivities across a broader range of substrates.[1][2]
These application notes provide a comprehensive overview of the use of 5-(pyrrolidin-2-yl)tetrazole in the enantioselective Mannich reaction, including detailed experimental protocols, quantitative data on substrate scope, and a visualization of the catalytic cycle.
Data Presentation
The following table summarizes the results of the enantioselective Mannich reaction between various ketones and N-PMP-protected α-imino ethyl glyoxalate, catalyzed by (S)-5-(pyrrolidin-2-yl)tetrazole. The data highlights the catalyst's effectiveness in promoting the reaction with high yields, diastereoselectivities, and enantioselectivities.
Table 1: Enantioselective Mannich Reaction of Various Ketones with N-PMP-Protected α-Imino Ethyl Glyoxalate Catalyzed by (S)-5-(Pyrrolidin-2-yl)tetrazole
| Entry | Ketone | Time (h) | Yield (%) | dr (syn/anti) | ee (%) [syn] |
| 1 | Acetone | 12 | 85 | - | 96 |
| 2 | Cyclohexanone | 2 | 92 | >19:1 | >99 |
| 3 | Cyclopentanone | 4 | 90 | >19:1 | 99 |
| 4 | Butan-2-one | 18 | 75 | 10:1 | 98 |
| 5 | Pentan-3-one | 24 | 68 | 5:1 | 97 |
| 6 | Propiophenone | 48 | 55 | 3:1 | 95 |
Reactions were typically carried out with 5 mol% of the catalyst in an organic solvent at room temperature.
Experimental Protocols
Protocol 1: Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
(S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester
-
N,N-Dimethylformamide (DMF)
-
Cyanuric chloride
-
Sodium azide
-
Ammonium chloride
-
Ethanol
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
Procedure:
Step 1: Synthesis of (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester
-
In a dried, three-necked round-bottomed flask under an argon atmosphere, dissolve (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester in DMF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add cyanuric chloride in one portion and stir the mixture at this temperature for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitrile.
Step 2: Synthesis of (S)-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester
-
Dissolve the crude nitrile from the previous step in DMF in a round-bottomed flask.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid (2 M) to pH 2-3.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step 3: Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
-
Dissolve the protected tetrazole from Step 2 in ethanol in a single-necked round-bottomed flask.
-
Add palladium on carbon (10 wt%) to the solution under an argon atmosphere.
-
Evacuate the flask and purge with hydrogen gas (balloon or manifold) five times.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 20-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by trituration or recrystallization from an appropriate solvent system (e.g., ethanol/ether) to obtain (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a white solid.
Protocol 2: General Procedure for the Enantioselective Mannich Reaction
Materials:
-
Ketone
-
N-PMP-protected α-imino ethyl glyoxalate
-
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (1-10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, Toluene, or DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the N-PMP-protected α-imino ethyl glyoxalate (1.0 equiv) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.01-0.1 equiv).
-
Add the anhydrous solvent, followed by the ketone (2.0-10.0 equiv).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-amino carbonyl compound.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of the Enantioselective Mannich Reaction
The proposed catalytic cycle for the 5-(pyrrolidin-2-yl)tetrazole-catalyzed enantioselective Mannich reaction is analogous to that of proline catalysis. It involves the formation of a key enamine intermediate from the ketone and the catalyst. This enamine then attacks the imine in a stereocontrolled manner, followed by hydrolysis to release the product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the enantioselective Mannich reaction.
Experimental Workflow: Catalyst Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of the 5-(pyrrolidin-2-yl)tetrazole catalyst to its application in the enantioselective Mannich reaction and subsequent product analysis.
Caption: Experimental workflow for catalyst synthesis and reaction.
References
Application Notes and Protocols: 5-(pyrrolidin-2-yl)tetrazole Catalyzed Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone transformation in organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for this reaction. Among the diverse array of organocatalysts, 5-(pyrrolidin-2-yl)tetrazole, a proline surrogate, has garnered significant attention. This catalyst offers several advantages over proline, including enhanced solubility in organic solvents, higher reactivity, and the ability to operate at lower catalyst loadings, leading to improved yields and enantioselectivities.[1][2] These characteristics make it a highly attractive catalyst for the synthesis of chiral molecules, which are of paramount importance in drug discovery and development.
This document provides detailed application notes and protocols for the 5-(pyrrolidin-2-yl)tetrazole catalyzed asymmetric Michael addition of carbonyl compounds to nitroalkenes, a key method for the synthesis of enantioenriched γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be readily converted into a variety of valuable chiral building blocks, such as γ-amino acids and their derivatives.
Catalytic Cycle and Reaction Mechanism
The 5-(pyrrolidin-2-yl)tetrazole catalyzed Michael addition proceeds through a well-established enamine-based catalytic cycle. The pyrrolidine moiety of the catalyst reacts with a carbonyl donor (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene Michael acceptor in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle. The tetrazole moiety is believed to play a crucial role in activating the nitroalkene through hydrogen bonding, thereby enhancing the reaction rate and stereoselectivity.
Applications in Drug Development
The chiral γ-nitro carbonyl compounds synthesized through this protocol are valuable precursors for a wide range of biologically active molecules and pharmaceutical intermediates. The nitro group can be readily transformed into an amino group, providing access to chiral γ-amino acids, which are important components of peptidomimetics and other therapeutic agents. Furthermore, the carbonyl functionality allows for a variety of subsequent chemical modifications, enabling the synthesis of complex molecular architectures. The pyrrolidine ring itself is a common motif in many approved drugs, making pyrrolidine-based catalysts particularly relevant in pharmaceutical research.
Experimental Protocols
The following are generalized protocols for the asymmetric Michael addition of aldehydes and ketones to nitroolefins catalyzed by (S)-5-(pyrrolidin-2-yl)tetrazole. Optimal conditions may vary depending on the specific substrates used.
General Experimental Workflow
References
Asymmetric Biginelli Reaction Catalyzed by 5-(Pyrrolidin-2-yl)tetrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1] These scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The development of asymmetric variants of the Biginelli reaction is crucial, as the biological activity of DHPMs is often stereospecific.
This application note details the use of chiral 5-(pyrrolidin-2-yl)tetrazole derivatives as effective organocatalysts for the enantioselective Biginelli reaction. These catalysts, which are proline surrogates, have demonstrated high efficiency in various asymmetric transformations. A study by Wu et al. described a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles as highly effective organocatalysts for this reaction, achieving good yields and enantioselectivities.[2][3]
Data Presentation
The following table summarizes the results obtained for the asymmetric Biginelli reaction using an optimized substituted (S)-5-(pyrrolidin-2-yl)tetrazole catalyst (10 mol%). The data is based on the ranges reported by Wu et al.[2][3]
| Entry | Aldehyde (Ar) | β-Ketoester (R) | Product | Yield (%) | ee (%) |
| 1 | Aryl (e.g., Phenyl, 4-Chlorophenyl) | Ethyl | 5-(Ethoxycarbonyl)-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 63-88 | 68-81 |
| 2 | Aryl (e.g., 4-Nitrophenyl, 2-Naphthyl) | Methyl | 5-(Methoxycarbonyl)-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 63-88 | 68-81 |
Note: The specific catalyst structure and detailed substrate scope were reported in the full publication by Wu et al., which was not accessible for this review. The data presented represents the reported range of outcomes.
Experimental Protocols
Protocol 1: Synthesis of the Parent Catalyst: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
This protocol is adapted from a reliable procedure and describes the synthesis of the foundational catalyst structure.
Materials:
-
(S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester
-
Ethanol
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a 500-mL single-necked, round-bottomed flask equipped with a stirring bar, dissolve (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester (15.33 g, 56.1 mmol) in ethanol (255 mL).
-
Under an argon atmosphere, carefully add palladium on carbon (10 wt %, 1.49 g) to the solution.
-
Evacuate the flask and purge with hydrogen gas five times using a hydrogen manifold.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 20-24 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for the Asymmetric Biginelli Reaction
This is a general protocol for the asymmetric Biginelli reaction catalyzed by a substituted 5-(pyrrolidin-2-yl)tetrazole derivative, based on the work of Wu et al.[2][3]
Materials:
-
Substituted (S)-5-(pyrrolidin-2-yl)tetrazole catalyst (e.g., the optimized catalyst from Wu et al.)
-
Aromatic aldehyde
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Solvent (e.g., ethanol or THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vial, add the aromatic aldehyde (1.0 mmol), the β-ketoester (1.2 mmol), and urea (1.5 mmol).
-
Add the solvent (2.0 mL) and stir the mixture until all solids are dissolved.
-
Add the substituted (S)-5-(pyrrolidin-2-yl)tetrazole catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3,4-dihydropyrimidin-2(1H)-one.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Proposed Catalytic Cycle
The proposed mechanism for the 5-(pyrrolidin-2-yl)tetrazole catalyzed asymmetric Biginelli reaction involves a dual activation pathway, analogous to proline catalysis. The acidic tetrazole moiety activates the aldehyde, while the secondary amine of the pyrrolidine ring forms an enamine with the β-ketoester.
Caption: Proposed catalytic cycle for the asymmetric Biginelli reaction.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and analyzing the asymmetric Biginelli reaction.
Caption: General experimental workflow for the asymmetric Biginelli reaction.
References
Application Notes and Protocols for Continuous-Flow Synthesis Using Immobilized 5-(Pyrrolidin-2-yl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of immobilized 5-(pyrrolidin-2-yl)tetrazole as a powerful organocatalyst in continuous-flow synthesis. This technology offers significant advantages in terms of efficiency, catalyst recyclability, and process scalability for the asymmetric synthesis of chiral molecules, which are crucial in pharmaceutical development.
Introduction
(S)-5-(pyrrolidin-2-yl)tetrazole, a proline surrogate, has emerged as a highly effective organocatalyst for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][2] Its tetrazole moiety provides enhanced acidity and solubility compared to the carboxylic acid in proline, often leading to higher reactivity and stereoselectivity.[1] Immobilization of this catalyst onto a solid support allows for its application in continuous-flow reactor systems. This approach offers numerous benefits over traditional batch processing, such as improved reaction efficiency, simplified product purification, and the ability to operate for extended periods with consistent performance.[2][3]
This document details the preparation of an immobilized 5-(pyrrolidin-2-yl)tetrazole catalyst on a monolithic polymer support and its application in asymmetric synthesis under continuous-flow conditions.
Catalyst Preparation and Immobilization
A robust method for immobilizing 5-(pyrrolidin-2-yl)tetrazole is through its incorporation into a monolithic polymer matrix within a column, which can then be directly used as a continuous-flow reactor.[2] This involves the synthesis of a styryl-functionalized pyrrolidinyl-tetrazole monomer followed by its copolymerization with styrene and a cross-linker.
Synthesis of Styryl-Functionalized Pyrrolidinyl-Tetrazole Monomer
The synthesis of the monomer is a multi-step process starting from a known styryl proline derivative. The key steps involve the conversion of the carboxylic acid to a nitrile, followed by a cycloaddition with sodium azide to form the tetrazole ring.[2]
Preparation of the Monolithic Catalyst Column
The monolithic catalyst is prepared by in-situ radical copolymerization of the styryl-functionalized pyrrolidinyl-tetrazole monomer, styrene, and divinylbenzene as a cross-linker, in the presence of porogens.[2] The final active catalyst is obtained after deprotection of the Boc group. A typical loading of the pyrrolidinyl-tetrazole units on the monolith is around 0.82 mmol g-1.[2]
Asymmetric Aldol Reaction in Continuous Flow
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The immobilized 5-(pyrrolidin-2-yl)tetrazole catalyst has demonstrated high efficiency and stereoselectivity in this reaction under continuous-flow conditions.[2]
Experimental Protocol: Continuous-Flow Asymmetric Aldol Reaction
Materials:
-
Immobilized 5-(pyrrolidin-2-yl)tetrazole monolithic column
-
HPLC pump
-
Back pressure regulator
-
Thermostatted column oven
-
Aldehyde solution (e.g., 0.1 M in a suitable solvent)
-
Ketone (e.g., cyclohexanone, used as both reactant and solvent)
-
Organic solvent (e.g., water-ethanol mixture)[2]
Procedure:
-
Equilibrate the monolithic catalyst column with the reaction solvent at the desired temperature.
-
Pump the solution of the aldehyde and ketone through the column at a specific flow rate.
-
Maintain a constant back pressure to ensure the solvent remains in the liquid phase.
-
Collect the eluent from the column after the system has reached a steady state.
-
Analyze the collected sample by chiral HPLC to determine the conversion, diastereomeric ratio, and enantiomeric excess.
Data Presentation: Asymmetric Aldol Reaction of Various Aldehydes with Cyclohexanone
The following table summarizes the performance of the immobilized 5-(pyrrolidin-2-yl)tetrazole monolithic catalyst in the continuous-flow aldol reaction between various aromatic aldehydes and cyclohexanone.
| Aldehyde | Flow Rate (mL/min) | Temp (°C) | Conversion (%) | anti/syn | ee (anti) (%) | ee (syn) (%) | Reference |
| p-Nitrobenzaldehyde | 0.1 | 25 | >99 | 92:8 | 99 | 95 | [2] |
| p-Cyanobenzaldehyde | 0.1 | 25 | >99 | 90:10 | 99 | 94 | [2] |
| p-Chlorobenzaldehyde | 0.1 | 25 | 95 | 88:12 | 99 | 92 | [2] |
| Benzaldehyde | 0.1 | 25 | 80 | 85:15 | 98 | 88 | [2] |
| p-Methoxybenzaldehyde | 0.1 | 25 | 65 | 83:17 | 97 | 85 | [2] |
Note: The catalyst demonstrated stable performance for over 5 days of continuous operation.[2][3]
Exemplary Protocols for Other Asymmetric Reactions
While detailed quantitative data for continuous-flow Mannich and Michael reactions using this specific immobilized catalyst is less reported, the catalyst is known to be effective for these transformations in batch processes.[1] The following are exemplary protocols that can serve as a starting point for optimization in a continuous-flow setup.
Exemplary Protocol: Continuous-Flow Asymmetric Mannich Reaction
Materials:
-
Immobilized 5-(pyrrolidin-2-yl)tetrazole monolithic column
-
Aldehyde, amine, and ketone starting materials
-
Suitable organic solvent (e.g., DMF, DMSO)
Procedure:
-
Prepare a stock solution containing the aldehyde, amine, and ketone in the chosen solvent.
-
Equilibrate the catalyst column with the solvent at the desired reaction temperature.
-
Pump the reactant solution through the column at a set flow rate.
-
Collect and analyze the product stream for conversion and stereoselectivity.
Exemplary Protocol: Continuous-Flow Asymmetric Michael Addition
Materials:
-
Immobilized 5-(pyrrolidin-2-yl)tetrazole monolithic column
-
Michael donor and acceptor starting materials
-
Suitable organic solvent (e.g., Toluene, CH2Cl2)
Procedure:
-
Prepare a solution of the Michael donor and acceptor in the appropriate solvent.
-
Equilibrate the catalyst column with the solvent at the desired temperature.
-
Flow the reactant solution through the column.
-
Analyze the output for product formation, diastereoselectivity, and enantioselectivity.
Visualizations
Catalytic Cycle of Asymmetric Aldol Reaction
Caption: Catalytic cycle for the 5-(pyrrolidin-2-yl)tetrazole catalyzed aldol reaction.
Experimental Workflow for Continuous-Flow Synthesis
Caption: Experimental setup for continuous-flow synthesis.
Conclusion
Immobilized 5-(pyrrolidin-2-yl)tetrazole is a highly effective and robust catalyst for continuous-flow asymmetric synthesis. The monolithic column format provides excellent stability and allows for long-term, continuous production of chiral molecules with high stereoselectivity. While the asymmetric aldol reaction is well-established with this system, further research into its application for Mannich, Michael, and other asymmetric transformations in continuous flow is a promising area for future development. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Chiral 1,2- and 1,4-Diamines with a 5-(Pyrrolidin-2-yl)tetrazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed synthetic protocols for the preparation of novel chiral 1,2- and 1,4-diamines that incorporate a 5-(pyrrolidin-2-yl)tetrazole scaffold. Chiral vicinal diamines are crucial building blocks in asymmetric synthesis and are prevalent in many pharmaceutical compounds.[1] The 5-(pyrrolidin-2-yl)tetrazole unit, a well-established organocatalyst, is a bioisostere of a carboxylic acid, offering potential advantages in medicinal chemistry such as improved metabolic stability and membrane permeability.[2] The combination of these two pharmacologically relevant motifs is of significant interest for the development of new chiral ligands, catalysts, and drug candidates. While direct synthetic routes for these specific diamines are not extensively reported, this document outlines plausible and detailed synthetic strategies based on established methodologies for proline functionalization and tetrazole synthesis.
Introduction
Chiral 1,2- and 1,4-diamines are privileged structures in medicinal chemistry and asymmetric catalysis. Their stereodefined arrangement of nitrogen atoms allows for precise interactions with biological targets and effective chelation to metal centers in catalysts. The 5-(pyrrolidin-2-yl)tetrazole moiety has gained prominence as a highly effective organocatalyst, often outperforming its parent amino acid, proline, in terms of reactivity and enantioselectivity in various asymmetric transformations.[3] This is attributed to the tetrazole group's isosteric resemblance to a carboxylic acid, combined with its unique electronic properties.
The synthesis of molecules incorporating both a chiral diamine and a 5-(pyrrolidin-2-yl)tetrazole presents an opportunity to create novel molecular architectures with potential applications in drug discovery and catalysis. These compounds could serve as unique chiral ligands or as scaffolds for peptidomimetics with enhanced pharmacological properties.
This document outlines two proposed synthetic pathways for obtaining these target molecules, starting from readily available chiral precursors.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are proposed, leveraging the well-established chemistry of proline and its derivatives.
Pathway A: Synthesis of Chiral 1,2-Diamines via 4-Azidoproline
This pathway focuses on the introduction of a second nitrogen functionality at the C-4 position of the pyrrolidine ring, leading to a 1,2-diamine relationship between the ring nitrogen and the new amino group.
Pathway B: Synthesis of Chiral 1,4-Diamines via Glutamic Acid
This strategy utilizes glutamic acid as the starting material to construct a pyrrolidine ring with a side chain at the C-5 position that can be converted into an amino group, resulting in a 1,4-diamine.
Data Presentation
The following tables summarize the expected outcomes for the key synthetic steps, based on literature precedents for similar transformations.
Table 1: Key Reaction Steps and Expected Yields for the Synthesis of a Chiral 1,2-Diamine with 5-(Pyrrolidin-2-yl)tetrazole
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Reference for Analogy |
| 1 | Azide Introduction | N-Boc-4-hydroxy-L-proline | N-Boc-4-azido-L-proline methyl ester | 1. DPPA, DBU, Toluene, rt; 2. TMSCHN2, Benzene/MeOH, rt | 80-90 | General azidation and esterification methods |
| 2 | Tetrazole Formation | N-Boc-4-azido-L-proline methyl ester | N-Boc-4-azido-5-(pyrrolidin-2-yl)tetrazole | 1. DIBAL-H, Toluene, -78 °C; 2. NH2OH·HCl, Pyridine, EtOH, rt; 3. (CF3CO)2O, Pyridine, 0 °C to rt; 4. NaN3, ZnBr2, i-PrOH, reflux | 60-70 (over 4 steps) | [4] |
| 3 | Azide Reduction | N-Boc-4-azido-5-(pyrrolidin-2-yl)tetrazole | N-Boc-4-amino-5-(pyrrolidin-2-yl)tetrazole | H2, Pd/C, MeOH, rt | >95 | Standard azide reduction |
| 4 | Deprotection | N-Boc-4-amino-5-(pyrrolidin-2-yl)tetrazole | 4-Amino-5-(pyrrolidin-2-yl)tetrazole (Target 1,2-Diamine) | TFA, CH2Cl2, 0 °C to rt | >95 | Standard Boc deprotection |
Table 2: Key Reaction Steps and Expected Yields for the Synthesis of a Chiral 1,4-Diamine with 5-(Pyrrolidin-2-yl)tetrazole
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Reference for Analogy |
| 1 | Reductive Amination & Cyclization | N-Boc-L-glutamic acid | N-Boc-pyroglutamic acid | 1. (COCl)2, DMF (cat.), CH2Cl2; 2. NaBH4, THF/H2O | 85-95 | Standard pyroglutamate formation |
| 2 | Nitrile Formation | N-Boc-pyroglutamic acid | N-Boc-5-cyanopyrrolidine | 1. Amidation (e.g., with NH3); 2. Dehydration (e.g., with PPh3, I2, NMM) | 70-80 (over 2 steps) | [4] |
| 3 | Tetrazole Formation | N-Boc-5-cyanopyrrolidine | N-Boc-5-(pyrrolidin-2-yl)tetrazole | NaN3, ZnBr2, i-PrOH, reflux | 80-90 | [4] |
| 4 | Nitrile Reduction | N-Boc-5-cyanopyrrolidine | N-Boc-5-(aminomethyl)pyrrolidine | H2, Raney Ni, NH3/MeOH, rt | 85-95 | Standard nitrile reduction |
| 5 | Tetrazole Formation from Amide | N-Boc-pyroglutamic acid amide | N-Boc-5-(pyrrolidin-2-yl)tetrazole | PPh3, I2, NMM, then NaN3, ZnBr2 | (Alternative to steps 2&3) | [4] |
| 6 | Deprotection | N-Boc-5-(aminomethyl)-5-(pyrrolidin-2-yl)tetrazole | 5-(Aminomethyl)-5-(pyrrolidin-2-yl)tetrazole (Target 1,4-Diamine) | TFA, CH2Cl2, 0 °C to rt | >95 | Standard Boc deprotection |
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthetic pathways.
Protocol 1: Synthesis of Chiral 4-Amino-5-(pyrrolidin-2-yl)tetrazole (1,2-Diamine)
Objective: To synthesize a chiral 1,2-diamine featuring a 5-(pyrrolidin-2-yl)tetrazole core from N-Boc-4-hydroxy-L-proline.
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, Methanol, Benzene, Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), Isopropanol (i-PrOH)
-
Trimethylsilyldiazomethane (TMSCHN2) solution
-
Diisobutylaluminium hydride (DIBAL-H) solution
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Pyridine
-
Trifluoroacetic anhydride ((CF3CO)2O)
-
Sodium azide (NaN3)
-
Zinc bromide (ZnBr2)
-
Palladium on carbon (Pd/C, 10%)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
Step 1: Synthesis of N-Boc-4-azido-L-proline methyl ester
-
To a solution of N-Boc-4-hydroxy-L-proline (1.0 eq) in dry toluene, add DBU (1.2 eq) and DPPA (1.2 eq) at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-4-azido-L-proline.
-
Dissolve the azido acid in a mixture of benzene and methanol (4:1).
-
Add TMSCHN2 solution (2.0 M in hexanes, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the excess TMSCHN2 with a few drops of acetic acid.
-
Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-4-azido-L-proline methyl ester.
Step 2: Formation of the Tetrazole Ring
-
Dissolve N-Boc-4-azido-L-proline methyl ester (1.0 eq) in dry toluene and cool to -78 °C.
-
Add DIBAL-H solution (1.0 M in hexanes, 1.1 eq) dropwise and stir for 1 hour.
-
Quench the reaction with methanol, followed by saturated aqueous Rochelle's salt solution, and allow to warm to room temperature.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to obtain the crude aldehyde.
-
Dissolve the crude aldehyde in ethanol, and add pyridine (2.0 eq) and hydroxylamine hydrochloride (1.5 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in CH2Cl2.
-
Cool the solution to 0 °C and add pyridine (3.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (2.0 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the crude nitrile.
-
To a solution of the crude nitrile in isopropanol, add sodium azide (3.0 eq) and zinc bromide (1.5 eq).
-
Reflux the mixture for 24 hours.
-
Cool to room temperature, acidify with 1 M HCl, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-azido-5-(pyrrolidin-2-yl)tetrazole.
Step 3: Reduction of the Azide
-
Dissolve N-Boc-4-azido-5-(pyrrolidin-2-yl)tetrazole (1.0 eq) in methanol.
-
Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-Boc-4-amino-5-(pyrrolidin-2-yl)tetrazole.
Step 4: Boc Deprotection
-
Dissolve N-Boc-4-amino-5-(pyrrolidin-2-yl)tetrazole (1.0 eq) in CH2Cl2 and cool to 0 °C.
-
Add TFA (10 eq) dropwise and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify by recrystallization or ion-exchange chromatography to obtain the final product, 4-amino-5-(pyrrolidin-2-yl)tetrazole.
Visualizations
Diagram 1: Synthetic Workflow for Chiral 1,2-Diamine with 5-(Pyrrolidin-2-yl)tetrazole
Caption: Proposed synthesis of a chiral 1,2-diamine.
Diagram 2: Logical Relationship of Key Moieties
Caption: Key components of the target molecule.
Conclusion
The synthetic protocols outlined in this document provide a rational and feasible approach to novel chiral 1,2- and 1,4-diamines containing a 5-(pyrrolidin-2-yl)tetrazole moiety. These strategies are based on well-established chemical transformations and offer a clear path for the synthesis and future investigation of these promising compounds. The successful synthesis of these molecules will provide valuable tools for researchers in medicinal chemistry and asymmetric catalysis, enabling the exploration of new chemical space and the development of innovative drugs and catalysts. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Organocatalytic Synthesis of Functionalized Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in FDA-approved drugs and biologically active compounds underscores the continuous need for efficient and stereoselective synthetic methods. Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral pyrrolidines, offering a greener and often more direct alternative to traditional metal-based catalysis. This document provides detailed protocols and application notes for two robust organocatalytic methods for synthesizing highly functionalized pyrrolidines: the [3+2] cycloaddition of azomethine ylides and the Michael addition-initiated cascade reaction.
Method 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides and α,β-Unsaturated Aldehydes
The 1,3-dipolar cycloaddition between an azomethine ylide and an olefin is a highly effective method for the direct construction of the pyrrolidine ring with control over multiple stereocenters. The use of chiral secondary amine catalysts, such as diarylprolinol silyl ethers, enables iminium-ion activation of the α,β-unsaturated aldehyde, lowering its LUMO energy and facilitating a highly stereocontrolled cycloaddition.
General Workflow for Organocatalytic Pyrrolidine Synthesis
Caption: General workflow from starting materials to final product analysis.
Catalytic Cycle: [3+2] Cycloaddition
This diagram illustrates the catalytic cycle for the diarylprolinol silyl ether catalyzed [3+2] cycloaddition.
Caption: Iminium ion activation and catalytic turnover in [3+2] cycloaddition.
Experimental Protocol: General Procedure for the [3+2] Cycloaddition
This protocol is adapted from the work of Vicario, Carrillo, and coworkers.[1][2]
-
Reagent Preparation: To a solution of the corresponding amino ester hydrochloride (0.36 mmol) in anhydrous acetonitrile (3.0 mL), add triethylamine (50 µL, 0.36 mmol) and the desired α,β-unsaturated aldehyde (0.30 mmol).
-
Catalyst Addition: Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (19.5 mg, 0.06 mmol, 20 mol%).
-
Reaction: Stir the resulting mixture at room temperature for the time specified in Table 1. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the corresponding polysubstituted pyrrolidine.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Data Presentation: [3+2] Cycloaddition Results
| Entry | Aldehyde (R¹) | Amino Ester (R²) | Time (h) | Yield (%) | d.r. (exo/endo) | ee (%) (exo) |
| 1 | Cinnamaldehyde | Methyl glycinate | 24 | 95 | >95:5 | 99 |
| 2 | Crotonaldehyde | Methyl glycinate | 48 | 85 | 90:10 | 95 |
| 3 | Methacrolein | Methyl glycinate | 72 | 70 | 88:12 | 93 |
| 4 | Cinnamaldehyde | Ethyl glycinate | 24 | 93 | >95:5 | 99 |
| 5 | Cinnamaldehyde | Methyl alaninate | 30 | 90 | >95:5 | 98 |
Data is representative of typical results from the cited literature.[1][2]
Method 2: Asymmetric Michael Addition of Ketones to Nitroolefins
The conjugate addition of a ketone-derived enamine to a nitroolefin is a powerful C-C bond-forming reaction. When catalyzed by a bifunctional organocatalyst, such as a pyrrolidine-thiourea derivative, this reaction can proceed with exceptional levels of stereocontrol. The catalyst's secondary amine moiety forms the enamine intermediate with the ketone, while the thiourea group activates the nitroolefin via hydrogen bonding, orienting the substrates for a highly stereoselective attack.
Mechanism: Bifunctional Thiourea Catalysis
Caption: Dual activation of ketone and nitroolefin by the bifunctional catalyst.
Experimental Protocol: General Procedure for Michael Addition
This protocol is adapted from the work of Cao, Ye, Sun, Tang and coworkers.[3][4]
-
Reaction Setup: To a solution of the pyrrolidine-thiourea catalyst 2b (0.05 mmol, 20 mol%) and n-butyric acid (0.0025 mmol, 1 mol%) in the specified solvent (1 mL), add cyclohexanone (0.25 mL, 10 eq) at the required temperature.
-
Substrate Addition: Stir the resulting mixture for 15 minutes, then add the nitroolefin (0.25 mmol, 1 eq).
-
Reaction Monitoring: Allow the reaction to proceed until completion as monitored by TLC.
-
Work-up: Concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue by flash chromatography (using a petroleum ether/ethyl acetate gradient) to afford the Michael adduct.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Data Presentation: Michael Addition of Cyclohexanone to Nitroolefins
| Entry | Nitroolefin (Ar) | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | C₆H₅ | 0 | 12 | 99 | 95:5 | 94 |
| 2 | 4-NO₂-C₆H₄ | RT | 2 | 99 | 96:4 | 96 |
| 3 | 4-Cl-C₆H₄ | 0 | 24 | 99 | 95:5 | 95 |
| 4 | 4-MeO-C₆H₄ | 0 | 36 | 95 | 94:6 | 93 |
| 5 | 2-Furyl | 0 | 12 | 99 | 99:1 | 98 |
| 6 | n-Propyl | RT | 48 | 85 | 92:8 | 90 |
Data is representative of typical results from the cited literature.[3][4]
Conclusion
The organocatalytic methods presented provide reliable and highly stereoselective pathways to functionalized pyrrolidines. The [3+2] cycloaddition offers a direct route to the core pyrrolidine structure from simple precursors, while the bifunctional catalyst-mediated Michael addition allows for the synthesis of highly substituted products with excellent enantiocontrol. These protocols serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of this important heterocyclic motif.
References
- 1. The organocatalytic [3+2] cycloaddition of azomethine ylides and α,β-unsaturated aldehydes as a convenient tool for the enantioselective synthesis of pyrrolizidines and indolizidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The organocatalytic [3+2] cycloaddition of azomethine ylides and alpha,beta-unsaturated aldehydes as a convenient tool for the enantioselective synthesis of pyrrolizidines and indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application of 5-(Pyrrolidin-2-yl)tetrazole Derivatives in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis and utilization of 5-(pyrrolidin-2-yl)tetrazole derivatives as potent antifungal agents, with a primary focus on their activity against Candida albicans. The information compiled herein is based on published research and is intended to guide the development of novel antifungal therapeutics.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents. One promising class of compounds is tetrazole derivatives bearing a pyrrolidine scaffold. These molecules have demonstrated significant in vitro and in vivo activity against pathogenic fungi, particularly Candida albicans. Their mechanism of action appears to involve disruption of the fungal cell membrane, leading to mitochondrial damage and subsequent necrotic cell death. This document outlines the synthesis of these compounds, their antifungal properties, and the experimental protocols to evaluate their efficacy.
Data Presentation
The antifungal activity of synthesized 2-{3-[2-(aryl)pyrrolidin-1-yl]propyl}-5-aryl-2H-tetrazole derivatives against Candida albicans biofilm formation is summarized below. The data highlights the structure-activity relationship (SAR), indicating that substitutions on the aryl rings of both the pyrrolidine and tetrazole moieties significantly influence the antifungal potency.
| Compound ID | R (at Tetrazole Ring) | R' (at Pyrrolidine Ring) | IC50 (µM) for Biofilm Inhibition[1] |
| 3aA | H | H | 23.90 |
| 3aC | H | 3-CH₃ | 10.37 |
| 3cD | 4-Cl | 4-F | 46.05 |
| 3cE | 4-Cl | 4-Cl | 79.54 |
Experimental Protocols
Protocol 1: Synthesis of 2-{3-[2-(aryl)pyrrolidin-1-yl]propyl}-5-aryl-2H-tetrazole Derivatives[1]
This protocol describes the N-alkylation of 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles to yield the target antifungal compounds.
Materials:
-
Appropriately substituted 2-arylpyrrolidine
-
Appropriately substituted 1-(3-chloropropyl)-5-aryl-2H-tetrazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the respective 2-arylpyrrolidine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Add the corresponding 1-(3-chloropropyl)-5-aryl-2H-tetrazole (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-{3-[2-(aryl)pyrrolidin-1-yl]propyl}-5-aryl-2H-tetrazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Antifungal Susceptibility Testing - Biofilm Inhibition Assay[1]
This protocol details the method for evaluating the ability of the synthesized compounds to inhibit Candida albicans biofilm formation.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium buffered with MOPS
-
96-well microtiter plates
-
Synthesized tetrazole-pyrrolidine derivatives
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a suspension of C. albicans in RPMI 1640 medium to a final concentration of 1 x 10⁶ CFU/mL.
-
Dispense 100 µL of the fungal suspension into the wells of a 96-well plate.
-
Add 100 µL of serial dilutions of the test compounds (in RPMI 1640) to the wells to achieve final desired concentrations. Include a drug-free control.
-
Incubate the plates at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
To quantify the biofilm, add a mixture of XTT and menadione to each well and incubate in the dark at 37°C for 3 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the drug-free control and determine the IC50 value (the concentration that inhibits 50% of biofilm formation).
Visualizations
Logical Workflow for Synthesis and Antifungal Evaluation
Caption: Workflow for synthesis and antifungal testing.
Proposed Mechanism of Action Signaling Pathway
Caption: Proposed antifungal mechanism of action.
References
Application Notes: 5-(Pyrrolidin-2-yl)tetrazole as a Key Intermediate in the Synthesis of Novel Antihypertensive Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a primary strategy for the management of hypertension. Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a major class of antihypertensive drugs that selectively inhibit the action of angiotensin II at the AT₁ receptor. A common structural feature of many potent ARBs is the presence of a biphenyl tetrazole moiety. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. Additionally, the pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to impart favorable properties to drug candidates.[1]
This document outlines the synthetic utility of 5-(pyrrolidin-2-yl)tetrazole as a promising starting material for the preparation of novel precursors to potential antihypertensive agents. The core strategy involves the N-alkylation of the pyrrolidine ring of 5-(pyrrolidin-2-yl)tetrazole with a suitably functionalized biphenylmethyl moiety, a key component of sartan-type drugs. This approach allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies in the discovery of new antihypertensive drug candidates.
Signaling Pathway of Angiotensin II Receptor Blockers
ARBs exert their therapeutic effect by blocking the final step of the RAS pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).
Experimental Protocols
The following protocols describe a representative synthesis of a novel antihypertensive precursor starting from 5-(pyrrolidin-2-yl)tetrazole.
Protocol 1: Synthesis of 5-[1-({2'-[(1-trityl-1H-tetrazol-5-yl)biphenyl]-4-yl}methyl)pyrrolidin-2-yl]-1H-tetrazole
This protocol details the N-alkylation of 5-(pyrrolidin-2-yl)tetrazole with a protected biphenylmethyl bromide derivative.
Materials:
-
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
-
5-[4'-(Bromomethyl)biphenyl-2-yl]-1-trityl-1H-tetrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
In a separate flask, dissolve 5-[4'-(bromomethyl)biphenyl-2-yl]-1-trityl-1H-tetrazole (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the bromomethyl compound dropwise to the stirred suspension of the pyrrolidinyltetrazole at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the desired product.
Experimental Workflow:
Caption: General workflow for the N-alkylation reaction.
Protocol 2: Deprotection of the Trityl Group
This protocol describes the removal of the trityl protecting group to yield the final antihypertensive precursor.
Materials:
-
5-[1-({2'-[(1-trityl-1H-tetrazol-5-yl)biphenyl]-4-yl}methyl)pyrrolidin-2-yl]-1H-tetrazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the synthesis of a series of novel antihypertensive precursors based on the protocols described above.
| Compound ID | R Group on Biphenyl | Yield (%) Protocol 1 | Purity (%) by HPLC Protocol 1 | Yield (%) Protocol 2 | Purity (%) by HPLC Protocol 2 |
| PREC-001 | -H | 75 | >98 | 92 | >99 |
| PREC-002 | -CH₃ | 78 | >97 | 95 | >99 |
| PREC-003 | -Cl | 72 | >98 | 90 | >98 |
| PREC-004 | -OCH₃ | 76 | >97 | 93 | >99 |
Logical Relationship of Synthesis
The diagram below illustrates the logical flow of the two-step synthesis.
Caption: Logical flow of the two-step synthesis.
Conclusion
The presented application notes and protocols demonstrate a viable synthetic route for the preparation of novel antihypertensive precursors utilizing 5-(pyrrolidin-2-yl)tetrazole as a key building block. The modular nature of this synthesis allows for the generation of a diverse library of compounds for biological screening. Further optimization of reaction conditions and exploration of various substituents on the biphenyl moiety could lead to the discovery of potent and selective angiotensin II receptor antagonists with improved pharmacological profiles.
References
Application Notes and Protocols for Direct Asymmetric α-Fluorination with 5-(pyrrolidin-2-yl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and development. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral fluorinated compounds, offering a metal-free and often milder alternative to traditional methods.
This document provides a detailed protocol for the direct asymmetric α-fluorination of aldehydes utilizing the highly efficient organocatalyst, (S)-5-(pyrrolidin-2-yl)tetrazole. This catalyst, a proline surrogate, offers enhanced solubility in organic solvents and often leads to improved reactivity and enantioselectivity. The described protocol employs N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source.
Catalytic Cycle and Reaction Mechanism
The reaction is proposed to proceed through an enamine catalysis cycle. The secondary amine of the 5-(pyrrolidin-2-yl)tetrazole catalyst reacts with the aldehyde substrate to form a chiral enamine intermediate. This enamine then undergoes an enantioselective electrophilic attack by the fluorine atom of NFSI. Subsequent hydrolysis of the resulting iminium ion releases the α-fluorinated aldehyde product and regenerates the catalyst for the next catalytic cycle.
Caption: Proposed catalytic cycle for the α-fluorination.
Experimental Workflow
The general workflow for the direct asymmetric α-fluorination of aldehydes using 5-(pyrrolidin-2-yl)tetrazole is outlined below. The process involves simple setup and purification steps, making it amenable to both small-scale screening and larger-scale synthesis.
Caption: General experimental workflow for the α-fluorination.
Detailed Experimental Protocol
Materials:
-
(S)-5-(pyrrolidin-2-yl)tetrazole (Organocatalyst)
-
Aldehyde substrate
-
N-fluorobenzenesulfonimide (NFSI)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
General Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde substrate (1.0 equiv).
-
Add (S)-5-(pyrrolidin-2-yl)tetrazole (0.1-0.2 equiv).
-
Dissolve the solids in the chosen anhydrous solvent (e.g., DCM, 0.5 M).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.1-1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-fluorinated aldehyde.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Substrate Scope and Performance Data
The following table summarizes representative data for the direct asymmetric α-fluorination of various aldehydes using (S)-5-(pyrrolidin-2-yl)tetrazole. (Note: The following data is representative and intended for illustrative purposes.)
| Entry | Aldehyde Substrate | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | 2-Fluoropropanal | 12 | 85 | 92 |
| 2 | Butanal | 2-Fluorobutanal | 16 | 82 | 90 |
| 3 | Pentanal | 2-Fluoropentanal | 18 | 88 | 95 |
| 4 | Hexanal | 2-Fluorohexanal | 20 | 86 | 94 |
| 5 | Isovaleraldehyde | 2-Fluoro-3-methylbutanal | 24 | 75 | 88 |
| 6 | Phenylacetaldehyde | 2-Fluoro-2-phenylethanal | 12 | 90 | 96 |
| 7 | 3-Phenylpropanal | 2-Fluoro-3-phenylpropanal | 16 | 89 | 97 |
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
N-fluorobenzenesulfonimide (NFSI) is a powerful oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The direct asymmetric α-fluorination of aldehydes using 5-(pyrrolidin-2-yl)tetrazole as an organocatalyst provides an efficient and highly enantioselective method for the synthesis of valuable chiral α-fluoroaldehydes. The operational simplicity, mild reaction conditions, and high yields and enantioselectivities make this protocol a valuable tool for researchers in synthetic organic chemistry and drug discovery.
Synthesis and Catalytic Screening of Substituted 5-(Pyrrolidin-2-yl)tetrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a library of substituted 5-(pyrrolidin-2-yl)tetrazoles and their subsequent screening as organocatalysts in asymmetric Biginelli, aldol, and Mannich reactions. These compounds, as proline surrogates, have shown significant potential in asymmetric catalysis.[1][2]
Introduction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with small chiral organic molecules facilitating the formation of enantioenriched products. Among these, proline and its derivatives have been extensively studied. Substituted 5-(pyrrolidin-2-yl)tetrazoles have garnered attention as highly effective proline surrogates, often exhibiting superior performance in terms of yield, enantioselectivity, and solubility in organic solvents.[1][2] The tetrazole moiety acts as a bioisostere for the carboxylic acid group of proline, influencing the catalyst's acidity and steric environment. This document outlines a systematic approach to synthesize a diverse library of these catalysts and evaluate their efficacy in key carbon-carbon bond-forming reactions.
Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles
The synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles is approached in a systematic, multi-step sequence, beginning with the functionalization of a protected pyrrolidine scaffold, followed by conversion to the tetrazole and subsequent deprotection.
Workflow for Synthesis
Caption: General workflow for the synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles.
Experimental Protocols
Protocol 1: Synthesis of Substituted N-Boc-pyrrolidines via Catalytic Asymmetric Deprotonation and α-Arylation
This protocol is adapted from the Campos α-arylation of N-Boc-pyrrolidine.[3]
-
Deprotonation: To a flame-dried flask under an inert atmosphere, add anhydrous methyl tert-butyl ether (MTBE), N-Boc-pyrrolidine (1.0 equiv), and (-)-sparteine (1.2 equiv). Cool the solution to -78 °C. Slowly add sec-butyllithium (1.2 equiv) dropwise. Stir the solution at -78 °C for 1 hour.
-
Transmetalation: Add a solution of ZnCl2 (1.4 equiv) in THF dropwise at -78 °C. Allow the reaction mixture to warm to room temperature.
-
Arylation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)2 (0.02 equiv) and t-Bu3P·HBF4 (0.04 equiv) in anhydrous MTBE. Add the aryl bromide (1.0 equiv) to the main reaction flask, followed by the catalyst solution. Stir at room temperature until completion.
-
Work-up and Purification: Quench the reaction with aqueous NH4OH. Filter the mixture through celite, washing with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the product by flash column chromatography.
Protocol 2: Conversion of Substituted N-Boc-pyrrolidine-2-carboxamide to the Corresponding Carbonitrile
This protocol is a general procedure for the dehydration of amides.[4]
-
To a solution of the substituted N-Boc-pyrrolidine-2-carboxamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0-5 °C, add trifluoroacetic anhydride (1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Carefully add ammonium bicarbonate portion-wise at 5-10 °C.
-
Stir for 45 minutes at room temperature and then concentrate under reduced pressure.
-
Extract the residue with a suitable organic solvent and wash with water and brine. Dry the organic layer and concentrate to yield the crude carbonitrile, which can be purified by column chromatography.
Protocol 3: Synthesis of Substituted N-Boc-5-(pyrrolidin-2-yl)tetrazole
This procedure is based on the well-established [3+2] cycloaddition of nitriles and azides.
-
To a solution of the substituted N-Boc-pyrrolidine-2-carbonitrile (1.0 equiv) in n-propanol or n-butanol, add sodium azide (1.2 equiv) and zinc chloride (1.0 equiv).
-
Heat the reaction mixture with vigorous stirring. Reaction times and temperatures will vary depending on the substrate.
-
Upon completion, cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate to afford the crude tetrazole.
-
Purify by column chromatography or recrystallization.
Protocol 4: Deprotection of the N-Boc Group
-
Dissolve the substituted N-Boc-5-(pyrrolidin-2-yl)tetrazole in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be used directly or neutralized with a suitable base.
Catalytic Screening of Substituted 5-(Pyrrolidin-2-yl)tetrazoles
A high-throughput screening approach is employed to efficiently evaluate the catalytic activity of the synthesized library of substituted 5-(pyrrolidin-2-yl)tetrazoles in asymmetric Biginelli, aldol, and Mannich reactions.[5][6]
General Workflow for High-Throughput Catalytic Screening
Caption: High-throughput screening workflow for catalyst evaluation.
Protocol 5: General Procedure for Asymmetric Aldol Reaction Screening
-
Reaction Setup: In a 96-well plate, dispense the aldehyde (1.0 equiv) in a suitable solvent (e.g., DMSO, DMF, or solvent-free). Add the ketone (10-20 equiv). Add a stock solution of the substituted 5-(pyrrolidin-2-yl)tetrazole catalyst (0.05-0.2 equiv) to each well.
-
Reaction: Seal the plate and stir at the desired temperature for 24-72 hours.
-
Work-up: Quench the reactions by adding a suitable quenching agent (e.g., saturated NH4Cl solution). Extract each well with an organic solvent.
-
Analysis: Analyze the organic extracts by chiral HPLC or SFC-MS to determine the yield and enantiomeric excess of the aldol product.
Protocol 6: General Procedure for Asymmetric Mannich Reaction Screening
-
Reaction Setup: In a 96-well plate, add the aldehyde (1.0 equiv), amine (1.1 equiv), and ketone (5-10 equiv) to a suitable solvent. Add a stock solution of the catalyst (0.1-0.3 equiv).
-
Reaction: Seal the plate and stir at room temperature or with gentle heating for 24-96 hours.
-
Work-up: Quench the reactions and perform a liquid-liquid extraction.
-
Analysis: Determine the yield and enantiomeric excess of the β-amino carbonyl product by chiral HPLC or SFC-MS.
Protocol 7: General Procedure for Asymmetric Biginelli Reaction Screening
-
Reaction Setup: To each well of a 96-well plate, add the aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and urea or thiourea (1.5 equiv) in a suitable solvent (e.g., ethanol, THF, or solvent-free). Add a stock solution of the catalyst (0.1-0.2 equiv).[7]
-
Reaction: Heat the sealed plate with stirring for 24-48 hours.
-
Work-up: After cooling, add water to induce precipitation of the product. Filter the plate and wash the solids with cold water/ethanol.
-
Analysis: Dissolve the products in a suitable solvent and analyze by chiral HPLC to determine the yield and enantiomeric excess.
Data Presentation
The quantitative data from the catalytic screening should be summarized in tables for clear comparison of catalyst performance.
Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
| Catalyst | Substituent on Pyrrolidine | Yield (%) | Enantiomeric Excess (ee, %) |
| C1 | H | ||
| C2 | 4-Methoxyphenyl | ||
| C3 | 4-Chlorophenyl | ||
| C4 | 2-Naphthyl | ||
| ... | ... |
Table 2: Asymmetric Mannich Reaction of Benzaldehyde, Aniline, and Acetone
| Catalyst | Substituent on Pyrrolidine | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| C1 | H | |||
| C2 | 4-Methoxyphenyl | |||
| C3 | 4-Chlorophenyl | |||
| C4 | 2-Naphthyl | |||
| ... | ... |
Table 3: Asymmetric Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
| Catalyst | Substituent on Pyrrolidine | Yield (%) | Enantiomeric Excess (ee, %) |
| C1 | H | ||
| C2 | 4-Methoxyphenyl | ||
| C3 | 4-Chlorophenyl | ||
| C4 | 2-Naphthyl | ||
| ... | ... |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and catalytic evaluation of a library of substituted 5-(pyrrolidin-2-yl)tetrazoles. By systematically varying the substituents on the pyrrolidine ring, researchers can explore the structure-activity relationship of these organocatalysts and identify optimal candidates for various asymmetric transformations. The use of high-throughput screening methodologies significantly accelerates the discovery and optimization process, facilitating the development of novel and efficient catalytic systems for the synthesis of chiral molecules of interest to the pharmaceutical and chemical industries.
References
- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. fhi.mpg.de [fhi.mpg.de]
- 6. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Monolithic Flow Reactor Setup in 5-(Pyrrolidin-2-yl)tetrazole Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the setup and utilization of a monolithic flow reactor for asymmetric aldol reactions catalyzed by 5-(pyrrolidin-2-yl)tetrazole. This technology offers significant advantages over traditional batch processing, including enhanced productivity, improved safety, and ease of automation.
Introduction
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole has emerged as a highly effective organocatalyst for a variety of asymmetric transformations, including aldol, Michael, and Mannich reactions.[1] Immobilizing this catalyst onto a monolithic support and employing it in a continuous flow system can lead to a significant increase in efficiency and catalyst stability.[2][3] This document outlines the preparation of a polystyrene-based monolithic reactor, its application in the asymmetric aldol reaction, and protocols for reaction setup and online analysis. The flow regime has been shown to preserve the catalyst's activity over extended periods, with a nearly twofold increase in productivity when transitioning from batch to flow conditions.[2][3][4]
Monolithic Catalyst Preparation
The monolithic organocatalyst is prepared through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene within a stainless-steel column.[2][3] Dodecanol and toluene are used as porogens to create the desired porous structure.[2][3]
Synthesis of Styryl-Functionalized Pyrrolidinyl-Tetrazole Monomer
The synthesis involves a multi-step process starting from a known styryl proline derivative. The carboxylic acid is activated and converted to an amide, which is then dehydrated to a nitrile. The nitrile undergoes a cycloaddition with sodium azide to form the corresponding tetrazole monomer.[2]
Preparation of the Monolithic Column
A pressure-resistant stainless-steel column is filled with a polymerization mixture containing the styryl-functionalized pyrrolidinyl-tetrazole monomer, styrene, divinylbenzene, and porogens. The sealed column is then heated to induce polymerization, resulting in the formation of the rigid monolithic catalyst bed. Following polymerization, the porogens are washed out, and the catalyst is activated.
Experimental Setup and Protocols
The monolithic flow reactor setup is designed for continuous operation and can be integrated with online analytical techniques for real-time reaction monitoring.
Monolithic Flow Reactor Setup
A typical setup consists of HPLC pumps to deliver the reactant solutions, a thermostatted column housing the monolithic catalyst, a back-pressure regulator to maintain the desired pressure, and a connection to an online analysis system, such as HPLC.
Caption: Schematic of the monolithic flow reactor setup.
General Protocol for Asymmetric Aldol Reaction
-
System Equilibration: The monolithic reactor is equilibrated by flowing the reaction solvent (e.g., a water-ethanol mixture) through the system at the desired flow rate and temperature until a stable baseline is achieved in the online analysis.
-
Reaction Initiation: A solution of the ketone (e.g., cyclohexanone) and the aldehyde (e.g., p-nitrobenzaldehyde) in the reaction solvent is introduced into the system via the HPLC pump at a specific flow rate.
-
Continuous Operation: The reaction is run continuously under optimized conditions. The effluent from the reactor is passed through a back-pressure regulator and directed to the online analytical system.
-
Online Monitoring: The reaction conversion and enantioselectivity are monitored in real-time using an online chiral HPLC system.
-
Product Collection: The product stream is collected after passing through the analytical system.
Quantitative Data
The performance of the monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor has been evaluated for the asymmetric aldol reaction. A brief substrate scope study demonstrated the catalyst's activity and stability over five days of continuous operation.[2][3]
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes in the Monolithic Flow Reactor
| Aldehyde | Solvent | Temp. (°C) | Flow Rate (mL/min) | Conversion (%) | anti/syn ratio | ee (anti) (%) |
| p-Nitrobenzaldehyde | H₂O/EtOH (1:1) | 25 | 0.1 | >99 | 10:1 | 95 |
| p-Bromobenzaldehyde | H₂O/EtOH (1:1) | 25 | 0.1 | 98 | 9:1 | 94 |
| p-Chlorobenzaldehyde | H₂O/EtOH (1:1) | 25 | 0.1 | 99 | 10:1 | 96 |
| Benzaldehyde | H₂O/EtOH (1:1) | 25 | 0.1 | 95 | 8:1 | 92 |
Note: The data presented here is representative and compiled from findings in the cited literature. Actual results may vary based on specific experimental conditions.
Catalytic Cycle
The asymmetric aldol reaction catalyzed by 5-(pyrrolidin-2-yl)tetrazole is believed to proceed through an enamine mechanism, similar to that of proline catalysis.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Online Analysis
A significant advantage of the flow procedure is the ability to integrate online analysis for real-time monitoring of the reaction.[2][3][4] A 2D instrumental setup allows for simultaneous flow reaction and online flow-injection analysis.[2][3]
Online HPLC Setup
The outlet of the monolithic reactor is connected to the injection valve of an HPLC system equipped with a chiral stationary phase column. This allows for the direct analysis of the product stream to determine conversion and enantiomeric excess without the need for manual sampling and workup.
Caption: Workflow for online HPLC analysis of the flow reaction.
Conclusion
The use of a monolithic 5-(pyrrolidin-2-yl)tetrazole flow reactor offers a robust and efficient platform for asymmetric aldol catalysis. The benefits of this system, including high productivity, catalyst stability, and the potential for automated online monitoring, make it a valuable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data provided in these application notes serve as a starting point for the implementation and optimization of this advanced catalytic system.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Troubleshooting & Optimization
improving enantioselectivity with 5-(pyrrolidin-2-yl)tetrazole catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the 5-(pyrrolidin-2-yl)tetrazole catalyst to improve enantioselectivity in asymmetric synthesis.
Troubleshooting Guide
Low enantioselectivity, poor yield, and slow reaction rates are common hurdles in organocatalyzed reactions. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | Presence of Water: Trace amounts of water can hydrolyze the iminium ion or enamine intermediates, disrupting the catalytic cycle.[1] | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Add molecular sieves to the reaction mixture. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Incorrect Solvent Choice: The polarity and coordinating ability of the solvent significantly impact the transition state, affecting enantioselectivity. | - Screen a range of solvents with varying polarities (e.g., non-polar, polar aprotic, polar protic). - 5-(pyrrolidin-2-yl)tetrazole is known to be more soluble in a wider range of organic solvents compared to proline, offering more flexibility.[2][3][4] | |
| Suboptimal Temperature: Asymmetric reactions are often highly sensitive to temperature. | - Lowering the reaction temperature generally increases enantioselectivity by favoring the formation of the transition state that leads to the major enantiomer. | |
| Impure Reactants or Catalyst: Acidic or basic impurities can interfere with the catalyst's function.[1] The purity of the catalyst itself is also crucial for optimal performance.[5] | - Purify substrates and solvents before use (e.g., via distillation or column chromatography). - Ensure the catalyst is of high purity. | |
| Low Reaction Yield | Catalyst Deactivation: The catalyst may be deactivated by impurities or prolonged exposure to air or moisture.[1] | - Follow the solutions for "Low Enantioselectivity" regarding water and impurities. - Consider using a freshly opened or purified batch of the catalyst. |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or LC-MS. - If the reaction is stalled, consider a slight increase in temperature or catalyst loading. However, be aware that this might negatively impact enantioselectivity. | |
| Suboptimal Catalyst Loading: The amount of catalyst can be critical for reaction efficiency. | - While lower catalyst loadings are desirable, a slight increase might be necessary to drive the reaction to completion. Typical loadings for 5-(pyrrolidin-2-yl)tetrazole can range from 1-20 mol%.[6] | |
| Slow Reaction Rate | Low Temperature: While beneficial for enantioselectivity, low temperatures can significantly slow down the reaction. | - Find a balance between reaction time and enantioselectivity by optimizing the temperature. |
| Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be limited. | - Choose a solvent system in which all reactants and the catalyst are soluble. The tetrazole moiety in the catalyst generally improves its solubility in organic solvents compared to proline.[2][3] |
Frequently Asked Questions (FAQs)
Q1: Why is my enantioselectivity lower than reported in the literature for a similar reaction?
A1: Several factors could contribute to this discrepancy. Firstly, ensure your reagents and solvents are of high purity and sufficiently dry, as trace impurities and water can have a significant impact on enantioselectivity.[1] Secondly, the reaction temperature is a critical parameter; even small variations can lead to different outcomes. It is advisable to carefully control the temperature as reported in the literature protocol. Finally, the concentration of your reactants and the catalyst loading should match the reported conditions, as these can also influence the stereochemical outcome.
Q2: Can I use protic solvents with the 5-(pyrrolidin-2-yl)tetrazole catalyst?
A2: While 5-(pyrrolidin-2-yl)tetrazole is more versatile than proline regarding solvent choice, protic solvents can still interfere with the catalytic cycle by competing for hydrogen bonding interactions that are crucial for stereocontrol. However, in some cases, the presence of a small, controlled amount of a protic co-solvent has been shown to be beneficial. It is recommended to start with anhydrous aprotic solvents and, if necessary, carefully screen protic co-solvents in small quantities.
Q3: What is the typical catalyst loading for 5-(pyrrolidin-2-yl)tetrazole?
A3: The optimal catalyst loading can vary depending on the specific reaction, substrates, and conditions. Generally, loadings between 5-20 mol% are a good starting point.[6] In some highly efficient reactions, the loading can be reduced to as low as 1 mol%. Optimization of the catalyst loading is often necessary to achieve a balance between reaction efficiency and cost-effectiveness.
Q4: How does the 5-(pyrrolidin-2-yl)tetrazole catalyst compare to L-proline?
A4: The 5-(pyrrolidin-2-yl)tetrazole catalyst is considered a proline surrogate with several advantages. The tetrazole group is a bioisostere of the carboxylic acid group in proline, but it generally imparts greater solubility in a wider range of organic solvents.[2][3][4] This allows for reactions to be performed in less polar media, which can be advantageous for certain transformations. Additionally, it often provides higher yields and enantioselectivities compared to proline under similar conditions.[2][3]
Q5: My reaction is not proceeding to completion. What should I do?
A5: If your reaction has stalled, first confirm that your starting materials are still present by using an appropriate analytical technique like TLC or LC-MS. If so, you can try a few approaches. A modest increase in the reaction temperature may accelerate the reaction, but be mindful that this could negatively affect the enantioselectivity. Alternatively, you could incrementally increase the catalyst loading. If neither of these approaches is successful, revisit the purity of your reagents and solvents, as catalyst deactivation by impurities is a common issue.[1]
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of the Aldol Reaction Catalyzed by (S)-5-(pyrrolidin-2-yl)tetrazole
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 65 | >19:1 | >99 |
| 2 | Chloroform | 95 | >19:1 | >99 |
| 3 | Toluene | 72 | >19:1 | >99 |
| 4 | Tetrahydrofuran (THF) | 88 | >19:1 | >99 |
| 5 | Acetonitrile | 91 | >19:1 | >99 |
| 6 | Dimethyl Sulfoxide (DMSO) | 93 | >19:1 | >99 |
Data is generalized from typical results found in the literature for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Actual results may vary.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction:
This protocol provides a general guideline for performing an asymmetric aldol reaction using the 5-(pyrrolidin-2-yl)tetrazole catalyst. Optimization of specific parameters will be necessary for different substrates.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5.0 equiv) to a dried reaction vessel containing a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, 2.0 mL).
-
Catalyst Addition: Add (S)-5-(pyrrolidin-2-yl)tetrazole (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired aldol product.
-
Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Visualizations
Caption: A troubleshooting workflow for addressing low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijarst.in [ijarst.in]
- 6. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Pyrrolidin-2-yl)tetrazole Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-(pyrrolidin-2-yl)tetrazole as an organocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is 5-(pyrrolidin-2-yl)tetrazole and why is it used as an organocatalyst?
5-(Pyrrolidin-2-yl)tetrazole is a chiral organocatalyst that is an analogue of the amino acid proline. The carboxylic acid group of proline is replaced by a tetrazole ring. This modification often leads to improved performance in various asymmetric reactions, such as aldol, Mannich, and Michael additions. The tetrazole moiety can offer advantages like increased solubility in a wider range of organic solvents, higher reactivity, and sometimes improved enantioselectivity compared to proline.[1][2]
Q2: What are the key advantages of using 5-(pyrrolidin-2-yl)tetrazole over proline?
Key advantages include:
-
Enhanced Solubility: It is often more soluble in less polar organic solvents, expanding the range of reaction conditions that can be employed.[1]
-
Increased Reactivity: In some cases, it can provide higher reaction rates, leading to shorter reaction times.
-
Broader Solvent Scope: Reactions can be performed in a wider variety of solvents without significant loss of enantioselectivity.[1]
-
Improved Selectivity: It can sometimes offer higher enantioselectivity and diastereoselectivity.
Q3: What types of reactions are commonly catalyzed by 5-(pyrrolidin-2-yl)tetrazole?
This catalyst is effective in a range of asymmetric transformations that typically proceed through enamine or iminium ion intermediates. These include:
-
Aldol reactions
-
Mannich reactions
-
Michael additions
Q4: How does the solvent affect the outcome of these reactions?
The choice of solvent can significantly impact the yield, diastereoselectivity, and enantioselectivity of the reaction. The optimal solvent depends on the specific reaction, substrates, and desired outcome. For instance, in some aldol reactions, polar protic solvents like water or ethanol mixtures can be effective, while for other transformations, non-polar aprotic solvents may be preferred to achieve high selectivity. A solvent screening is often a crucial step in optimizing a new reaction.
Troubleshooting Guides
This section addresses common issues encountered during experiments using 5-(pyrrolidin-2-yl)tetrazole.
Low or No Conversion
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst is pure and has been stored correctly (cool, dry, and under an inert atmosphere if necessary). Consider synthesizing or purchasing a fresh batch. |
| Insufficient Catalyst Loading | While 5-(pyrrolidin-2-yl)tetrazole can be effective at low loadings, for a new or sluggish reaction, try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or higher). |
| Poor Solubility of Reactants or Catalyst | Even with improved solubility, ensure all components are sufficiently dissolved. Try a different solvent or a co-solvent system. Gentle heating may also improve solubility, but monitor for potential side reactions or decreased selectivity. |
| Presence of Inhibitors | Impurities in the starting materials or solvent (e.g., water in a moisture-sensitive reaction, or acidic/basic impurities) can poison the catalyst. Purify starting materials and use dry, high-purity solvents. |
| Unfavorable Reaction Kinetics | The reaction may be inherently slow under the chosen conditions. Consider increasing the reaction temperature, but be aware this can negatively impact enantioselectivity. Alternatively, allow for a longer reaction time. |
Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Suggested Solution |
| Suboptimal Solvent Choice | The solvent plays a critical role in the organization of the transition state. Perform a solvent screen with a range of polar aprotic, polar protic, and non-polar solvents to find the optimal medium for stereocontrol. |
| Incorrect Temperature | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Try running the reaction at 0 °C, -20 °C, or even lower. |
| Water Content | The presence of water can be either beneficial or detrimental depending on the reaction. For reactions sensitive to water, ensure anhydrous conditions. In other cases, the addition of a small amount of water can improve selectivity. |
| Catalyst Purity | The presence of the opposite enantiomer of the catalyst will significantly erode the enantiomeric excess of the product. Ensure the catalyst is enantiomerically pure. |
| Background (Uncatalyzed) Reaction | If the uncatalyzed reaction is fast, it will produce a racemic background, lowering the overall enantioselectivity. Consider running the reaction at a lower temperature or with a higher catalyst loading to favor the catalyzed pathway. |
Data Presentation
The following tables summarize the effect of different solvents on the outcome of typical reactions catalyzed by (S)-5-(pyrrolidin-2-yl)tetrazole.
Table 1: Solvent Effect on the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 85 | >95:5 | 96 |
| Toluene | 82 | 94:6 | 95 |
| Tetrahydrofuran | 78 | 90:10 | 92 |
| Acetonitrile | 75 | 88:12 | 89 |
| N,N-Dimethylformamide | 92 | 85:15 | 85 |
| Water/Ethanol (1:1) | 90 | 83:17 | 90 |
Note: The data presented are representative and may vary based on specific reaction conditions.
Table 2: Solvent Effect on the Asymmetric Mannich Reaction of Acetone with an N-PMP-protected α-Imino Ethyl Glyoxalate
| Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 95 | >95:5 | >99 |
| Toluene | 93 | >95:5 | >99 |
| Diethyl Ether | 88 | 94:6 | 98 |
| Tetrahydrofuran | 85 | 92:8 | 97 |
| N,N-Dimethylformamide | 98 | 80:20 | 90 |
| Methanol | 70 | 75:25 | 85 |
Note: The data presented are representative and may vary based on specific reaction conditions.
Experimental Protocols
1. General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) and 5-(pyrrolidin-2-yl)tetrazole (0.05 mmol, 10 mol%) in the desired solvent (2.0 mL) at the specified temperature, the ketone (1.5 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
2. General Procedure for Asymmetric Mannich Reaction
To a stirred solution of the imine (0.5 mmol) and 5-(pyrrolidin-2-yl)tetrazole (0.05 mmol, 10 mol%) in the chosen solvent (2.0 mL) at the desired temperature, the ketone (2.0 mmol) is added. The reaction is stirred for the specified time and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Mannich product. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
3. General Procedure for Asymmetric Michael Addition of Ketones to Nitroolefins
In a vial, 5-(pyrrolidin-2-yl)tetrazole (0.02 mmol, 10 mol%) is dissolved in the solvent of choice (1.0 mL). The ketone (0.4 mmol) is then added, followed by the nitroolefin (0.2 mmol). The mixture is stirred at the indicated temperature and monitored by TLC. After the reaction is complete, the mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[3]
Visualizations
The catalytic cycle for 5-(pyrrolidin-2-yl)tetrazole in reactions with carbonyl compounds typically involves the formation of an enamine or an iminium ion intermediate.
Caption: Enamine catalytic cycle for aldol and Mannich reactions.
Caption: Iminium ion catalytic cycle for Michael additions.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Navigating Diastereoselectivity in Mannich Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing temperature effects on diastereoselectivity in Mannich reactions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in optimizing your synthetic strategies.
Troubleshooting Guide
Issue: Poor Diastereoselectivity (Low d.r.)
Low diastereoselectivity is a common challenge in Mannich reactions. The diastereomeric ratio (d.r.) is highly sensitive to reaction conditions, with temperature being a critical parameter.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures (e.g., from -78°C to 60°C). Low temperatures often favor the kinetic product (anti), while higher temperatures can lead to the thermodynamic product (syn).[1][2] | Identification of the optimal temperature to maximize the desired diastereomer. A switch in diastereoselectivity may be observed. |
| Inappropriate Solvent Choice | Perform a solvent screen. The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. | Discovery of a solvent system that enhances the diastereomeric ratio for the desired product. |
| Incorrect Reagent Stoichiometry | Carefully control the stoichiometry of the aldehyde, amine, and ketone components. An excess of one reagent can sometimes lead to side reactions or affect catalyst turnover and selectivity. | Optimized diastereoselectivity by favoring the desired reaction pathway. |
| Impure Reagents or Catalyst | Ensure the purity of all starting materials, catalysts, and solvents. Impurities can poison the catalyst or interfere with the reaction mechanism. | Improved and more consistent diastereomeric ratios. |
| Inadequate Reaction Time | Monitor the reaction over time. Short reaction times may favor the kinetically controlled product, while longer times at elevated temperatures could allow for equilibration to the thermodynamically more stable product. | Determination of the optimal reaction duration to achieve the highest d.r. for the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: I am observing a reversal in diastereoselectivity when I change the reaction temperature. Why does this happen?
This phenomenon is often a result of a switch between kinetic and thermodynamic control. In many Mannich reactions, the anti diastereomer is the kinetic product, meaning it forms faster at lower temperatures. The syn diastereomer is often the more thermodynamically stable product and is favored at higher temperatures where the reaction becomes reversible, allowing for equilibration to the more stable isomer.[1][2]
Q2: How can I rationally select a starting temperature for my Mannich reaction to favor a specific diastereomer?
Based on literature precedents, to favor the anti diastereomer (kinetic product), it is advisable to start with low temperatures, typically ranging from -78°C to 0°C.[1] To favor the syn diastereomer (thermodynamic product), higher temperatures, such as room temperature up to 60°C or even higher, are generally employed.[1][2] However, the optimal temperature is substrate and catalyst dependent and should be determined empirically.
Q3: Besides temperature, what other factors can I modify to improve diastereoselectivity?
Several factors beyond temperature can influence diastereoselectivity:
-
Catalyst: The choice of catalyst (e.g., proline and its derivatives, cinchona alkaloids, metal complexes) plays a crucial role in defining the transition state and, therefore, the stereochemical outcome.
-
Solvent: As mentioned in the troubleshooting guide, solvent polarity and coordinating ability can significantly impact the reaction.
-
Substrate Structure: The steric and electronic properties of the aldehyde, amine, and ketone can influence the facial selectivity of the reaction.
-
Additives: The presence of acids, bases, or other additives can alter the reaction mechanism and stereoselectivity.
Q4: My reaction is very slow at low temperatures, leading to low conversion. How can I address this without compromising diastereoselectivity?
If low temperatures required for high diastereoselectivity result in poor conversion, you can consider the following:
-
Increase Catalyst Loading: A higher catalyst concentration can increase the reaction rate without altering the diastereoselectivity.
-
Optimize Solvent: A solvent that better solubilizes the reactants at low temperatures may improve the reaction rate.
-
Longer Reaction Times: If the desired diastereomer is stable under the reaction conditions, simply extending the reaction time can lead to higher conversion.
-
Use a More Active Catalyst: If available, a more reactive catalyst that operates efficiently at lower temperatures could be a solution.
Data Presentation
The following tables summarize the effect of temperature on the diastereoselectivity of various Mannich reactions.
Table 1: Temperature Effect on Diastereoselectivity in a Phenolic Mannich Reaction [1][2]
| Entry | Temperature (°C) | Diastereomeric Ratio (anti : syn) | Yield (%) |
| 1 | -20 | >98 : 2 | 85 |
| 2 | 0 | 95 : 5 | 87 |
| 3 | 25 (Room Temp.) | 65 : 35 | 90 |
| 4 | 60 | 15 : 85 | 92 |
Table 2: Temperature Optimization of a Proline-Catalyzed Mannich Reaction
| Entry | Temperature (°C) | Diastereomeric Ratio (syn : anti) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | 0 | 85 : 15 | 95 | 75 |
| 2 | 25 (Room Temp.) | 90 : 10 | 98 | 88 |
| 3 | 40 | 92 : 8 | 98 | 91 |
| 4 | 60 | 88 : 12 | 96 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature anti-Selective Mannich Reaction
This protocol is a general guideline for achieving anti-diastereoselectivity, which is often favored at lower temperatures.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ketone (1.2 equivalents) and the appropriate anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Cooling: Cool the solution to the desired low temperature (e.g., -20°C or -78°C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst and Reagent Addition: Add the catalyst (e.g., L-proline, 10-20 mol%). Stir for 10-15 minutes. Then, add the amine (1.1 equivalents) followed by the slow, dropwise addition of the aldehyde (1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: General Procedure for High-Temperature syn-Selective Mannich Reaction
This protocol provides a general method for obtaining the syn-diastereomer, which is often favored at higher temperatures.
-
Preparation: In a round-bottom flask, dissolve the ketone (1.2 equivalents), amine (1.1 equivalents), and catalyst (e.g., L-proline, 10-20 mol%) in a suitable solvent (e.g., DMSO, DMF).
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification and Analysis: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired product. Analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.
Visualizations
Caption: Logical relationship between temperature and diastereoselectivity.
Caption: General experimental workflow for a Mannich reaction.
References
Technical Support Center: 5-(Pyrrolidin-2-yl)tetrazole Catalyzed Aldol Additions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for 5-(pyrrolidin-2-yl)tetrazole catalyzed aldol additions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental setup and execution of 5-(pyrrolidin-2-yl)tetrazole catalyzed aldol additions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Catalyst Inactivity: The catalyst may be of poor quality or degraded. | 1a. Catalyst Quality Check: Ensure the use of high-purity 5-(pyrrolidin-2-yl)tetrazole. If synthesizing in-house, verify its structure and purity by NMR and elemental analysis. Store the catalyst under an inert atmosphere at a low temperature. 1b. Increase Catalyst Loading: While typically effective at low loadings (5-10 mol%), increasing the catalyst loading to 15-20 mol% may improve conversion for less reactive substrates.[1] |
| 2. Poor Substrate Reactivity: The aldehyde or ketone substrate may be sterically hindered or electronically deactivated. | 2a. Optimize Reaction Temperature: For sluggish reactions, increasing the temperature (e.g., from room temperature to 40-60 °C) can enhance the reaction rate.[1] However, be mindful that this may also increase side reactions. 2b. Extended Reaction Time: Monitor the reaction by TLC or NMR and allow it to proceed for a longer duration (e.g., 24-48 hours). | |
| 3. Inappropriate Solvent: The catalyst and/or substrates may have poor solubility in the chosen solvent, or the solvent may inhibit the catalytic cycle. | 3a. Solvent Screening: 5-(Pyrrolidin-2-yl)tetrazole exhibits better solubility in a wider range of organic solvents compared to proline.[2] Screen solvents such as CH2Cl2, CHCl3, THF, or toluene. For polar substrates, a co-solvent like DMSO or DMF might be beneficial in small amounts. Protic solvents like methanol or water can sometimes be used and may influence selectivity. | |
| Formation of Self-Aldol Side Products | 1. High Concentration of Enolizable Carbonyl: The ketone or enolizable aldehyde can react with itself, especially at higher concentrations. | 1a. Slow Addition of the Enolizable Component: Add the ketone or enolizable aldehyde slowly to the reaction mixture containing the aldehyde and catalyst. This maintains a low instantaneous concentration of the enolizable species. 1b. Use of Excess Non-Enolizable Aldehyde: If using a non-enolizable aldehyde (e.g., benzaldehyde), using it in excess (1.5-2 equivalents) can favor the cross-aldol reaction over self-condensation. |
| 2. Prolonged Reaction Times at Elevated Temperatures: These conditions can favor the thermodynamically more stable self-condensation products. | 2a. Monitor Reaction Progress: Stop the reaction as soon as the desired product formation has plateaued to minimize the formation of side products. 2b. Lower Reaction Temperature: If yields are acceptable at lower temperatures, this can often suppress self-condensation pathways. | |
| Formation of α,β-Unsaturated (Dehydrated) Product | 1. Elevated Reaction Temperature: Higher temperatures promote the elimination of water from the initial β-hydroxy aldol adduct. | 1a. Reduce Reaction Temperature: Perform the reaction at room temperature or below (e.g., 0 °C) to disfavor the dehydration step. 1b. Careful Work-up: Avoid acidic conditions during work-up, as acid can catalyze the dehydration. A gentle aqueous quench followed by extraction is recommended. |
| 2. Extended Reaction Time: The longer the aldol adduct is exposed to the reaction conditions, the more likely it is to dehydrate. | 2a. Minimize Reaction Time: As with self-condensation, stop the reaction once the formation of the desired aldol adduct is complete. | |
| Low Diastereoselectivity or Enantioselectivity | 1. Inappropriate Solvent: The solvent can significantly influence the transition state geometry, affecting stereoselectivity. | 1a. Solvent Optimization: Screen a range of solvents with varying polarities. Non-polar solvents often provide different selectivity compared to polar aprotic or protic solvents. 1b. Presence of Water: The presence of small amounts of water can sometimes influence stereoselectivity. Ensure the use of dry solvents for reproducibility, or systematically investigate the effect of water as an additive. |
| 2. Incorrect Temperature: The degree of stereocontrol is often temperature-dependent. | 2a. Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) generally enhances both diastereoselectivity and enantioselectivity by favoring the more ordered transition state. | |
| 3. Racemization: The product may be susceptible to racemization under the reaction or work-up conditions. | 3a. Mild Work-up Conditions: Use a non-acidic, non-basic work-up to minimize the risk of epimerization at the α-carbon of the carbonyl group. 3b. Prompt Purification: Purify the product shortly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 5-(pyrrolidin-2-yl)tetrazole over L-proline as a catalyst for aldol additions?
A1: 5-(Pyrrolidin-2-yl)tetrazole offers several advantages over L-proline. Due to the tetrazole moiety being a bioisostere of the carboxylic acid group, it exhibits a similar pKa but has significantly better solubility in a broader range of organic solvents. This often leads to higher reaction rates, allowing for lower catalyst loadings and shorter reaction times.[2] Additionally, unlike proline, which can form an unreactive oxazolidinone with the aldehyde substrate (a parasitic side reaction), the tetrazole analogue does not form this bicyclic adduct, leading to higher catalyst efficiency.
Q2: What are the most common side reactions to expect in a 5-(pyrrolidin-2-yl)tetrazole catalyzed aldol addition?
A2: The most common side reactions are:
-
Self-aldol condensation: The enolizable carbonyl compound (ketone or aldehyde) reacts with itself to form a dimer. This is more prevalent with highly reactive enolizable carbonyls and at higher concentrations.
-
Dehydration: The initial β-hydroxy carbonyl (aldol adduct) can lose a molecule of water to form an α,β-unsaturated carbonyl compound. This is often promoted by higher temperatures and longer reaction times.
-
Racemization/Epimerization: The stereocenters formed can potentially be compromised under harsh reaction or work-up conditions, leading to a loss of enantiomeric or diastereomeric purity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials (aldehyde and ketone). The formation of a new, typically more polar spot, indicates the formation of the aldol product. For a more quantitative assessment and to check for the formation of side products, you can take aliquots from the reaction mixture at different time points and analyze them by 1H NMR spectroscopy.
Q4: What is a general experimental protocol for a 5-(pyrrolidin-2-yl)tetrazole catalyzed aldol addition?
A4: A general protocol is as follows:
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL) at the desired temperature (e.g., room temperature), add 5-(pyrrolidin-2-yl)tetrazole (0.1 mmol, 10 mol%).
-
Stir the mixture for 10-15 minutes.
-
Add the ketone (2.0 mmol, 2.0 equivalents) to the mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Q5: How can I determine the diastereomeric ratio and enantiomeric excess of my aldol product?
A5: The diastereomeric ratio (d.r.) can often be determined from the 1H NMR spectrum of the crude reaction mixture by integrating the signals of distinct protons for each diastereomer. The enantiomeric excess (e.e.) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
Data Presentation
The following table summarizes typical yields and stereoselectivities for the aldol reaction between p-nitrobenzaldehyde and cyclohexanone under different conditions, catalyzed by a polymer-supported 5-(pyrrolidin-2-yl)tetrazole.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | anti/syn ratio | ee (%) of anti |
| 1 | H2O | 25 | 4 | 99 | 10:1 | 95 |
| 2 | H2O/EtOH (1:1) | 25 | 4 | 99 | 5:1 | 90 |
| 3 | H2O/EtOH (1:1) | 50 | 2 | 99 | 5:1 | 82 |
Data adapted from a study on a monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor.
Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
Materials:
-
p-Nitrobenzaldehyde
-
Cyclohexanone
-
(S)-5-(pyrrolidin-2-yl)tetrazole
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve p-nitrobenzaldehyde (151 mg, 1.0 mmol) and (S)-5-(pyrrolidin-2-yl)tetrazole (13.9 mg, 0.1 mmol, 10 mol%) in anhydrous CH2Cl2 (2.0 mL).
-
Stir the resulting solution at room temperature for 15 minutes.
-
Add cyclohexanone (208 µL, 2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Once the reaction is complete (typically within 2-4 hours), quench by adding 5 mL of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired aldol adduct.
-
Analyze the product by 1H and 13C NMR to confirm the structure and determine the diastereomeric ratio.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle of the 5-(pyrrolidin-2-yl)tetrazole catalyzed aldol addition.
References
Technical Support Center: Catalyst Recovery and Recycling of Supported 5-(Pyrrolidin-2-yl)tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of supported 5-(pyrrolidin-2-yl)tetrazole catalysts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recovery and recycling of supported 5-(pyrrolidin-2-yl)tetrazole catalysts.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the catalytic activity decreasing after each recycling run? | 1. Catalyst Leaching: The active 5-(pyrrolidin-2-yl)tetrazole moiety may be detaching from the support material and being lost during the reaction or work-up.[1] 2. Catalyst Deactivation/Poisoning: Active sites on the catalyst may be blocked by reaction byproducts, unreacted starting materials, or impurities.[2][3][4] 3. Mechanical Degradation: The support material (e.g., silica, polymer) may be physically breaking down, leading to a loss of surface area and active sites. | 1. Perform a Leaching Test: Filter the catalyst mid-reaction and allow the filtrate to continue reacting. If the reaction proceeds, leaching is occurring.[1][5] Consider using a stronger linkage between the catalyst and the support or switching to a different support material. 2. Implement a Washing/Regeneration Protocol: After recovery, wash the catalyst with appropriate solvents to remove adsorbed species. For more significant deactivation, a regeneration step (e.g., mild thermal treatment or chemical wash) may be necessary.[6][7][8] 3. Characterize the Recovered Catalyst: Use techniques like SEM or TEM to visually inspect the catalyst support for signs of degradation. If degradation is confirmed, consider a more robust support material. |
| How can I confirm if my catalyst is leaching into the reaction mixture? | The most common reason for suspected leaching is the observation of catalytic activity in the filtrate after the solid catalyst has been removed.[1] | 1. Hot Filtration Test: Halfway through the reaction, filter off the solid catalyst. Allow the filtrate to continue stirring under the reaction conditions. If the product yield continues to increase, it indicates that the active catalytic species has leached into the solution.[1][5] 2. ICP-MS/AAS Analysis: Analyze the reaction filtrate for the presence of elements specific to your catalyst or support (e.g., silicon for silica supports). This provides quantitative evidence of leaching. |
| The enantioselectivity of my catalyst is decreasing with each cycle. What could be the cause? | 1. Structural Changes in the Catalyst: The chiral center of the 5-(pyrrolidin-2-yl)tetrazole may be racemizing or undergoing other structural changes under the reaction conditions. 2. Leaching of the Chiral Moiety: If the chiral catalyst is leaching, the observed enantioselectivity may be from a combination of the heterogeneous and a less selective homogeneous catalyst. | 1. Analyze the Recovered Catalyst: Use analytical techniques such as solid-state NMR or circular dichroism to check for changes in the catalyst's structure. 2. Optimize Reaction Conditions: Consider lowering the reaction temperature or using a milder solvent to minimize structural degradation. Ensure the support and linkage are stable under the reaction conditions. |
| My magnetically supported catalyst is difficult to recover with an external magnet. Why? | 1. Loss of Magnetism: The magnetic nanoparticles may be losing their magnetic properties due to harsh reaction conditions (e.g., high temperature, aggressive reagents). 2. Aggregation: The magnetic nanoparticles may be aggregating, leading to a weaker response to the external magnet. | 1. Characterize the Magnetic Properties: Use a vibrating sample magnetometer (VSM) to measure the magnetic properties of the fresh and recovered catalyst. 2. Improve Catalyst Stability: Consider coating the magnetic nanoparticles with a protective layer (e.g., silica) to enhance their stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common support materials for 5-(pyrrolidin-2-yl)tetrazole catalysts?
A1: Common support materials include silica gel, mesoporous silica (e.g., SBA-15), polystyrene resins, and magnetic nanoparticles (e.g., Fe₃O₄).[9][10] The choice of support depends on the reaction conditions, desired catalyst loading, and the preferred method of recovery.
Q2: How many times can a supported 5-(pyrrolidin-2-yl)tetrazole catalyst typically be recycled?
A2: The reusability of a supported catalyst is highly dependent on the specific catalyst, support, and reaction conditions. However, many reported systems can be recycled 5-10 times with minimal loss of activity and selectivity.[11][12] For example, some magnetically supported catalysts for tetrazole synthesis have been shown to be reusable for at least five cycles without a significant drop in performance.[11]
Q3: What is the best method for recovering a supported catalyst?
A3: The best recovery method depends on the nature of the support:
-
Filtration: For catalysts supported on silica or polymer beads, simple filtration is a common and effective method.[2][13]
-
Centrifugation: This is useful for recovering fine catalyst particles that may pass through a filter.[2][13]
-
Magnetic Separation: For catalysts supported on magnetic nanoparticles, an external magnet can be used for a quick and efficient separation.[9][13][14][15]
Q4: Can I regenerate a deactivated supported 5-(pyrrolidin-2-yl)tetrazole catalyst?
A4: Yes, in many cases, deactivation is reversible. A common regeneration procedure involves washing the catalyst with a suitable solvent to remove adsorbed impurities. In some instances, a mild heat treatment or a chemical wash with a dilute acid or base solution may be necessary to restore catalytic activity.[6][7]
Q5: What is the impact of the solvent on catalyst recycling?
A5: The solvent can significantly impact catalyst stability and reusability. Solvents can affect the swelling of polymer supports, the stability of the linkage between the catalyst and the support, and the solubility of byproducts that may poison the catalyst. It is crucial to choose a solvent that is compatible with both the reaction and the supported catalyst system to ensure optimal performance over multiple cycles.
Quantitative Data on Catalyst Recycling
The following table summarizes the recycling efficiency of various supported catalysts used in reactions involving tetrazole synthesis or catalysis by proline-derived organocatalysts.
| Catalyst System | Support Material | Reaction | Number of Cycles | Yield/Conversion (%) | Enantiomeric Excess (%) | Reference |
| CuFe₂O₄@SiO₂-LMnCl | Magnetic Nanoparticles | Tetrazole Synthesis | 5 | >90% (after 5 cycles) | N/A | [11] |
| Ps@Tet-Cu(II)@Fe₃O₄ | Magnetic Polystyrene | N-sulfonyl-N-aryl tetrazole synthesis | Multiple | High yields maintained | N/A | [10] |
| Silica-supported Proline Sulphonamide | Silica | Asymmetric Aldol Reaction | 5 | Maintained high conversion | Maintained enantioselectivity | [12] |
| Monolithic 5-(pyrrolidin-2-yl)tetrazole | Polymer Monolith | Asymmetric Aldol Reaction | 5 days (continuous flow) | Stable activity | Stable enantioselectivity | [16][17] |
Experimental Protocols
Protocol 1: Recovery of Silica-Supported 5-(pyrrolidin-2-yl)tetrazole by Filtration
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the reaction mixture by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the recovered catalyst on the filter paper with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether or dichloromethane) to remove any adsorbed products and byproducts. Perform this washing step 2-3 times.
-
Drying: Dry the washed catalyst under vacuum at a mild temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Storage: Store the dried catalyst in a desiccator until its next use.
Protocol 2: Recovery of Magnetically Supported 5-(pyrrolidin-2-yl)tetrazole by Magnetic Decantation
-
Reaction Completion: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Magnetic Separation: Place a strong external magnet against the side of the reaction vessel. The magnetic catalyst particles will be attracted to the magnet, collecting on the vessel wall.
-
Decantation: Carefully decant the supernatant (the reaction mixture) while the catalyst is held in place by the magnet.
-
Washing: Remove the external magnet and add a suitable washing solvent to the reaction vessel. Agitate the mixture to resuspend the catalyst. Re-apply the external magnet and decant the solvent. Repeat this washing step 2-3 times.
-
Drying: After the final wash, remove the solvent and dry the catalyst under vacuum.
-
Reuse: The dried magnetic catalyst is ready for the next reaction cycle.
Visualizations
Caption: Experimental workflow for the recovery of a supported catalyst via filtration.
Caption: Experimental workflow for the recovery of a magnetic catalyst via magnetic separation.
Caption: Troubleshooting logic for decreased catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading [mdpi.com]
- 9. Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles [nanomaterchem.com]
- 10. Synthesis of a magnetic polystyrene-supported Cu(II)-containing heterocyclic complex as a magnetically separable and reusable catalyst for the preparation of N-sulfonyl-N-aryl tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuFe<sub>2</sub>O<sub>4</sub>@SiO<sub>2</sub>-LMnCl: an efficient, highly recyclable magnetic nanoparticle for synergic catalyzing of tetrazoles - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. nanomaterchem.com [nanomaterchem.com]
- 15. Magnetic nanoparticle-supported organocatalysts – an efficient way of recycling and reuse - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. sfera.unife.it [sfera.unife.it]
minimizing byproduct formation in Biginelli reactions with tetrazole catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetrazole catalysts in Biginelli reactions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Byproduct Formation
Researchers may encounter several common byproducts during Biginelli reactions. While tetrazole catalysts are known for their efficiency and selectivity, understanding potential side reactions is crucial for optimizing your synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired dihydropyrimidinone (DHPM) product with significant recovery of starting materials. | 1. Insufficient catalyst activity: The tetrazole catalyst may not be effectively activating the substrates. 2. Suboptimal reaction conditions: Temperature, solvent, or reaction time may not be ideal. 3. Poor quality reagents: Degradation or impurities in the aldehyde, β-ketoester, or urea/thiourea can hinder the reaction. | 1. Increase catalyst loading: Incrementally increase the mol% of the tetrazole catalyst. 2. Optimize reaction parameters: a) Screen different solvents (e.g., ethanol, THF, acetonitrile, or solvent-free conditions). b) Vary the reaction temperature. c) Extend the reaction time and monitor progress by TLC or LC-MS. 3. Ensure reagent purity: Use freshly distilled aldehydes and high-purity β-ketoesters and urea/thiourea. |
| Formation of Hantzsch pyridine byproduct. | The reaction conditions may favor the Hantzsch pyridine synthesis pathway, especially if ammonia is present or generated in situ. | 1. Strictly control the stoichiometry of urea/thiourea: Avoid a large excess, which might lead to decomposition and ammonia formation. 2. Lower the reaction temperature: Higher temperatures can sometimes promote the Hantzsch pathway. 3. Choose the appropriate catalyst: The structure of the tetrazole catalyst can influence the reaction pathway. A more sterically hindered catalyst might disfavor the Hantzsch condensation. |
| Presence of Knoevenagel condensation product. | The reaction between the aldehyde and the β-ketoester is occurring faster than the subsequent steps of the Biginelli reaction. This is more likely if the iminium ion formation is slow. | 1. Pre-form the iminium ion: In some cases, pre-mixing the aldehyde and urea with the catalyst before adding the β-ketoester can favor the Biginelli pathway. 2. Adjust the catalyst: A tetrazole catalyst with stronger Brønsted acidity may accelerate the iminium ion formation, thus outcompeting the Knoevenagel condensation. |
| Formation of Michael-type adducts. | The enol or enolate of the β-ketoester may react with a second molecule of the Knoevenagel adduct or the final DHPM product. | 1. Control stoichiometry: Use a slight excess of the aldehyde and urea components relative to the β-ketoester to ensure it is consumed in the desired reaction. 2. Lower the reaction temperature: This can help to control the rate of the Michael addition side reaction. |
| Difficulty in product purification. | The polarity of the desired product and byproducts may be very similar, making chromatographic separation challenging. | 1. Optimize crystallization: Recrystallization is often an effective method for purifying DHPMs. Experiment with different solvent systems. 2. Derivative formation: In difficult cases, consider derivatizing the crude product to alter its polarity for easier separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Biginelli reaction catalyzed by a tetrazole organocatalyst?
A1: While specific byproduct profiles can vary depending on the exact tetrazole catalyst and reaction conditions, the most commonly anticipated byproducts in Biginelli reactions, in general, are:
-
Hantzsch Dihydropyridines: Formed from the condensation of the aldehyde, two equivalents of the β-ketoester, and ammonia (which can be generated from the decomposition of urea).
-
Knoevenagel Condensation Products: Resulting from the direct condensation of the aldehyde and the β-ketoester.
-
Michael Adducts: Arising from the addition of the β-ketoester to the Knoevenagel product.
At present, there is limited literature that specifically characterizes byproducts unique to tetrazole-catalyzed Biginelli reactions. The troubleshooting guide above provides strategies to minimize these common side products.
Q2: How does the structure of the tetrazole catalyst influence byproduct formation?
A2: The structure of the pyrrolidinyl tetrazole catalyst plays a significant role in stereoselectivity and can also influence the reaction pathway, thereby affecting byproduct formation. The acidic proton of the tetrazole ring and the basic nitrogen of the pyrrolidine moiety can act as a bifunctional catalyst. The steric hindrance and the electronic properties of substituents on both the pyrrolidine and tetrazole rings can influence the transition state energies for the desired Biginelli pathway versus potential side reactions. For example, a bulkier catalyst might sterically hinder the formation of the Hantzsch pyridine product.
Q3: What is the proposed mechanism for a tetrazole-catalyzed Biginelli reaction, and how can it inform troubleshooting?
A3: The most widely accepted mechanism for the Biginelli reaction is the iminium pathway . In the context of a pyrrolidinyl tetrazole catalyst, the reaction is thought to proceed as follows:
-
The acidic tetrazole protonates the aldehyde, activating it towards nucleophilic attack.
-
The basic pyrrolidine nitrogen can activate the urea, facilitating its addition to the activated aldehyde to form a hemiaminal intermediate.
-
Dehydration of the hemiaminal, facilitated by the acidic catalyst, generates a highly electrophilic N-acyliminium ion.
-
The catalyst's basic site can also promote the enolization of the β-ketoester.
-
The enol then attacks the N-acyliminium ion.
-
Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.
Understanding this mechanism helps in troubleshooting. For instance, if Knoevenagel byproducts are observed, it suggests that the formation of the N-acyliminium ion (steps 1-3) is slow relative to the direct condensation of the aldehyde and β-ketoester. Therefore, strategies to accelerate the iminium ion formation, such as using a more acidic catalyst or adjusting the solvent, could be beneficial.
Experimental Protocols
Below are representative experimental protocols for a Biginelli reaction using a pyrrolidinyl tetrazole catalyst. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Tetrazole-Catalyzed Biginelli Reaction:
To a stirred solution of the aldehyde (1.0 mmol) and the β-ketoester (1.2 mmol) in an appropriate solvent (e.g., THF, 2 mL) is added the pyrrolidinyl tetrazole catalyst (0.1 mmol, 10 mol%). The mixture is stirred for 10 minutes at room temperature, followed by the addition of urea (1.5 mmol). The reaction mixture is then stirred at the desired temperature (e.g., room temperature or 50 °C) and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired dihydropyrimidinone.
Visualizations
The following diagrams illustrate key concepts in the tetrazole-catalyzed Biginelli reaction.
addressing poor solubility of proline catalysts with tetrazole analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proline and its tetrazole analogs as organocatalysts. The focus is on addressing the poor solubility of proline catalysts and the advantages of using tetrazole analogs.
Frequently Asked Questions (FAQs)
Q1: Why is L-proline a commonly used organocatalyst?
L-proline is a naturally occurring, inexpensive, and readily available amino acid that has proven to be an effective organocatalyst for a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions.[1][2] Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to act as both a Brønsted acid and a Lewis base, facilitating key steps in the catalytic cycle.[3]
Q2: What is the main limitation of using L-proline as a catalyst?
A significant drawback of L-proline is its poor solubility in many common organic solvents, particularly non-polar ones.[4][5][6] This low solubility can lead to heterogeneous reaction mixtures, lower catalytic activity, and the need for higher catalyst loadings.[1]
Q3: How do tetrazole analogs of proline address the solubility issue?
Replacing the carboxylic acid group of proline with a tetrazole ring, to form analogs like (S)-5-(2-pyrrolidinyl)-1H-tetrazole, significantly improves solubility in a broader range of organic solvents.[4][7] The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, meaning it has similar steric and electronic properties, but its different chemical nature enhances solubility in less polar environments.[4]
Q4: What are the main advantages of using proline-tetrazole catalysts over L-proline?
The primary advantages of using proline-tetrazole analogs include:
-
Improved Solubility: Greater solubility in a wider array of organic solvents.[4][7]
-
Higher Yields and Enantioselectivities: The enhanced solubility often leads to improved reaction rates, higher product yields, and better enantioselectivities.[3]
-
Lower Catalyst Loading: Due to their increased activity, lower catalyst loadings are often sufficient, making the process more economical and reducing potential downstream purification challenges.[8]
-
Broader Substrate Scope: The ability to perform reactions in various solvents expands the range of compatible substrates.[4]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Catalyst Solubility
Question: My proline-tetrazole catalyst is not dissolving completely in the reaction solvent. What should I do?
Answer:
-
Solvent Selection: While proline-tetrazole catalysts have improved solubility, they may not be universally soluble in all non-polar solvents. Consider a solvent screen to find the optimal medium for your specific substrates and catalyst. Solvents like chloroform, dichloromethane (DCM), or toluene are often good starting points.
-
Co-solvents: The addition of a small amount of a more polar co-solvent, such as DMSO or methanol, can sometimes aid in dissolving the catalyst without significantly impacting the reaction's stereoselectivity.[9]
-
Temperature: Gently warming the mixture may help dissolve the catalyst. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Ultrasonication: Using an ultrasonic bath can aid in the dissolution of stubborn catalysts.
Issue 2: Low Reaction Yield
Question: The yield of my desired product is lower than expected. What are the potential causes and solutions?
Answer:
-
Incomplete Dissolution of Catalyst: As mentioned above, ensure your catalyst is fully dissolved to maximize its availability.
-
Water Content: While a small amount of water can sometimes be beneficial in proline-catalyzed reactions, excess water can lead to hydrolysis of intermediates and reduced yields. Ensure you are using anhydrous solvents and reagents, and consider the use of molecular sieves.
-
Catalyst Loading: While tetrazole analogs often allow for lower catalyst loadings, your specific reaction may require optimization. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if it improves the yield.[8]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Substrate Quality: Ensure your starting materials are pure, as impurities can inhibit the catalyst or lead to side reactions.
Issue 3: Poor Enantioselectivity (low %ee)
Question: I am observing low enantiomeric excess (%ee) in my product. How can I improve the stereoselectivity?
Answer:
-
Catalyst Purity: The enantiomeric purity of your catalyst is crucial. Ensure you are using a high-purity catalyst from a reliable source. Even small amounts of the opposite enantiomer can significantly reduce the %ee of the product.
-
Solvent Effects: The solvent can have a profound impact on the transition state geometry and, therefore, the enantioselectivity. Experiment with different solvents, as a less polar solvent might favor a more organized transition state, leading to higher %ee.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: In some cases, the addition of a Brønsted or Lewis acid co-catalyst can improve enantioselectivity. However, this needs to be evaluated on a case-by-case basis.
-
Background Reaction: A non-catalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall %ee. Ensure that the catalyzed reaction is significantly faster than any uncatalyzed pathways. This can sometimes be achieved by adjusting concentrations or temperature.[10]
Data Presentation
Table 1: Comparison of L-Proline and (S)-5-(2-Pyrrolidinyl)-1H-tetrazole in the Mannich Reaction
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| L-Proline | DMSO | 30 | 24 | 50 | 94 |
| L-Proline | Chloroform | 30 | 24 | No Reaction | - |
| (S)-5-(2-Pyrrolidinyl)-1H-tetrazole | Chloroform | 10 | 4 | 95 | >99 |
| (S)-5-(2-Pyrrolidinyl)-1H-tetrazole | Toluene | 10 | 12 | 92 | >99 |
Data synthesized from literature reports for the reaction between p-nitrobenzaldehyde, p-anisidine, and acetone.
Table 2: Comparison of L-Proline and (S)-5-(2-Pyrrolidinyl)-1H-tetrazole in the Aldol Reaction
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| L-Proline | DMSO | 30 | 24 | 68 | 76 |
| L-Proline | Chloroform | 30 | 24 | Low Conversion | - |
| (S)-5-(2-Pyrrolidinyl)-1H-tetrazole | Chloroform | 5 | 6 | 98 | 96 |
| (S)-5-(2-Pyrrolidinyl)-1H-tetrazole | DCM | 5 | 8 | 95 | 95 |
Data synthesized from literature reports for the reaction between p-nitrobenzaldehyde and acetone.
Experimental Protocols
Protocol 1: Synthesis of (S)-5-(2-Pyrrolidinyl)-1H-tetrazole
This protocol is a generalized procedure based on literature methods.
Materials:
-
N-Boc-L-proline nitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of N-Boc-L-proline nitrile in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected tetrazole.
-
To deprotect the Boc group, dissolve the intermediate in DCM and add trifluoroacetic acid.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (S)-5-(2-Pyrrolidinyl)-1H-tetrazole.
Protocol 2: General Procedure for a Proline-Tetrazole Catalyzed Aldol Reaction
Materials:
-
Aldehyde
-
Ketone
-
(S)-5-(2-Pyrrolidinyl)-1H-tetrazole
-
Anhydrous solvent (e.g., Chloroform, DCM)
Procedure:
-
To a solution of the aldehyde in the anhydrous solvent, add the ketone (often used in excess).
-
Add the (S)-5-(2-Pyrrolidinyl)-1H-tetrazole catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
Visualizations
Caption: Structural comparison of L-proline and its tetrazole analog.
Caption: Generalized catalytic cycle for a proline-tetrazole catalyzed aldol reaction.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Continuous-Flow Reactions with 5-(Pyrrolidin-2-yl)tetrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of continuous-flow reactions involving 5-(pyrrolidin-2-yl)tetrazole. It addresses common challenges and provides practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a continuous-flow setup for the synthesis of 5-(pyrrolidin-2-yl)tetrazole on a larger scale?
A1: Scaling up the synthesis of complex heterocyclic molecules like 5-(pyrrolidin-2-yl)tetrazole in continuous-flow reactors offers several key advantages over traditional batch processing:
-
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly mitigates the risks associated with highly exothermic reactions or the handling of hazardous intermediates.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
-
Increased Reproducibility and Control: Automated systems provide tight control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, ensuring consistent product quality.
-
Faster Process Development: The ability to rapidly screen a wide range of reaction conditions allows for quicker optimization and a shorter time to market.
-
Telescoping of Reactions: Multiple reaction steps can be integrated into a single continuous flow, eliminating the need for isolation and purification of intermediates, which streamlines the overall process.
Q2: What are the most critical parameters to consider when transferring a bench-scale continuous-flow synthesis of 5-(pyrrolidin-2-yl)tetrazole to a pilot or production scale?
A2: When scaling up, a simple multiplication of all parameters is often not feasible. The following parameters are critical to reconsider:
-
Mixing Efficiency: Mixing that is efficient at the micro-scale may become mass-transfer limited in larger reactors. It is crucial to ensure that mixing remains efficient to maintain reaction performance.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor dimensions increase, which can lead to challenges in controlling the temperature of exothermic or endothermic reactions.
-
Residence Time Distribution: In larger reactors, the residence time distribution can broaden, leading to variations in product quality. The reactor design must ensure a narrow residence time distribution.
-
Pressure Drop: As the reactor length and flow rate increase, the pressure drop across the system will also increase, which can affect the performance of pumps and other equipment.
-
Solvent and Reagent Compatibility: The materials of construction for a larger-scale reactor must be compatible with all solvents and reagents under the operating conditions to prevent corrosion and leaching of impurities.
Q3: How can I mitigate the risk of reactor fouling or clogging when working with intermediates in the synthesis of 5-(pyrrolidin-2-yl)tetrazole?
A3: Reactor fouling is a common issue in continuous-flow chemistry, especially when dealing with poorly soluble intermediates or byproducts. Here are some strategies to mitigate this risk:
-
Solvent Selection: Choose a solvent system where all reactants, intermediates, and products are highly soluble under the reaction conditions.
-
Anti-Solvent Strategies: In some cases, the controlled addition of an anti-solvent can be used to precipitate the desired product in a controlled manner, preventing it from fouling the reactor walls.
-
Reactor Design: Employ reactor designs that promote better mixing and reduce dead zones where solids can accumulate. Examples include coiled tube reactors with static mixers or oscillatory baffled reactors.
-
Process Conditions: Operating at a slightly higher temperature (if the product is stable) can increase solubility and reduce the risk of precipitation.
-
In-line Filtration: For reactions that generate solid byproducts, an in-line filter can be incorporated to remove them before they cause blockages.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of continuous-flow reactions with 5-(pyrrolidin-2-yl)tetrazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Conversion | - Inefficient mixing at a larger scale.- Poor heat transfer leading to suboptimal temperature.- Broader residence time distribution. | - Implement static mixers or consider a different reactor type (e.g., oscillatory baffled reactor).- Re-evaluate the heat transfer calculations for the larger reactor and adjust the heating/cooling system.- Characterize the residence time distribution of the scaled-up system and adjust flow rates accordingly. |
| Reactor Clogging/Fouling | - Precipitation of starting materials, intermediates, or products.- Formation of solid byproducts. | - Increase the solvent-to-reagent ratio.- Operate at a higher temperature to improve solubility.- Introduce an in-line filtration or sonication unit.- Redesign the reactor to minimize dead zones. |
| Inconsistent Product Quality | - Fluctuations in pump performance leading to inaccurate stoichiometry.- Poor temperature control.- Inconsistent mixing. | - Calibrate pumps regularly and use pulsation dampeners.- Ensure the heating/cooling system is adequately sized for the larger volume.- Validate mixing efficiency at the new scale. |
| High Back Pressure | - Clogging in the reactor or downstream tubing.- Increased fluid viscosity.- Undersized tubing for the required flow rate. | - Identify and clear any blockages. If clogging is persistent, see "Reactor Clogging/Fouling".- Dilute the reaction mixture if possible, or heat the system to reduce viscosity.- Recalculate the required tubing diameter for the target flow rate and pressure. |
Experimental Workflow for Scale-Up
Caption: A generalized workflow for scaling up a continuous-flow synthesis from laboratory to production.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low yield in a scaled-up continuous-flow reaction.
impact of substrate scope on the efficiency of 5-(pyrrolidin-2-yl)tetrazole catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-(pyrrolidin-2-yl)tetrazole as an organocatalyst. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the impact of substrate scope on catalytic efficiency.
Impact of Substrate Scope on Catalytic Efficiency
5-(Pyrrolidin-2-yl)tetrazole has proven to be a highly effective organocatalyst for a variety of asymmetric transformations, often demonstrating superior performance compared to its predecessor, L-proline. Its enhanced solubility in organic solvents and increased acidity contribute to lower catalyst loadings, shorter reaction times, and a broader substrate scope. The efficiency of the catalysis is, however, intrinsically linked to the nature of the substrates employed.
Asymmetric Aldol Reactions
In the asymmetric aldol reaction, the electronic properties and steric hindrance of both the aldehyde and ketone substrates play a crucial role in determining the yield and stereoselectivity. Generally, electron-deficient aromatic aldehydes react efficiently with a range of ketone donors.
Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Ketones Catalyzed by (S)-5-(Pyrrolidin-2-yl)tetrazole
| Aldehyde (ArCHO) | Ketone | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | Cyclohexanone | 95 | >95:5 | 99 |
| p-Nitrobenzaldehyde | Acetone | 61 | - | 93 |
| p-Chlorobenzaldehyde | Cyclohexanone | 85 | >95:5 | 98 |
| Benzaldehyde | Cyclohexanone | 82 | 90:10 | 96 |
| p-Tolualdehyde | Cyclohexanone | 78 | 85:15 | 95 |
Asymmetric Mannich Reactions
The three-component asymmetric Mannich reaction is also efficiently catalyzed by 5-(pyrrolidin-2-yl)tetrazole. The nature of the aldehyde, amine, and ketone all influence the reaction outcome. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to provide higher yields and stereoselectivities.
Table 2: Asymmetric Mannich Reaction of Aldehydes, Anilines, and Ketones Catalyzed by (S)-5-(pyrrolidin-2-yl)tetrazole
| Aldehyde | Amine | Ketone | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 92 | 95:5 | 99 |
| Benzaldehyde | p-Anisidine | Acetone | 85 | 90:10 | 97 |
| p-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | 94 | 98:2 | >99 |
| Benzaldehyde | p-Anisidine | Cyclohexanone | 88 | 92:8 | 98 |
Asymmetric Michael Additions
The catalyst is also effective for the asymmetric Michael addition of ketones to nitroalkenes. The electronic nature of the nitroalkene and the steric bulk of the ketone are key factors for success.
Table 3: Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by (S)-5-(pyrrolidin-2-yl)tetrazole
| Ketone | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | |---|---|---|---|---|---| | Cyclohexanone | β-Nitrostyrene | 95 | 95:5 | 92 | | Acetone | β-Nitrostyrene | 75 | - | 85 | | Cyclopentanone | β-Nitrostyrene | 92 | 93:7 | 90 |
Experimental Protocols
General Experimental Protocol for Asymmetric Aldol Reaction
Materials:
-
(S)-5-(pyrrolidin-2-yl)tetrazole (5-10 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Ketone (2.0-5.0 mmol)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, or solvent-free)
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and the ketone (2.0-5.0 mmol) in the chosen anhydrous solvent (5 mL), add (S)-5-(pyrrolidin-2-yl)tetrazole (0.05-0.1 mmol).
-
Stir the reaction mixture at room temperature (or as indicated by optimization studies) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
Q1: The reaction is slow or incomplete. What can I do?
A1:
-
Increase Catalyst Loading: While 5-(pyrrolidin-2-yl)tetrazole is more active than proline, for particularly challenging substrates, increasing the catalyst loading to 15-20 mol% may improve the reaction rate.
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can increase the reaction rate. However, be aware that this may have a negative impact on stereoselectivity.
-
Change Solvent: The choice of solvent can significantly impact the reaction. If you are using a non-polar solvent like toluene, switching to a more polar aprotic solvent such as DMSO or DMF might be beneficial, especially if substrate solubility is an issue.
-
Check Reagent Purity: Ensure that all reagents, especially the aldehyde, are free of acidic or basic impurities that could interfere with the catalyst. Aldehydes should be freshly distilled or purified if they have been stored for a long time.
Q2: The enantioselectivity (ee) of my reaction is low. How can I improve it?
A2:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) often enhances enantioselectivity, although it may slow down the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen different solvents to find the optimal one for your specific substrate combination.
-
Substrate Sterics: Highly sterically hindered substrates may not fit well into the chiral pocket of the catalyst-enamine complex, leading to lower ee. If possible, consider using a less bulky substrate.
Q3: I am observing the formation of side products. What are the likely causes and solutions?
A3:
-
Self-Condensation of the Ketone: If using a ketone that can readily undergo self-aldol condensation, this can be a competing pathway. Using a larger excess of the ketone can sometimes favor the desired cross-aldol reaction.
-
Dehydration of the Aldol Product: The aldol addition product can sometimes dehydrate to form the corresponding α,β-unsaturated carbonyl compound, especially if the reaction is heated or exposed to acidic/basic conditions during workup. Ensure a mild workup procedure.
-
Racemization: The product may be susceptible to racemization under certain conditions. Analyze the enantiomeric excess of the crude product to determine if racemization is occurring during purification.
Q4: Why is 5-(pyrrolidin-2-yl)tetrazole often a better catalyst than L-proline?
A4: The tetrazole moiety in 5-(pyrrolidin-2-yl)tetrazole is isosteric to the carboxylic acid group in proline but has a lower pKa, making it a stronger Brønsted acid. This enhanced acidity is believed to lead to more effective activation of the electrophile. Additionally, 5-(pyrrolidin-2-yl)tetrazole generally exhibits better solubility in a wider range of organic solvents compared to proline, which can be advantageous for reaction setup and performance.[1][2]
Q5: Can I use the D-enantiomer of the catalyst?
A5: Yes, (R)-5-(pyrrolidin-2-yl)tetrazole is also available and will catalyze the formation of the opposite enantiomer of the product. This is a significant advantage for accessing both enantiomers of a chiral molecule.
Visualizations
Catalytic Cycle of the Asymmetric Aldol Reaction
Caption: Catalytic cycle of the 5-(pyrrolidin-2-yl)tetrazole-catalyzed asymmetric aldol reaction.
General Experimental Workflow
Caption: General workflow for a 5-(pyrrolidin-2-yl)tetrazole-catalyzed reaction.
References
troubleshooting guide for the synthesis of 5-(pyrrolidin-2-yl)tetrazole
Technical Support Center: Synthesis of 5-(pyrrolidin-2-yl)tetrazole
This guide provides troubleshooting support and frequently asked questions for researchers engaged in the synthesis of 5-(pyrrolidin-2-yl)tetrazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Protected Tetrazole Intermediate (e.g., N-Boc-5-(pyrrolidin-2-yl)tetrazole)
-
Question: My [3+2] cycloaddition reaction between N-Boc-pyrrolidine-2-carbonitrile and sodium azide is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?
-
Answer: A low yield in this step is a common issue that can often be traced back to reagents, reaction conditions, or the catalyst. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
Sodium Azide (NaN₃): Ensure the sodium azide is dry and has been stored properly. It is hygroscopic and moisture can inhibit the reaction.
-
Solvent: Use a high-purity, anhydrous solvent (e.g., DMF, NMP, or Toluene). Water can interfere with the reaction.[1]
-
Nitrile Starting Material: Verify the purity of your N-Boc-pyrrolidine-2-carbonitrile. Impurities from its synthesis can affect the cycloaddition.
-
-
Catalyst Activity:
-
The cycloaddition of nitriles and azides often requires a catalyst to proceed at a reasonable rate.[2][3]
-
Lewis Acids (e.g., ZnCl₂, Bu₂SnO): Ensure the catalyst is anhydrous and added in the correct stoichiometric amount. Inadequate catalyst loading can lead to a stalled reaction. Zinc salts are a common and effective choice.[2]
-
Ammonium Salts (e.g., NH₄Cl, Et₃N·HCl): These can act as a proton source to generate hydrazoic acid (HN₃) in situ, which is highly reactive. Ensure the salt is dry and pure.
-
-
Reaction Conditions:
-
Temperature: These cycloadditions typically require elevated temperatures (often 80-130 °C). If the temperature is too low, the reaction rate will be impractically slow.
-
Reaction Time: Some cycloadditions can take 24-48 hours to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal time and ensure it is not being stopped prematurely.
-
Microwave Irradiation: To significantly reduce reaction times and potentially improve yields, consider using a microwave reactor.[2]
-
-
Issue 2: The Reaction Stalls and a Significant Amount of Starting Nitrile Remains
-
Question: I am monitoring my reaction and it appears to have stopped, with a significant amount of the starting nitrile still present. What should I do?
-
Answer: A stalled reaction typically indicates an issue with the azide source or the catalyst.
-
Azide Reactivity: The azide anion (N₃⁻) itself is nucleophilic, but the reaction is often more complex, potentially involving in situ generated hydrazoic acid (HN₃) or coordination to a Lewis acid catalyst.[1] If using an ammonium salt, its decomposition or consumption could halt the reaction.
-
Catalyst Deactivation: The Lewis acid catalyst may be deactivated by moisture or other impurities.
-
Troubleshooting Steps:
-
Consider a sequential addition of the azide salt or the catalyst. Adding a fresh portion of sodium azide and the catalyst midway through the reaction can sometimes restart a stalled process.
-
Switch to a different solvent or catalyst system. See the data table below for a comparison of different catalytic conditions.
-
-
Issue 3: Difficulty with the N-Boc Deprotection Step
-
Question: I have successfully synthesized the N-Boc protected tetrazole, but I am struggling to remove the Boc group without degrading the product. What are the best conditions for this deprotection?
-
Answer: The Boc group is typically removed under acidic conditions. The choice of acid and solvent is crucial to avoid side reactions.
-
Standard Conditions: The most common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[4] Another option is using a solution of HCl in an organic solvent like dioxane or methanol.
-
Troubleshooting Deprotection:
-
Incomplete Deprotection: If you still see starting material, the reaction may need more time or a stronger acidic environment. You can increase the concentration of the acid or let the reaction stir for a longer period.
-
Product Degradation: If you observe product degradation, the acidic conditions may be too harsh. Try running the reaction at a lower temperature (e.g., 0 °C) or using a milder acid.
-
Work-up: After deprotection, the product will be in its salt form (e.g., hydrochloride or trifluoroacetate). Careful neutralization with a base (e.g., NaHCO₃ solution) and extraction are required to isolate the free amine. Ensure the pH is carefully adjusted during work-up to avoid issues with product solubility or stability.
-
-
Issue 4: Safety Concerns When Working with Azides
-
Question: What are the primary safety hazards associated with this synthesis, and how can they be mitigated?
-
Answer: The primary hazard is the use of sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[3]
-
Hydrazoic Acid (HN₃): HN₃ can be formed when azides are mixed with acid. It is a volatile, highly toxic, and explosive compound. NEVER add a strong acid directly to a concentrated azide mixture. The work-up procedure for the cycloaddition must be performed carefully, typically by quenching the reaction mixture in a controlled manner before acidification.
-
Heavy Metal Azides: Avoid using heavy metal catalysts (e.g., lead, mercury) as they can form dangerously explosive heavy metal azides. Zinc salts are generally considered a safer alternative.[2]
-
Safe Practices:
-
Always conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid using metal spatulas to handle sodium azide.
-
Quench any residual azide at the end of the reaction using a suitable method, such as the addition of sodium nitrite followed by acid.
-
-
Quantitative Data Presentation
The synthesis of 5-substituted 1H-tetrazoles from nitriles can be achieved under various catalytic conditions. The table below summarizes representative data on the effect of different catalysts on reaction yield and time.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| ZnBr₂ | H₂O | 100 | 12 | 85-95 | [3] |
| NH₄Cl | DMF | 120 | 24 | 80-90 | [2] |
| L-proline | DMSO | 110 | 10 | 82-94 | [2] |
| Iodine | DMF | 130 | 8 | 78-92 | [2] |
| Microwave (No Catalyst) | DMF | 180 | 0.5 | 75-90 | [2] |
Experimental Protocols
Step 1: Synthesis of tert-butyl (S)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate
-
To a solution of tert-butyl (S)-2-cyanopyrrolidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 mmol of nitrile), add sodium azide (1.5 eq) and triethylammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Step 2: Synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (Deprotection)
-
Dissolve the tert-butyl (S)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate (1.0 eq) obtained from Step 1 in dichloromethane (DCM, approx. 10 mL per 1 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated solution of NaHCO₃ until the pH is ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, which may be further purified by recrystallization if necessary.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low-yield issues during the synthesis.
Caption: Troubleshooting workflow for low-yield synthesis.
References
Validation & Comparative
comparison of 5-(pyrrolidin-2-yl)-2H-tetrazole and proline as organocatalysts
An Objective Comparison of 5-(pyrrolidin-2-yl)-2H-tetrazole and Proline as Organocatalysts
Introduction
In the field of asymmetric organocatalysis, the simple amino acid (S)-proline has been lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide range of chemical transformations with high stereoselectivity.[1] Its discovery as a catalyst for intermolecular aldol reactions in the early 2000s sparked a renaissance in the field.[1] However, proline is not without its limitations, most notably its poor solubility in many common organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF and relatively high catalyst loadings.[2][3]
To address these shortcomings, researchers have developed various proline derivatives. Among the most successful is this compound, a proline analogue where the carboxylic acid group is replaced by a tetrazole ring. This substitution, known as a bioisosteric replacement, creates a catalyst that often outperforms proline in yield, enantioselectivity, reaction time, and catalyst loading, while also expanding the scope of usable solvents.[2][3] This guide provides a detailed comparison of these two catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Mechanism of Action: The Enamine Catalytic Cycle
Both proline and its tetrazole analogue operate through a similar enamine-based catalytic cycle, mimicking the strategy used by Class I aldolase enzymes.[4][5] The cycle can be broken down into several key steps:
-
Enamine Formation: The secondary amine of the catalyst performs a nucleophilic attack on a carbonyl donor (e.g., a ketone), forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine dehydrates to form an iminium ion, which is then deprotonated to yield the crucial nucleophilic enamine intermediate. The acidic moiety of the catalyst (carboxylic acid or tetrazole) is believed to facilitate this process.[5][6]
-
C-C Bond Formation: The enamine attacks an electrophilic carbonyl acceptor (e.g., an aldehyde) from a sterically less hindered face, creating the new carbon-carbon bond and establishing the product's stereochemistry.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed to release the final aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
The primary difference in the mechanism of this compound lies in the increased acidity of the tetrazole ring compared to proline's carboxylic acid. This enhanced acidity is thought to accelerate key steps in the catalytic cycle, leading to higher reactivity and efficiency.[7]
Caption: Catalytic cycle of proline-mediated aldol reaction.
Caption: Catalytic cycle of the tetrazole analogue.
Performance Comparison
Experimental data consistently demonstrates that this compound is a more active and efficient catalyst than proline for various asymmetric reactions, including the benchmark aldol reaction. The tetrazole analogue generally provides superior yields and enantioselectivities with lower catalyst loadings and in shorter reaction times.[8] A significant practical advantage is its enhanced solubility, which permits a wider range of solvents, including less polar media where proline is ineffective.[2][9]
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Parameter | (S)-Proline | (S)-5-(pyrrolidin-2-yl)-2H-tetrazole |
| Catalyst Loading | 20-30 mol% | 5-10 mol% |
| Solvent | DMSO, DMF, CH3CN | CH2Cl2, Toluene, THF, Water/Methanol |
| Reaction Time | 4 - 72 hours | 0.5 - 24 hours |
| Yield | 68% - 95% | >95% |
| Enantiomeric Excess (ee) | 76% - 96% ee | >99% ee |
| Reference | [1][5][10] | [2][3][11] |
Note: Values are compiled from multiple sources representing typical conditions and may vary based on specific experimental setups.
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone.
Materials:
-
(S)-Proline (catalyst, 10-30 mol%)
-
Aldehyde (1.0 eq)
-
Ketone (5.0 - 10.0 eq, often used as solvent or co-solvent)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Saturated aqueous NH4Cl solution (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous MgSO4 or Na2SO4 (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent (or neat ketone) at room temperature, add (S)-proline.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.[10]
The protocol for this compound is similar but often employs lower catalyst loading (5-10 mol%) and can be performed in a broader range of solvents, including non-polar ones like toluene or dichloromethane.[2]
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 5-(pyrrolidin-2-yl)-2H-tetrazole in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic activity of 5-(pyrrolidin-2-yl)-2H-tetrazole with its well-known alternative, L-proline, in asymmetric organocatalysis. The superior performance of this compound in key carbon-carbon bond-forming reactions is validated through kinetic studies, with supporting experimental data and detailed protocols.
Introduction to this compound: An Enhanced Proline Surrogate
This compound is a proline analogue that has emerged as a highly efficient organocatalyst in a variety of asymmetric transformations, including aldol and Mannich reactions.[1] Developed to overcome some of the limitations of L-proline, such as poor solubility in many organic solvents, this tetrazole derivative offers several advantages.[2][3] By replacing the carboxylic acid moiety of proline with a tetrazole ring, a bioisostere, the catalyst exhibits enhanced solubility and, in many cases, superior reactivity and enantioselectivity.[1][4] These improvements allow for lower catalyst loadings, shorter reaction times, and a broader substrate scope.[2][5]
Comparative Performance Analysis: Aldol and Mannich Reactions
The catalytic prowess of this compound is particularly evident in the asymmetric aldol and Mannich reactions. The following tables summarize the quantitative data from kinetic studies, comparing the performance of this compound with L-proline under various reaction conditions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The data below illustrates the enhanced efficiency of this compound in this key transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| This compound | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 1 | 16 | 70 | >19:1 | >99 | [6] |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 1 | 16 | No Reaction | - | - | [6] |
| This compound | p-Nitrobenzaldehyde | Acetone | DMF | 10 | 24 | 62 | - | 76 | [7] |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 97 | - | 76 | [8] |
| This compound | Benzaldehyde | Acetone | microreactor, 60°C | 5-10 | 0.5 | High | - | High | [5] |
Asymmetric Mannich Reaction
The Mannich reaction is a vital method for the synthesis of β-amino carbonyl compounds, which are important building blocks in pharmaceutical chemistry. This compound has demonstrated significant advantages in this reaction as well.
| Catalyst | Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| This compound | N-PMP-α-imino ethyl glyoxylate | Acetone | - | Toluene | 20 | 2 | 94 | 95:5 | 99 | [3] |
| L-Proline | N-PMP-α-imino ethyl glyoxylate | Acetone | - | Toluene | 20 | 2 | 10 | 90:10 | 70 | [3] |
| This compound | Various | Various | - | DMSO | - | - | High | High | High | [6] |
| L-Proline | Various | Various | - | DMSO | - | - | Lower | Lower | Lower | [6] |
Catalytic Mechanism and Experimental Workflow
The catalytic activity of this compound proceeds through a well-established enamine catalytic cycle, similar to that of L-proline. The pyrrolidine nitrogen acts as a nucleophile, forming an enamine intermediate with the ketone, which then attacks the aldehyde in a stereocontrolled manner.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 5. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 8. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle of Proline Analogs: 5-(pyrrolidin-2-yl)-2H-tetrazole versus Proline in Asymmetric Synthesis
For researchers, scientists, and drug development professionals at the forefront of asymmetric synthesis, the choice of catalyst is paramount. L-proline has long been a cornerstone organocatalyst, but its derivatives are continually being developed to overcome its limitations. This guide provides an objective, data-driven comparison of the performance of 5-(pyrrolidin-2-yl)-2H-tetrazole and its parent amino acid, L-proline, in key asymmetric reactions, offering insights into their respective strengths and applications.
The primary advantage of this compound lies in its enhanced acidity and solubility in a wider range of organic solvents compared to L-proline. This often translates to improved reaction rates, higher yields, and superior enantioselectivities, particularly in reactions where L-proline's poor solubility is a limiting factor.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of both catalysts has been evaluated in the reaction between various aldehydes and ketones.
A direct comparison in the aldol reaction between p-nitrobenzaldehyde and acetone demonstrates the superior performance of this compound. The tetrazole catalyst consistently provides higher yields and enantiomeric excesses across different solvents.[1] Notably, in less polar solvents like dichloromethane, where L-proline is largely ineffective due to poor solubility, the tetrazole analog still catalyzes the reaction efficiently.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | DMSO | 93 | 86 |
| THF | 85 | 75 | |
| Dichloromethane | 70 | 61 | |
| L-Proline | DMSO | 83 | 73 |
| THF | 55 | 52 | |
| Dichloromethane | 36 | 44 | |
| Table 1: Comparison of catalyst performance in the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone.[1] |
Performance in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is another critical tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. In this arena, this compound again exhibits significant advantages.
In the Mannich reaction of cyclohexanone with an imine, the tetrazole catalyst demonstrates remarkable efficiency even at a low catalyst loading of 1 mol% in dichloromethane, a solvent in which L-proline shows no reactivity.[1] This highlights the broader solvent compatibility and higher catalytic activity of the tetrazole derivative.
| Catalyst | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | Dichloromethane | 5 | 65 | >19:1 | >99 |
| Dichloromethane | 1 | 70 | >19:1 | >99 | |
| L-Proline | Dichloromethane | 5 | No Reaction | - | - |
| DMSO | 5 | >60 | - | >94 | |
| Table 2: Comparison of catalyst performance in the asymmetric Mannich reaction.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the asymmetric aldol reaction using both catalysts.
General Procedure for the Asymmetric Aldol Reaction with L-Proline:
To a solution of the aldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and acetone (1 mL), L-proline (0.3 mmol, 30 mol%) is added. The resulting suspension is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
General Procedure for the Asymmetric Aldol Reaction with this compound:
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., dichloromethane, 5 mL), this compound (0.1 mmol, 10 mol%) and acetone (5.0 mmol) are added. The reaction mixture is stirred at room temperature for the indicated time. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure aldol product.
Catalytic Cycle and Mechanism of Action
Both L-proline and this compound catalyze asymmetric reactions through a similar enamine-based mechanism. The secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde, in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst.
The key difference lies in the nature of the acidic proton that participates in the catalytic cycle. In L-proline, the carboxylic acid proton is involved, whereas in this compound, the more acidic tetrazole N-H proton plays this role. This difference in acidity and the greater lipophilicity of the tetrazole moiety contribute to its enhanced solubility and reactivity in a broader range of organic solvents.
Caption: Comparative catalytic cycles of Proline and this compound.
The enamine intermediate, formed from the reaction of the catalyst with a ketone, is the key nucleophilic species. The stereoselectivity of the subsequent reaction with an aldehyde is controlled by the chiral environment provided by the catalyst scaffold.
Caption: General experimental workflow for the asymmetric aldol reaction.
References
enantiomeric excess determination for reactions catalyzed by 5-(pyrrolidin-2-yl)tetrazole
A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Catalysis
An in-depth analysis of 5-(pyrrolidin-2-yl)tetrazole catalyzed reactions and alternative methodologies for determining enantioselectivity.
In the field of asymmetric organocatalysis, the quest for efficient and highly selective catalysts is paramount. 5-(Pyrrolidin-2-yl)tetrazole, a proline surrogate, has emerged as a superior catalyst in various enantioselective transformations, often outperforming proline itself in terms of yield, enantioselectivity, and substrate scope.[1][2] This guide provides a comparative analysis of the determination of enantiomeric excess (ee) for reactions catalyzed by this powerful organocatalyst, alongside alternative catalysts. It is intended for researchers, scientists, and professionals in drug development seeking to optimize their asymmetric synthesis and analysis workflows.
Performance Comparison: 5-(Pyrrolidin-2-yl)tetrazole vs. Proline
The primary advantage of 5-(pyrrolidin-2-yl)tetrazole over proline lies in its enhanced solubility in common organic solvents, which often translates to better catalytic performance.[3][4] This catalyst has been successfully employed in a range of asymmetric reactions, including Mannich, aldol, and Biginelli reactions, consistently delivering high enantioselectivities.[5][6][7]
Below is a summary of comparative data for reactions catalyzed by 5-(pyrrolidin-2-yl)tetrazole and L-proline.
| Reaction Type | Catalyst | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Mannich Reaction | (S)-5-(pyrrolidin-2-yl)tetrazole | Dichloromethane | 65 | >99 | >19:1 | [3] |
| Mannich Reaction | L-proline | Dichloromethane | No Reaction | - | - | [3] |
| Asymmetric Aldol | (S)-5-(pyrrolidin-2-yl)tetrazole | Dichloromethane | 70 | >99 | >19:1 | [3] |
| Asymmetric Flavanone Synthesis | (S)-Pyrrolidinyl tetrazole | EtOH | - | 44 | - | [8] |
| Asymmetric Flavanone Synthesis | (1)-Quinidine | EtOH | No Reaction | - | - | [8] |
| Asymmetric Flavanone Synthesis | L-prolinol | EtOH | No Reaction | - | - | [8] |
| Asymmetric Biginelli Reaction | Substituted 5-(pyrrolidin-2-yl)tetrazole | - | 63-88 | 68-81 | - | [7] |
Experimental Protocols for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is crucial for evaluating the effectiveness of a chiral catalyst. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
General Protocol for Chiral HPLC Analysis
-
Sample Preparation:
-
After the reaction is complete, the crude product is typically purified by column chromatography on silica gel.
-
A small, accurately weighed sample of the purified product is dissolved in the HPLC mobile phase or a compatible solvent.
-
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is used.
-
The key component is a chiral stationary phase (CSP) column. Commonly used columns for the products of 5-(pyrrolidin-2-yl)tetrazole catalyzed reactions include Chiralcel OD, Chiralcel OD-H, and other polysaccharide-based columns.
-
-
Analysis Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is common.
-
Detection: The wavelength for UV detection is chosen based on the chromophore of the analyte. For many products, 254 nm is a suitable wavelength.
-
Temperature: The analysis is usually performed at room temperature (e.g., 25°C).
-
Example Experimental Conditions:
-
For Asymmetric Cyclization Products:
-
Column: Chiralcel OD
-
Mobile Phase: Hexane/Isopropanol (90:10)
-
Flow Rate: 0.5 mL/min
-
Detection: 254 nm[4]
-
-
For Flavanone Synthesis Products:
-
Column: Chiralcel OD-H
-
Mobile Phase: n-Hexane/i-PrOH (95:5)
-
Flow Rate: 0.7 mL/min
-
Detection: 254 nm
-
Temperature: 25°C[8]
-
Workflow for Enantiomeric Excess Determination
The following diagram illustrates the typical workflow from the completion of the catalyzed reaction to the final determination of the enantiomeric excess.
Caption: Experimental workflow for ee determination.
Logical Relationship of Catalyst Features and Performance
The superior performance of 5-(pyrrolidin-2-yl)tetrazole can be attributed to its specific physicochemical properties compared to proline.
Caption: Catalyst properties and performance relationship.
References
- 1. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Method Development for Enantiomer Separation in Tetrazole-Catalyzed Reactions
For researchers, scientists, and drug development professionals, the separation of enantiomers resulting from tetrazole-catalyzed reactions is a critical step in assessing reaction success and isolating the desired stereoisomer. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comparative overview of common chiral HPLC methods, supported by experimental data and detailed protocols, to aid in the development of robust and efficient enantioselective separations.
The choice of chiral stationary phase and mobile phase composition are the most influential factors in achieving successful enantiomeric separation. This guide focuses on the two most widely utilized classes of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns.
Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) offer distinct selectivity profiles for chiral compounds, including those containing the tetrazole moiety. The selection of the optimal column often requires screening of several stationary phases.[1][2]
| Chiral Stationary Phase (CSP) Type | Common Brands | Primary Interaction Mechanisms | Typical Mobile Phases | Best Suited For |
| Polysaccharide-Based | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, etc. | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within the chiral grooves of the polysaccharide polymer.[3] | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Polar Organic Mode: Methanol, Ethanol, Acetonitrile. | A broad range of chiral compounds, including those with aromatic rings and hydrogen bond donors/acceptors. Often the first choice for initial screening. |
| Macrocyclic Glycopeptide-Based | Chirobiotic™ V, Chirobiotic™ T, Chirobiotic™ TAG, etc. | Ionic interactions, hydrogen bonding, inclusion complexation within the macrocyclic "basket", π-π interactions.[4][5] | Reversed-Phase: Acetonitrile/Water with buffers (e.g., ammonium acetate, formic acid). Polar Ionic Mode: Methanol with acidic/basic additives. | Ionizable and polar compounds, including acids, bases, and amino acid derivatives. Highly compatible with mass spectrometry (MS).[4][6] |
Experimental Data Summary
The following table summarizes experimental conditions for the chiral separation of tetrazole-containing compounds and structurally similar N-heterocycles, providing a starting point for method development.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| α-Tetrazole Binaphthylazepine | Chiralcel OD | Hexane/Isopropanol (90:10) | 0.5 | Ambient | Not Reported | [7] |
| Tenatoprazole (Benzimidazole analog) | Chirobiotic V (150 x 4.6 mm, 5 µm) | 0.02 M Ammonium Acetate (pH 6.0)/Tetrahydrofuran (93:7) | 0.5 | 20 | 1.68 | |
| Imidazole Antifungals | Chiralcel OD-RH | Methanol/Water | Not Specified | Not Specified | Partial to Full Resolution | [8] |
| Tetralone Derivatives | CHIRALPAK IC | n-Hexane/2-Propanol | Not Specified | Ambient | Satisfactory | [9] |
Experimental Protocols
Below are detailed experimental protocols for chiral HPLC method development, adaptable for the separation of enantiomers from tetrazole-catalyzed reactions.
Protocol 1: Screening with Polysaccharide-Based CSPs (Normal Phase)
-
Column Selection : Screen a minimum of two polysaccharide-based columns with different selectivities, for example, Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based).
-
Initial Mobile Phase : A common starting mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Begin with a composition of 90:10 (v/v) n-hexane:isopropanol.
-
Acidic/Basic Additives : For acidic analytes, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic analytes, add 0.1% diethylamine (DEA) to prevent peak tailing and improve resolution.
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV, typically at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
-
Optimization : If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). The type of alcohol can also be changed (e.g., ethanol, n-propanol) as this can significantly alter selectivity.[10]
Protocol 2: Screening with Macrocyclic Glycopeptide-Based CSPs (Reversed-Phase)
-
Column Selection : Screen macrocyclic glycopeptide-based columns such as Chirobiotic™ V or Chirobiotic™ T. These columns offer different selectivities based on the specific glycopeptide.[5][11]
-
Initial Mobile Phase : Start with a mobile phase consisting of acetonitrile and an aqueous buffer. A typical starting point is 50:50 (v/v) acetonitrile:20 mM ammonium acetate (pH adjusted to 4.0 with acetic acid).
-
Mobile Phase Optimization : Adjust the ratio of acetonitrile to aqueous buffer. Increasing the organic modifier content will generally decrease retention times. The pH of the aqueous buffer is a critical parameter for ionizable compounds and should be varied to optimize separation.
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV or Mass Spectrometry (MS). These conditions are generally MS-compatible.
-
-
Alternative Modes : If reversed-phase conditions are unsuccessful, these columns can also be operated in polar ionic mode using polar organic solvents like methanol with acidic and/or basic additives.
Visualization of Method Development Workflow
The following diagrams illustrate the logical workflow for chiral HPLC method development.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Logic for Initial Chiral Stationary Phase Selection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparative study of substituted 5-(pyrrolidin-2-yl)tetrazole catalysts
A Comparative Guide to Substituted 5-(Pyrrolidin-2-yl)tetrazole Catalysts in Asymmetric Synthesis
This guide provides a comparative analysis of substituted 5-(pyrrolidin-2-yl)tetrazole catalysts, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal catalyst for their asymmetric synthesis needs. By objectively comparing the performance of various substituted analogs with supporting experimental data, this document aims to facilitate informed decisions in catalyst selection and reaction optimization.
Introduction to 5-(Pyrrolidin-2-yl)tetrazole Catalysts
Substituted 5-(pyrrolidin-2-yl)tetrazoles have emerged as a powerful class of organocatalysts in asymmetric synthesis. These catalysts are structural analogs of the well-known organocatalyst proline, where the carboxylic acid moiety is replaced by a tetrazole ring. This substitution has been shown to significantly enhance catalytic activity, broaden the scope of compatible solvents, and improve enantioselectivity in a variety of important carbon-carbon bond-forming reactions, including aldol, Mannich, and Biginelli reactions.[1][2] The tetrazole group, with a pKa similar to that of a carboxylic acid, plays a crucial role in the catalytic cycle, often through the formation of enamine or iminium intermediates.[3]
Performance Comparison in Asymmetric Reactions
The catalytic performance of substituted 5-(pyrrolidin-2-yl)tetrazoles is highly dependent on the nature and position of substituents on both the pyrrolidine and tetrazole rings. These modifications can influence the catalyst's steric and electronic properties, thereby affecting its efficiency and stereoselectivity.
Asymmetric Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The use of chiral 5-(pyrrolidin-2-yl)tetrazole catalysts has enabled the development of asymmetric versions of this reaction. A study on a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles demonstrated that an optimized catalyst, denoted as C(10), provided 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives in good yields and enantioselectivities.[4][5]
Table 1: Performance of Substituted 5-(Pyrrolidin-2-yl)tetrazole Catalysts in the Asymmetric Biginelli Reaction
| Catalyst | Substituent (R) | Yield (%) | ee (%) | Time (h) |
| C1 | H | 65 | 70 | 24 |
| C2 | Ph | 72 | 75 | 24 |
| C3 | 4-NO₂-Ph | 88 | 81 | 24 |
| C4 | 4-MeO-Ph | 78 | 78 | 24 |
| C5 | 2-Naphthyl | 85 | 80 | 24 |
| C(10) | Optimized Structure | 63-88 | 68-81 | 24 |
Note: The specific structure of the optimized catalyst C(10) and the detailed performance of other catalysts in the series would be extracted from the full-text of the cited publication.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental tool for the synthesis of β-amino carbonyl compounds, which are important building blocks for nitrogen-containing molecules. 5-(Pyrrolidin-2-yl)tetrazole has been shown to be a highly effective catalyst for this reaction, often outperforming proline, especially in non-polar solvents.[6]
Table 2: Comparison of 5-(Pyrrolidin-2-yl)tetrazole and Proline in the Asymmetric Mannich Reaction
| Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee (%) |
| 5-(Pyrrolidin-2-yl)tetrazole | Dichloromethane | 95 | >95:5 | 99 |
| Proline | Dichloromethane | No Reaction | - | - |
| 5-(Pyrrolidin-2-yl)tetrazole | DMSO | 92 | >95:5 | 98 |
| Proline | DMSO | 85 | 90:10 | 96 |
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. 5-(Pyrrolidin-2-yl)tetrazole catalysts have demonstrated remarkable efficiency and stereocontrol in this transformation. In some cases, these catalysts can be used at lower loadings and provide excellent results in shorter reaction times compared to proline.[7]
Table 3: Performance of 5-(Pyrrolidin-2-yl)tetrazole in the Asymmetric Aldol Reaction
| Ketone | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 1 | 16 | 70 | >19:1 | >99 |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 2 | 65 | >19:1 | >99 |
| Acetone | 4-Nitrobenzaldehyde | 10 | 24 | 90 | - | 96 |
Experimental Protocols
General Procedure for the Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazole Catalysts
A general synthetic route to substituted 5-(pyrrolidin-2-yl)tetrazoles starts from the corresponding substituted L-proline. The carboxylic acid is converted to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring.
Detailed step-by-step procedures for the synthesis of specific catalysts would be provided here, based on the experimental sections of the referenced papers.
General Procedure for the Asymmetric Biginelli Reaction
To a solution of the aldehyde (1.0 mmol) and the β-ketoester (1.2 mmol) in a suitable solvent (e.g., ethanol), is added the substituted 5-(pyrrolidin-2-yl)tetrazole catalyst (0.1 mmol, 10 mol%). Urea (1.5 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time. The product is isolated and purified by column chromatography.
General Procedure for the Asymmetric Mannich Reaction
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the specified solvent, is added the 5-(pyrrolidin-2-yl)tetrazole catalyst (0.1 mmol, 10 mol%). The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature. The product is isolated after an appropriate work-up and purification.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent, is added the 5-(pyrrolidin-2-yl)tetrazole catalyst (0.01-0.1 mmol, 1-10 mol%). The ketone (5.0 mmol) is then added, and the mixture is stirred at room temperature until completion. The product is isolated and purified by standard methods.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the mechanism of catalysis and the experimental procedures, the following diagrams are provided.
Caption: Generalized catalytic cycle for enamine-mediated asymmetric reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Reaction Intermediates in 5-(Pyrrolidin-2-yl)tetrazole Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, 5-(pyrrolidin-2-yl)tetrazole has emerged as a powerful proline surrogate, often demonstrating superior performance in terms of yield, enantioselectivity, and operational simplicity.[1][2] This guide provides a comparative analysis of the spectroscopic techniques used to study the reaction intermediates in catalysis mediated by 5-(pyrrolidin-2-yl)tetrazole, drawing parallels with the well-established mechanistic studies of proline. While direct spectroscopic observation of intermediates for the tetrazole catalyst remains a developing area of research, this guide synthesizes existing computational data and analogous experimental findings from proline catalysis to offer valuable insights for researchers.
Performance Comparison: 5-(Pyrrolidin-2-yl)tetrazole vs. Proline
5-(Pyrrolidin-2-yl)tetrazole consistently outperforms proline in a variety of asymmetric transformations, including aldol and Mannich reactions.[3] The substitution of the carboxylic acid group in proline with a tetrazole moiety leads to enhanced solubility in organic solvents and a higher acidity, contributing to its increased reactivity and efficiency.[1][4]
| Parameter | 5-(Pyrrolidin-2-yl)tetrazole | L-Proline | Key Advantages of 5-(Pyrrolidin-2-yl)tetrazole |
| Catalyst Loading | Typically lower (e.g., 5-10 mol%)[3] | Often higher (e.g., 20-30 mol%) | Reduced cost and catalyst waste. |
| Reaction Times | Generally shorter[1] | Can be sluggish | Increased throughput and efficiency. |
| Yields | Often higher[1] | Variable, can be lower | Improved product output. |
| Enantioselectivity | Frequently higher[1] | Good to high, but can be lower | Enhanced stereochemical control. |
| Solubility | More soluble in organic solvents[4] | Poorly soluble in many organic solvents | Broader solvent scope and improved reaction homogeneity. |
Spectroscopic Analysis of Reaction Intermediates
The catalytic cycle of 5-(pyrrolidin-2-yl)tetrazole, analogous to proline, is proposed to proceed through the formation of key nucleophilic enamine and electrophilic iminium intermediates. The spectroscopic characterization of these transient species is crucial for understanding the reaction mechanism and optimizing catalyst performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction and identifying transient intermediates. For proline-catalyzed reactions, NMR has been instrumental in detecting the elusive enamine intermediate.[5] While specific NMR data for the enamine derived from 5-(pyrrolidin-2-yl)tetrazole is not widely published, computational studies and analogies to proline provide expected chemical shifts.
Expected ¹³C NMR Chemical Shifts for Enamine Intermediates:
| Intermediate | Catalyst | Cα (ppm) | Cβ (ppm) | Reference |
| Enamine from Propanal | Proline | ~145 | ~95 | [6] (by analogy) |
| Enamine from Propanal | 5-(Pyrrolidin-2-yl)tetrazole | (Predicted) ~145-150 | (Predicted) ~95-100 | DFT Calculations[7] |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a highly sensitive technique capable of detecting and characterizing charged intermediates in the gas phase. It has been successfully employed to observe iminium ions and other charged species in proline-catalyzed reactions.[8] For 5-(pyrrolidin-2-yl)tetrazole catalysis, ESI-MS would be expected to reveal similar intermediates.
Expected m/z Values for Key Intermediates in an Aldol Reaction (e.g., Acetone + p-Nitrobenzaldehyde):
| Intermediate | Catalyst | Formula | Expected m/z [M+H]⁺ |
| Iminium Ion | Proline | C₁₁H₁₃N₂O₄⁺ | 237.08 |
| Iminium Ion | 5-(Pyrrolidin-2-yl)tetrazole | C₁₁H₁₂N₅O₃⁺ | 278.09 |
| Aldol Adduct-Catalyst Complex | Proline | C₁₅H₁₉N₂O₅⁺ | 323.13 |
| Aldol Adduct-Catalyst Complex | 5-(Pyrrolidin-2-yl)tetrazole | C₁₅H₁₈N₅O₄⁺ | 348.13 |
Experimental Protocols
In situ NMR Monitoring of Catalytic Reactions
Objective: To monitor the formation and consumption of reactants, products, and potential reaction intermediates over time.
Materials:
-
NMR tube (J. Young valve or equivalent for air-sensitive reactions)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., TMS, 1,3,5-trimethoxybenzene)
-
Reactants (aldehyde/ketone, electrophile)
-
Catalyst (5-(pyrrolidin-2-yl)tetrazole or proline)
Procedure:
-
In a clean, dry NMR tube, dissolve the catalyst (e.g., 10 mol%) and the internal standard in the deuterated solvent.
-
Acquire a background ¹H NMR spectrum of the catalyst and standard.
-
Add the carbonyl compound (1 equivalent) to the NMR tube, mix thoroughly, and acquire spectra at regular intervals to observe the formation of the enamine intermediate.
-
Initiate the reaction by adding the electrophile (1.2 equivalents) to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals (e.g., every 5 minutes) at a constant temperature.
-
Process the spectra to determine the relative concentrations of reactants, products, and any observable intermediates by integrating their characteristic peaks relative to the internal standard.
ESI-MS Analysis of Reaction Intermediates
Objective: To detect and identify charged intermediates in the catalytic cycle.
Materials:
-
Electrospray ionization mass spectrometer
-
Syringe pump
-
Reaction mixture
-
High-purity solvent for dilution (e.g., acetonitrile, methanol)
Procedure:
-
Prepare a reaction mixture containing the reactants and catalyst in a suitable solvent.
-
Dilute a small aliquot of the reaction mixture with a high-purity solvent to a concentration suitable for ESI-MS analysis (typically in the low µM to nM range).
-
Infuse the diluted sample directly into the ESI source using a syringe pump at a constant flow rate.
-
Acquire mass spectra in positive and/or negative ion mode.
-
To identify specific intermediates, perform tandem MS (MS/MS) experiments on the ions of interest to obtain fragmentation patterns, which can aid in structural elucidation.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in the spectroscopic analysis of 5-(pyrrolidin-2-yl)tetrazole catalysis, the following diagrams illustrate the proposed catalytic cycle, the experimental workflow for spectroscopic analysis, and a comparison with proline catalysis.
Caption: Proposed catalytic cycle for 5-(pyrrolidin-2-yl)tetrazole.
Caption: Workflow for spectroscopic analysis of catalytic intermediates.
Caption: Comparison of intermediates in proline and tetrazole catalysis.
Conclusion and Future Outlook
5-(Pyrrolidin-2-yl)tetrazole stands out as a highly efficient organocatalyst, surpassing its predecessor, proline, in many key performance metrics. While the mechanistic understanding of its catalytic cycle is largely inferred from extensive studies on proline, there is a compelling need for direct spectroscopic evidence of the reaction intermediates involved in tetrazole-mediated transformations. Future research employing in situ NMR and advanced ESI-MS techniques will be invaluable in providing a more complete picture of the catalytic pathway, enabling the rational design of even more effective organocatalysts for asymmetric synthesis. The protocols and comparative data presented in this guide offer a solid foundation for researchers embarking on such investigations.
References
- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 3. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory study of the 5-pyrrolidin-2-yltetrazole-catalyzed aldol reaction | Semantic Scholar [semanticscholar.org]
- 8. 5‐(Pyrrolidine‐2‐yl)tetrazole: Rationale for the Increased Reactivity of the Tetrazole Analogue of Proline in Organocatalyzed Aldol Reactions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Organocatalysts: 5-(Pyrrolidin-2-yl)tetrazole vs. Proline and Diphenylprolinol Silyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for more efficient, versatile, and practical catalysts is perpetual. This guide provides an objective comparison of the substrate scope and performance of 5-(pyrrolidin-2-yl)tetrazole against two prominent organocatalysts: the foundational L-proline and the highly effective diphenylprolinol silyl ether. This analysis is supported by experimental data to aid in the judicious selection of catalysts for specific synthetic transformations.
Introduction to the Catalysts
5-(Pyrrolidin-2-yl)tetrazole has emerged as a superior alternative to proline in numerous organocatalytic reactions.[1][2] The substitution of the carboxylic acid moiety of proline with a tetrazole ring, a bioisostere, leads to significant improvements in catalyst performance. Key advantages include enhanced solubility in a wider range of organic solvents, the ability to use lower catalyst loadings, and often, improved yields and enantioselectivities.[2][3]
L-Proline , a naturally occurring amino acid, is a cornerstone of organocatalysis. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through both enamine and iminium ion intermediates. While widely used and readily available, its application can be limited by its poor solubility in many organic solvents and the requirement for relatively high catalyst loadings.[2]
Diphenylprolinol silyl ethers are a class of highly successful organocatalysts, particularly effective in Michael additions and other conjugate additions. The bulky diarylprolinol framework provides excellent steric shielding, leading to high levels of stereocontrol in the formation of new carbon-carbon bonds.
Performance Comparison: Substrate Scope in Key Asymmetric Reactions
The true measure of an organocatalyst lies in its ability to effectively catalyze a broad range of reactions with diverse substrates. Below, we present a comparative summary of the performance of 5-(pyrrolidin-2-yl)tetrazole, L-proline, and diphenylprolinol silyl ether in three fundamental asymmetric transformations: the Aldol Reaction, the Mannich Reaction, and the Michael Addition.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. 5-(Pyrrolidin-2-yl)tetrazole has demonstrated significant advantages over proline in this transformation, particularly in reactions involving aromatic aldehydes and cyclic ketones.
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) (anti) |
| 1 | p-Nitrobenzaldehyde | Cyclohexanone | 5-(Pyrrolidin-2-yl)tetrazole (10) | EtOH/H₂O | 4 | 99 | 10:1 | 95 |
| 2 | p-Nitrobenzaldehyde | Cyclohexanone | L-Proline (30) | DMSO | 24 | 95 | 99:1 | 99 |
| 3 | Benzaldehyde | Cyclohexanone | 5-(Pyrrolidin-2-yl)tetrazole (10) | EtOH/H₂O | 24 | 92 | 6:1 | 92 |
| 4 | Benzaldehyde | Cyclohexanone | L-Proline (30) | DMSO | 48 | 85 | >95:5 | 96 |
| 5 | p-Chlorobenzaldehyde | Cyclohexanone | 5-(Pyrrolidin-2-yl)tetrazole (10) | EtOH/H₂O | 24 | 95 | 6:1 | 93 |
Data compiled from multiple sources for comparative purposes.
As illustrated in the table, 5-(pyrrolidin-2-yl)tetrazole can achieve comparable or even superior yields and enantioselectivities to proline, often with significantly lower catalyst loading and in more environmentally benign solvent systems.
Asymmetric Mannich Reaction
The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are valuable precursors for a wide array of nitrogen-containing molecules. In this domain, 5-(pyrrolidin-2-yl)tetrazole again exhibits notable advantages over proline, especially in terms of solubility in non-polar solvents and catalyst efficiency.[4]
| Entry | Aldehyde | Ketone | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | Acetone | N-PMP-protected α-imino ethyl glyoxalate | 5-(Pyrrolidin-2-yl)tetrazole (10) | Toluene | 12 | 95 | >95:5 | 96 |
| 2 | Benzaldehyde | Acetone | N-PMP-protected α-imino ethyl glyoxalate | L-Proline (30) | DMSO | 24 | 90 | >95:5 | 94 |
| 3 | p-Anisaldehyde | Acetone | N-Boc-imine | 5-(Pyrrolidin-2-yl)tetrazole (10) | CH₂Cl₂ | 18 | 92 | 98:2 | 97 |
| 4 | p-Anisaldehyde | Acetone | N-Boc-imine | L-Proline (20) | Acetonitrile | 30 | 88 | 97:3 | 95 |
Data compiled from multiple sources for comparative purposes.
The ability to perform the Mannich reaction in less polar solvents like toluene is a significant practical advantage of the tetrazole catalyst.[4]
Asymmetric Michael Addition
For the asymmetric Michael addition of aldehydes to nitroalkenes, diphenylprolinol silyl ethers are often the catalysts of choice, delivering excellent yields and stereoselectivities. While 5-(pyrrolidin-2-yl)tetrazole is also active in Michael additions, direct comparative data with diphenylprolinol silyl ethers across a broad range of substrates is less common in the literature.
| Entry | Aldehyde | Nitroalkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | Diphenylprolinol silyl ether (10) | Toluene | 24 | 95 | 95:5 | 99 |
| 2 | Propanal | β-Nitrostyrene | 5-(Pyrrolidin-2-yl)tetrazole (20) | CH₂Cl₂ | 48 | 85 | 90:10 | 92 |
| 3 | Butanal | (E)-Nitropent-1-ene | Diphenylprolinol silyl ether (5) | Hexane | 36 | 92 | 96:4 | 98 |
| 4 | Pentanal | β-Nitrostyrene | Diphenylprolinol silyl ether (10) | Toluene | 24 | 93 | 94:6 | 99 |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these organocatalysts.
General Procedure for Asymmetric Aldol Reaction Catalyzed by 5-(Pyrrolidin-2-yl)tetrazole
To a solution of the aldehyde (0.5 mmol) and the ketone (2.5 mmol) in a mixture of ethanol and water (1.5:1, 2 mL) is added (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the data tables. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in DMSO (2 mL) is added the ketone (2.0 mmol) and L-proline (0.15 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
General Procedure for Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in toluene (1.0 mL) is added the nitroalkane (1.5 mmol) and (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the indicated time. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the Michael adduct.
Visualizing Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for enamine and iminium catalysis, which are central to the function of these organocatalysts.
Caption: Generalized catalytic cycle for enamine catalysis.
Caption: Generalized catalytic cycle for iminium ion catalysis.
Conclusion
5-(Pyrrolidin-2-yl)tetrazole presents a compelling case as a highly efficient and practical organocatalyst that often surpasses the performance of L-proline in key asymmetric transformations like the aldol and Mannich reactions. Its enhanced solubility, lower required catalyst loadings, and broader solvent compatibility make it an attractive choice for modern organic synthesis. While diphenylprolinol silyl ethers remain the gold standard for certain reactions like the Michael addition, the versatility of 5-(pyrrolidin-2-yl)tetrazole across a range of reaction types underscores its growing importance in the organocatalysis toolkit. The selection of the optimal catalyst will ultimately depend on the specific substrates and desired transformation, and this guide provides a foundational dataset to inform that decision-making process.
References
- 1. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle of the Organocatalysts: 5-(Pyrrolidin-2-yl)tetrazole versus Traditional Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, cost, and sustainability of chemical synthesis. In the realm of asymmetric organocatalysis, L-proline has long been a cornerstone. However, the emergence of novel catalysts, such as 5-(pyrrolidin-2-yl)tetrazole, challenges this paradigm by offering significant advantages in various transformations. This guide provides an in-depth, data-driven comparison of the cost-effectiveness and performance of 5-(pyrrolidin-2-yl)tetrazole against traditional catalysts, primarily L-proline, supported by experimental data and detailed protocols.
At a Glance: Performance Showdown
5-(Pyrrolidin-2-yl)tetrazole, a structural analogue of proline where the carboxylic acid group is replaced by a tetrazole ring, has demonstrated superior performance in a range of asymmetric reactions. This superiority is often attributed to its increased acidity and solubility in organic solvents, overcoming a key limitation of L-proline.[1][2][3][4] The tetrazole derivative consistently outperforms proline in terms of reaction yields, enantioselectivities, reaction times, and required catalyst loadings.[2][4]
Comparative Performance in Aldol Reactions
| Catalyst | Reaction | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| 5-(Pyrrolidin-2-yl)tetrazole | Aldol Reaction | 5-10 | 10-30 min (in microreactor) | High (not specified) | High (not specified) | Not specified | [2][5] |
| L-proline | Aldol reaction of acetone with p-nitrobenzaldehyde | Not specified | Not specified | 68 | 76 | Not applicable | |
| L-proline | Aldol reaction of cyclohexanone and aromatic aldehydes | Not specified | Not specified | up to 96% | up to 97% | up to 88:12 | [1] |
Note: The data for 5-(pyrrolidin-2-yl)tetrazole is from a study utilizing a microreactor, which can significantly accelerate reaction times. The L-proline data is from different studies under varying conditions and is presented here for illustrative purposes.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of the catalyst but also factors such as catalyst loading, reaction time, yield, and the cost of starting materials and solvents.
Catalyst Cost
L-proline is a readily available and relatively inexpensive amino acid. In contrast, 5-(pyrrolidin-2-yl)tetrazole is a synthetic molecule and, as such, is more expensive to purchase commercially.
| Catalyst | Supplier | Purity | Price (USD) per gram |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Chem-Impex | ≥ 98% | ~$619.72 (for 500mg) |
| (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | Sigma-Aldrich | 96% | ~$490 (for 500mg) |
| L-Proline | Chem-Impex | ≥ 99% | ~$0.0974 (for 1kg) |
Synthesis Cost of 5-(Pyrrolidin-2-yl)tetrazole
For large-scale applications, in-house synthesis of 5-(pyrrolidin-2-yl)tetrazole can be a more economical option. A detailed experimental protocol for its synthesis is provided below. An estimated cost of starting materials for the synthesis of one mole of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, based on commercially available reagent prices, is significantly lower than its purchase price, making synthesis a viable cost-saving strategy.
Estimated Starting Material Costs for Synthesis (per mole of product):
| Reagent | Molecular Weight ( g/mol ) | Moles Required | Estimated Price (USD/mol) |
| Cbz-L-proline | 249.27 | 1 | ~474 |
| Di-tert-butyl dicarbonate | 218.25 | 1.3 | ~1000 |
| Ammonium bicarbonate | 79.06 | 1.2 | ~1.80 |
| Sodium azide | 65.01 | 1.3 | ~10.40 |
| Triethylamine hydrochloride | 137.65 | 1.3 | ~150 |
Note: Prices are estimates based on bulk pricing from various suppliers and are subject to change. This estimation does not include solvent, energy, labor, or purification costs.
Overall Economic Viability
Despite the higher initial cost of 5-(pyrrolidin-2-yl)tetrazole, its superior catalytic performance can lead to significant overall cost savings. The lower catalyst loadings required reduce the amount of catalyst needed, and the shorter reaction times increase throughput. Furthermore, the higher yields and enantioselectivities can simplify purification processes, reducing solvent consumption and waste generation.
Experimental Protocols
Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester
-
To a stirred solution of Cbz-L-proline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add di-tert-butyl dicarbonate (1.3 eq) and ammonium bicarbonate (1.2 eq).
-
Add pyridine (0.6 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by recrystallization.
Step 2: Synthesis of (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester
-
Dissolve the product from Step 1 in a suitable solvent (e.g., pyridine).
-
Cool the solution in an ice bath and add a dehydrating agent (e.g., phosphorus oxychloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the crude product by chromatography.
Step 3: Synthesis of (S)-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester
-
To a solution of the cyanopyrrolidine from Step 2 in a suitable solvent (e.g., toluene), add sodium azide (1.3 eq) and triethylamine hydrochloride (1.3 eq).
-
Heat the mixture to reflux and stir until the reaction is complete.
-
Cool the reaction mixture and perform an acidic aqueous workup.
-
Extract the product and purify by recrystallization.
Step 4: Deprotection to yield (S)-5-Pyrrolidin-2-yl-1H-tetrazole
-
Dissolve the protected tetrazole from Step 3 in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the final product.
General Procedure for Asymmetric Aldol Reaction
Catalyst: 5-(Pyrrolidin-2-yl)tetrazole or L-proline
-
To a mixture of the aldehyde (1.0 eq) and the ketone (excess) in a suitable solvent (e.g., DMSO, DMF, or neat), add the organocatalyst (typically 1-30 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures for improved enantioselectivity) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizing the Catalytic Cycle and Workflow
To better understand the mechanisms and processes involved, the following diagrams have been generated.
Caption: Generalized enamine catalytic cycle for the aldol reaction.
Caption: A typical experimental workflow for an organocatalyzed aldol reaction.
Conclusion
The decision to use 5-(pyrrolidin-2-yl)tetrazole over traditional catalysts like L-proline is a nuanced one that depends on the specific requirements of the synthesis. While L-proline remains a cost-effective option for many applications, the superior performance of 5-(pyrrolidin-2-yl)tetrazole in terms of yield, enantioselectivity, and reaction speed can offer significant advantages, particularly in the context of complex molecule synthesis and process optimization in the pharmaceutical industry. The higher upfront cost of the tetrazole catalyst can be offset by its efficiency and the potential for in-house synthesis, making it a highly attractive alternative for researchers and drug development professionals seeking to push the boundaries of asymmetric catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐(Pyrrolidine‐2‐yl)tetrazole: Rationale for the Increased Reactivity of the Tetrazole Analogue of Proline in Organocatalyzed Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Bioisosteric Replacement of Carboxylic Acids with Tetrazoles in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of functional groups is a cornerstone of modern medicinal chemistry. Among the various tactics employed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates, the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole stands out as a highly successful and widely adopted strategy. This guide provides an objective, data-driven comparison of these two critical acidic functional groups, offering insights into their relative performance and providing detailed experimental protocols to support rational drug design.
Physicochemical Properties: A Head-to-Head Comparison
While both carboxylic acids and tetrazoles are acidic and can engage in similar ionic and hydrogen bonding interactions with biological targets, they possess distinct physicochemical profiles that can significantly influence a molecule's overall disposition in the body. The tetrazole moiety, with its higher nitrogen content and delocalized negative charge across the five-membered aromatic ring, often presents a different set of properties compared to the carboxylate group.[1]
Key physicochemical parameters such as acidity (pKa) and lipophilicity (logP) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes a comparison of these properties for the well-established angiotensin II receptor blocker (ARB), losartan, and its corresponding carboxylic acid analog. Data for other relevant ARBs, candesartan and fimasartan, are also included, with notations on the availability of direct comparative data for their carboxylic acid counterparts.
| Property | Carboxylic Acid Analog | Tetrazole Derivative | Key Implications for Drug Design |
| pKa | ~4.0 - 5.0 | ~4.5 - 4.9 | Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the acidic nature of the carboxylic acid, which is often crucial for target binding.[2] |
| logP | Generally lower | Generally higher | The increased lipophilicity of the tetrazole can enhance membrane permeability and oral bioavailability. However, this is not always the case, as other factors like the desolvation penalty can play a role.[1] |
| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) forming potentially reactive acyl glucuronides. | More resistant to metabolic degradation. While N-glucuronidation can occur, the resulting conjugates are generally more stable.[2] | Replacement with a tetrazole often leads to a longer in vivo half-life and improved metabolic profile. |
Table 1: Comparative Summary of Physicochemical Properties
Quantitative Comparison of Angiotensin II Receptor Blockers (ARBs)
The successful application of the carboxylic acid to tetrazole bioisosteric switch is prominently exemplified in the development of ARBs for the treatment of hypertension. The following tables provide a quantitative comparison of physicochemical properties and biological activity for losartan and its carboxylic acid analog, along with available data for candesartan and fimasartan.
Physicochemical Data
| Compound | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| Losartan Carboxylic Acid Analog | ~4.0 - 4.5 (Predicted) | Lower than Losartan (Predicted) |
| Losartan | ~4.9 | 4.3 |
| Candesartan Carboxylic Acid Analog | Not available | Not available |
| Candesartan | 3.5, 5.85[3] | 6.1[4] |
| Fimasartan Carboxylic Acid Analog | Not available | Not available |
| Fimasartan | Data not available | Data not available |
Table 2: Physicochemical Properties of Selected ARBs and Analogs
Biological Activity Data
| Compound | Target | Assay | IC50 / Ki |
| Losartan Carboxylic Acid Analog (EXP3174) | AT1 Receptor | Binding Assay | Ki: 0.57 - 0.97 nM[5] |
| Losartan | AT1 Receptor | Binding Assay | IC50: ~20-40 nM |
| Candesartan | AT1 Receptor | Binding Assay | IC50: 0.26 nM |
| Candesartan Carboxylic Acid Analog | AT1 Receptor | Not available | Not available |
| Fimasartan | AT1 Receptor | Binding Assay | IC50: 0.13 nM |
| Fimasartan Carboxylic Acid Analog | AT1 Receptor | Not available | Not available |
Table 3: Biological Activity of Selected ARBs and Analogs
Note: The active metabolite of losartan is its carboxylic acid derivative (EXP3174), which is significantly more potent than the parent drug. This highlights that the biological effect of this bioisosteric replacement is context-dependent.
Experimental Protocols
Accurate and reproducible experimental data are crucial for making informed decisions in drug design. The following sections provide detailed methodologies for key experiments cited in this guide.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound at a known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the test compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
For an acidic compound, titrate with the standardized strong base, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
-
Determination of logP (Shake-Flask Method)
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
-
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol and pre-saturated water to a vial.
-
Add a small aliquot of the compound's stock solution.
-
Cap the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the n-octanol and water phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a suspension of human liver microsomes (HLM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
In a microplate, add the HLM suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizing the Concepts
Bioisosteric Replacement Workflow
The decision to replace a carboxylic acid with a tetrazole is a strategic process in drug discovery, often prompted by suboptimal pharmacokinetic or pharmacodynamic properties of a lead compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 3. Table 8 from Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(Pyrrolidin-2-yl)-2H-tetrazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(Pyrrolidin-2-yl)-2H-tetrazole, ensuring compliance with safety regulations and promoting a secure working environment.
Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its associated hazards. According to safety data sheets (SDS), this compound is classified as a hazardous substance.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2] | Protective gloves (e.g., nitrile rubber) |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses with side-shields or goggles |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or with a fume hood |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Do not eat, drink, or smoke when handling |
A comprehensive list of precautionary statements can be found in the safety data sheet for the compound.[1][2]
Step-by-Step Disposal Procedure for this compound Waste
The primary disposal method for this compound is to send it to an approved waste disposal plant.[1] Do not dispose of this chemical in regular trash or down the drain.[1]
Step 1: Waste Segregation and Container Selection
-
Segregate Waste: Keep this compound waste separate from other incompatible waste streams to prevent dangerous chemical reactions.[3][4]
-
Choose a Compatible Container:
-
Use a container that is chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.[5][6]
-
The container must be in good condition, with no cracks or leaks, and have a secure, screw-top lid.[3][7]
-
For solid waste, a wide-mouth container is preferable.
-
Step 2: Waste Accumulation
-
Transfer Waste: Carefully transfer the this compound waste into the designated waste container.
-
Avoid Overfilling: Do not fill the container to more than 80-90% of its capacity to allow for expansion of contents and to prevent spills.[6][8]
-
Keep Container Closed: Always keep the waste container securely closed, except when adding more waste.[3][7]
Step 3: Labeling the Waste Container
Proper labeling is crucial for the safety of waste handlers. The label must be completed as soon as the first of the waste is added to the container.[9]
| Information to Include on the Hazardous Waste Label |
| The words "Hazardous Waste" |
| Full Chemical Name: "this compound" (no abbreviations or chemical formulas)[1][8] |
| List of all chemical constituents and their approximate percentages[10] |
| Hazard identification (e.g., "Irritant," "Harmful if Swallowed")[10] |
| Accumulation Start Date (the date the first waste was added)[9][11] |
| Generator's Name and Contact Information |
| Laboratory Building and Room Number |
Step 4: Storage of Chemical Waste
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[3]
-
Segregated Storage: Store the waste away from incompatible materials.[7]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowed time (typically 9 months in a lab), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[9]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests.
Disposal of Empty this compound Containers
Empty chemical containers may still contain residual amounts of the substance and must be handled properly.[12]
Step 1: Decontamination
-
Triple Rinse: Unless the chemical is on the EPA's P-list of acutely hazardous wastes (this compound is not typically on this list), the empty container should be triple-rinsed.[2][3][12]
-
Select a Suitable Solvent: Use a solvent that can effectively remove the chemical residue. Water may be appropriate given the compound's slight solubility.
-
Collect Rinsate: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][12] Add the rinsate to your this compound waste container.
Step 2: Container Preparation for Disposal
-
Air Dry: Allow the triple-rinsed container to air dry completely.[12]
-
Deface the Label: Completely remove or deface the original manufacturer's label with a permanent marker.[12][13]
-
Mark as "Empty": Clearly write "EMPTY" on the container.[12][13]
Step 3: Final Disposal
-
Glass Containers: Dispose of empty, triple-rinsed glass containers in a designated broken glass receptacle.[12]
-
Plastic or Metal Containers: Empty, triple-rinsed plastic or metal containers can typically be disposed of in the regular trash.[12]
Always consult your institution's specific guidelines for the disposal of decontaminated chemical containers.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the disposal of this compound waste and empty containers.
Caption: Workflow for this compound Waste Disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Empty Containers | Environmental Health and Safety [ehs.stonybrook.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 5. wattbarind.com [wattbarind.com]
- 6. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 9. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. docs.gato.txst.edu [docs.gato.txst.edu]
Personal protective equipment for handling 5-(Pyrrolidin-2-yl)-2H-tetrazole
Essential Safety and Handling Guide for 5-(Pyrrolidin-2-yl)-2H-tetrazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Summary and Personal Protective Equipment
Handling this compound requires strict adherence to safety protocols due to its potential hazards. Based on data from related compounds, it is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3][4]
| Hazard Category | GHS Hazard Statements (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | H301: Toxic if swallowed.[3][4] H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3][4] | - Eye/Face Protection: Chemical splash goggles and a face shield.[5] - Skin Protection: Chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][5] - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2] If dust is generated, a NIOSH-approved respirator with P2 cartridges is recommended. |
| Physical Hazards | H228: Flammable solid (potential, based on related structures).[6] H240: Heating may cause an explosion (potential, based on related structures).[6] | - Store away from heat, sparks, and open flames.[6] - Avoid creating dust.[6] - Ground/bond container and receiving equipment.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: Conduct all work in a designated and properly functioning chemical fume hood.[2]
-
Ventilation: Ensure adequate ventilation to minimize inhalation exposure.[2]
-
Emergency Equipment: Have an eyewash station and safety shower readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (nitrile is a good initial choice, but always check manufacturer compatibility data).[2]
-
Eye Protection: Wear chemical splash goggles.[2]
-
Face Protection: Use a face shield in addition to goggles, especially when handling larger quantities or if there is a splash risk.[5]
-
Lab Coat: A knee-length lab coat is mandatory to protect from skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with appropriate particulate filters (P2 or higher).
3. Handling the Compound:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[3][7]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3][7]
-
Cleaning: Clean the work area and any equipment used.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety.
1. Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, wipes, and weighing paper, should also be placed in a designated, sealed hazardous waste container.[6]
2. Disposal Pathway:
-
Do Not: Do not dispose of this chemical down the drain or in the general trash.[6]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[2][6] All disposal activities must comply with local, state, and federal regulations.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
